5'-Deoxy-5-fluorocytidine
Description
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNABXSEHNLERR-ZIYNGMLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216543 | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66335-38-4 | |
| Record name | 5′-Deoxy-5-fluorocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66335-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066335384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-DEOXY-5-FLUOROCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWB05I6ON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5'-Deoxy-5-fluorocytidine: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxy-5-fluorocytidine (5'-DFCR) is a fluoropyrimidine nucleoside analog that serves as a prodrug for the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Its mechanism of action is centered on its sequential enzymatic conversion to cytotoxic metabolites that disrupt DNA synthesis and RNA function, leading to cell death. This technical guide provides a detailed examination of the molecular pathways involved in the bioactivation and cytotoxic effects of 5'-DFCR. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visual diagrams of key processes to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Nucleoside analogs are a cornerstone of modern chemotherapy. This compound is a second-generation oral fluoropyrimidine that offers the potential for tumor-selective activation and a favorable toxicity profile compared to intravenous 5-FU.[1] Understanding its intricate mechanism of action is crucial for optimizing its therapeutic use and for the development of novel anticancer strategies. This guide delineates the metabolic journey of 5'-DFCR from administration to its ultimate cytotoxic impact on cancer cells.
Metabolic Activation Pathway
The pharmacological activity of this compound is entirely dependent on its intracellular conversion into active metabolites. This multi-step enzymatic cascade is a critical determinant of its efficacy.[2][3]
The metabolic activation begins with the conversion of 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR) by the enzyme cytidine (B196190) deaminase, which is found in the liver and tumor tissues.[2][4] Subsequently, 5'-DFUR is converted to the active anticancer drug 5-fluorouracil (5-FU) by thymidine (B127349) phosphorylase, an enzyme that is often overexpressed in tumor tissues.[1][5] This tumor-preferential activation is a key feature of 5'-DFCR's therapeutic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioactivation of capecitabine in human liver: involvement of the cytosolic enzyme on this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Conversion of 5'-deoxy-5-fluorouridine to 5-FU by pyrimidine nucleoside phosphorylases in normal and tumor tissues from rodents bearing tumors and cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Pathway of 5'-Deoxy-5-fluorocytidine: A Technical Guide for Researchers
An In-depth Examination of the Core Metabolic Activation of a Key Capecitabine (B1668275) Intermediate
This technical guide provides a comprehensive overview of the metabolic pathway of 5'-Deoxy-5-fluorocytidine (5'-DFCR), a critical intermediate in the bioactivation of the oral fluoropyrimidine prodrug, capecitabine. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, pharmacology, and drug metabolism. It details the enzymatic conversions, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the metabolic cascade.
Introduction
This compound (5'-DFCR) is not administered directly as a therapeutic agent but serves as a pivotal intermediate in the multi-step enzymatic conversion of capecitabine to the potent anticancer drug 5-fluorouracil (B62378) (5-FU). The clinical efficacy and tumor-selective action of capecitabine are intrinsically linked to the sequential nature of this metabolic pathway, which involves three key enzymes strategically located within the body. Understanding the intricacies of this pathway is crucial for optimizing capecitabine therapy, elucidating mechanisms of drug resistance, and developing novel therapeutic strategies.
The Metabolic Cascade: From Capecitabine to 5-Fluorouracil
The metabolic activation of capecitabine to 5-FU is a three-step enzymatic process. 5'-DFCR is the product of the first step and the substrate for the second.
-
Step 1: Conversion of Capecitabine to this compound (5'-DFCR)
-
Enzyme: Carboxylesterase (CES)[1]
-
Location: Primarily in the liver, with some activity in the gastrointestinal tract.[2]
-
Reaction: Carboxylesterase hydrolyzes the carbamate (B1207046) bond of capecitabine, releasing 5'-DFCR.
-
-
Step 2: Conversion of this compound (5'-DFCR) to 5'-Deoxy-5-fluorouridine (5'-DFUR)
-
Enzyme: Cytidine (B196190) Deaminase (CDA)[1]
-
Location: Predominantly in the liver and tumor tissues.[1]
-
Reaction: Cytidine deaminase catalyzes the deamination of the cytidine moiety of 5'-DFCR to a uridine (B1682114) moiety, forming 5'-DFUR.
-
-
Step 3: Conversion of 5'-Deoxy-5-fluorouridine (5'-DFUR) to 5-Fluorouracil (5-FU)
-
Enzyme: Thymidine (B127349) Phosphorylase (TP)[1]
-
Location: Expressed at significantly higher levels in tumor tissue compared to normal tissue.[3]
-
Reaction: Thymidine phosphorylase cleaves the glycosidic bond of 5'-DFUR to release the active cytotoxic agent, 5-FU.
-
This sequential activation, particularly the final conversion step occurring preferentially in tumor tissue, contributes to the tumor selectivity of capecitabine and a potentially favorable toxicity profile compared to systemic 5-FU administration.[3]
Metabolic activation of capecitabine to 5-fluorouracil.
Quantitative Data
Enzyme Kinetics
The efficiency of each enzymatic step is a critical determinant of the overall conversion of capecitabine to 5-FU. The following tables summarize the available kinetic parameters for the key enzymes involved in the 5'-DFCR metabolic pathway.
Table 1: Kinetic Parameters for Human Carboxylesterase Isozymes in the Hydrolysis of Capecitabine to 5'-DFCR
| Enzyme Isoform | Catalytic Efficiency (kcat/Km) (min⁻¹ mM⁻¹) |
| CES1A1 | 14.7 |
| CES2 | 12.9 |
| Data from Quinney et al. (2005) using recombinant human carboxylesterases. |
Table 2: Kinetic Parameters for Human Cytidine Deaminase with Various Substrates
| Substrate | Km (µM) |
| Cytidine | Not specified |
| 2'-deoxycytidine | Not specified |
| Gemcitabine | 95.7[4] |
| This compound | Not reported in the reviewed literature |
Note: While the vital role of cytidine deaminase in converting 5'-DFCR is well-established, specific Km and Vmax values for this particular substrate with the human enzyme were not available in the peer-reviewed literature surveyed for this guide.
Table 3: Kinetic Parameters for Human Thymidine Phosphorylase with 5'-DFUR
| Substrate | Km (M) |
| 5'-Deoxy-5-fluorouridine (5'-DFUR) | 1.69 x 10⁻³[1] |
| Thymidine (dThd) | 2.43 x 10⁻⁴[1] |
| Data from a study on partially purified thymidine phosphorylase from human lung cancer.[1] |
Pharmacokinetics of Capecitabine and its Metabolites
The plasma concentrations of capecitabine and its metabolites provide a systemic view of the metabolic pathway's activity in patients.
Table 4: Pharmacokinetic Parameters of Capecitabine and its Metabolites in Colorectal Cancer Patients
| Compound | Cmax (µg/mL) (Mean ± SD) | AUClast (µg·h/mL) (Mean ± SD) |
| Capecitabine | 5.2 ± 1.3 | 28 ± 10 |
| 5'-DFCR | 5.6 ± 2.1 | 37.15 ± 12 |
| 5'-DFUR | 6.4 ± 1.6 | 39.5 ± 13 |
| 5-FU | 1.26 ± 0.23 | 4.4 ± 2 |
| Data from a study in 30 colorectal cancer patients receiving an average daily dose of 1265 ± 350 mg/m².[5][6][7][8] |
Tissue Distribution of 5-Fluorouracil
A key aspect of capecitabine's mechanism is the preferential conversion to 5-FU in tumor tissues.
Table 5: Relative Concentrations of 5-Fluorouracil in Tumor vs. Normal Tissue and Plasma
| Tissue Comparison | Fold Difference in 5-FU Concentration |
| Tumor vs. Adjacent Normal Tissue | ~3.2-fold higher in tumor[9] |
| Tumor vs. Plasma | ~21-fold higher in tumor[10] |
| Data compiled from studies in colorectal cancer patients following oral capecitabine administration. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Carboxylesterase Activity Assay
This protocol is adapted from methods used to assess the hydrolysis of capecitabine.
Objective: To determine the rate of conversion of capecitabine to 5'-DFCR by carboxylesterase.
Materials:
-
Recombinant human carboxylesterase (CES1 or CES2)
-
Capecitabine solution (substrate)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the carboxylesterase enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the capecitabine solution to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC-UV or LC-MS/MS to quantify the amount of 5'-DFCR produced.
-
Calculate the enzyme activity based on the rate of product formation.
References
- 1. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imtm.cz [imtm.cz]
- 3. Comparison of capecitabine and 5-fluorouracil in chemoradiotherapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human cytidine deaminase: A biochemical characterization of its naturally occurring variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Capecitabine and Its Metabolites in Plasma of Egyptian Colorectal Cancer Patients [mdpi.com]
The Enzymatic Gauntlet: A Technical Guide to the Conversion of 5'-Deoxy-5-fluorocytidine to 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enzymatic conversion of 5'-Deoxy-5-fluorocytidine (DFCR) to the potent anticancer agent 5-Fluorouracil (5-FU). This process is a cornerstone of modern chemotherapy, primarily associated with the oral prodrug capecitabine (B1668275). Understanding the intricacies of this metabolic pathway, the enzymes that govern it, and the methodologies to study it is critical for optimizing drug efficacy and developing novel therapeutic strategies.
The Metabolic Pathway: From Prodrug to Potent Inhibitor
The conversion of this compound to 5-FU is a critical activation step, as DFCR itself has limited cytotoxic activity. This transformation is part of a multi-step enzymatic cascade that often begins with the administration of capecitabine, a prodrug of 5-FU.[1][2] The pathway is designed to selectively generate high concentrations of 5-FU within tumor tissues, thereby enhancing its therapeutic index.[2][3]
The key enzymatic steps are as follows:
-
Carboxylesterase: In the liver, capecitabine is first hydrolyzed by carboxylesterase to this compound (DFCR).[4]
-
Cytidine (B196190) Deaminase: Subsequently, DFCR is converted to 5'-Deoxy-5-fluorouridine (5'-DFUR) by the action of cytidine deaminase, an enzyme found in both the liver and tumor tissues.[4]
-
Thymidine (B127349) Phosphorylase (or Pyrimidine (B1678525) Nucleoside Phosphorylase): The final and rate-limiting step is the conversion of 5'-DFUR to the active drug, 5-FU. This reaction is catalyzed by thymidine phosphorylase (TP), also known as pyrimidine nucleoside phosphorylase (PyNPase).[5][6] Significantly, the activity of this enzyme is often elevated in tumor tissues compared to normal tissues, leading to targeted drug activation.[2][3]
This sequential activation is a prime example of targeted chemotherapy, aiming to concentrate the cytotoxic effects at the tumor site while minimizing systemic toxicity.
Quantitative Analysis of Enzyme Kinetics
The efficiency of each enzymatic step is crucial for the overall conversion rate and therapeutic efficacy. The following table summarizes the available kinetic parameters for the key enzymes involved in this pathway. It is important to note that these values can vary depending on the specific experimental conditions, enzyme source, and substrate concentration.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism/Tissue | Reference |
| Thymidine Phosphorylase | 5'-DFUR | 169 | - | Human Lung Cancer | [7] |
| Thymidine Phosphorylase | Thymidine | 243 | - | Human Lung Cancer | [7] |
Note: Comprehensive kinetic data for all enzymes with their specific substrates in this pathway is not consistently available in a single source and can be a subject for further investigation.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the enzymatic conversion of DFCR to 5-FU.
Preparation of Tissue Homogenates for Enzyme Assays
Accurate measurement of enzyme activity requires proper preparation of tissue extracts. The following is a general protocol that can be adapted for different tissue types.[1]
Materials:
-
Fresh or frozen tissue sample
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100)[8]
-
Protease inhibitor cocktail
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
Procedure:
-
Weigh the tissue sample and place it in a pre-chilled tube.
-
Add ice-cold homogenization buffer (typically 5-10 volumes of the tissue weight).
-
Add a protease inhibitor cocktail to prevent protein degradation.
-
Homogenize the tissue on ice using a Dounce homogenizer (for soft tissues) or a mechanical homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[9]
-
Carefully collect the supernatant, which contains the cytosolic enzymes, and store it on ice for immediate use or at -80°C for long-term storage.
-
Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay to normalize enzyme activity.
Cytidine Deaminase Activity Assay
This protocol describes a method to measure the activity of cytidine deaminase by quantifying the conversion of 5'-DFCR to 5'-DFUR.
Materials:
-
Tissue homogenate (enzyme source)
-
This compound (DFCR) solution (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[10]
-
Quenching solution (e.g., perchloric acid or methanol)
-
HPLC system with a UV detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the tissue homogenate.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding a known concentration of the DFCR substrate solution.
-
Incubate the reaction at 37°C for a specific time period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant using a validated HPLC method to quantify the amount of 5'-DFUR produced.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
A fluorometric assay kit is also commercially available for a more high-throughput analysis.[9]
Thymidine Phosphorylase Activity Assay
This protocol outlines a method for determining the activity of thymidine phosphorylase by measuring the formation of 5-FU from 5'-DFUR.
Materials:
-
Tissue homogenate (enzyme source)
-
5'-Deoxy-5-fluorouridine (5'-DFUR) solution (substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., perchloric acid or methanol)
-
HPLC system with a UV detector
Procedure:
-
Set up a reaction mixture containing the phosphate buffer and the tissue homogenate.
-
Pre-warm the mixture to 37°C.
-
Start the reaction by adding the 5'-DFUR substrate solution.
-
Incubate at 37°C for a defined period, ensuring linearity of the reaction rate.
-
Terminate the reaction by adding a quenching solution.
-
Process the sample by centrifugation to remove precipitated proteins.
-
Quantify the 5-FU produced in the supernatant using a validated HPLC method.
-
Express the thymidine phosphorylase activity, typically in nmol of 5-FU formed per minute per mg of protein.
HPLC Method for Quantification of 5'-DFCR, 5'-DFUR, and 5-FU
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the substrate and product concentrations in the enzyme assays.
Typical HPLC System and Conditions: [11][12][13]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[11] The exact composition should be optimized for the specific separation.
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 250 nm).[11]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.[11]
Sample Preparation for HPLC:
-
After stopping the enzymatic reaction, centrifuge the samples to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injecting it into the HPLC system.
Quantification:
-
Create a standard curve for each analyte (5'-DFCR, 5'-DFUR, and 5-FU) using known concentrations.
-
Determine the concentration of each compound in the experimental samples by comparing their peak areas to the standard curve.
Conclusion
The enzymatic conversion of this compound to 5-FU is a sophisticated process that leverages the differential enzyme expression between normal and tumor tissues to achieve targeted cancer therapy. A thorough understanding of the underlying enzymatic reactions, coupled with robust experimental methodologies, is paramount for both preclinical research and clinical drug development. The protocols and data presented in this guide provide a framework for scientists to investigate this critical metabolic pathway, ultimately contributing to the advancement of cancer treatment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Induction of thymidine phosphorylase activity and enhancement of capecitabine efficacy by taxol/taxotere in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of 5'-deoxy-5-fluorouridine by thymidine phosphorylase in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. imtm.cz [imtm.cz]
- 11. abap.co.in [abap.co.in]
- 12. rjptonline.org [rjptonline.org]
- 13. scielo.br [scielo.br]
A Technical Guide to the Role of Carboxylesterase in 5'-Deoxy-5-fluorocytidine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of the critical role of carboxylesterase (CES) enzymes in the metabolic activation of the oral fluoropyrimidine prodrug, capecitabine (B1668275), to its first metabolite, 5'-Deoxy-5-fluorocytidine (5'-DFCR). Understanding this initial conversion step is paramount for optimizing drug efficacy, predicting patient response, and mitigating toxicity.
Introduction: The Capecitabine Activation Cascade
Capecitabine is an orally administered chemotherapeutic agent designed as a prodrug of 5-fluorouracil (B62378) (5-FU), a potent antimetabolite.[1][2] Its therapeutic efficacy relies on a three-step enzymatic cascade that preferentially generates 5-FU at the tumor site.[3][4] This targeted activation minimizes systemic exposure to the cytotoxic 5-FU, thereby improving the safety profile compared to intravenous 5-FU administration.
The metabolic journey begins after capecitabine is absorbed through the gastrointestinal tract.[1] The first and rate-limiting step is the hydrolysis of capecitabine's carbamate (B1207046) side chain to form this compound (5'-DFCR).[5] This conversion is catalyzed exclusively by carboxylesterase enzymes. Subsequently, 5'-DFCR is converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine (B196190) deaminase, an enzyme found in the liver and tumor tissues.[6][7] In the final, tumor-selective step, 5'-DFUR is hydrolyzed by thymidine (B127349) phosphorylase, which is often overexpressed in cancer cells, to release the active drug, 5-FU.[2][6]
This guide focuses on the foundational first step: the carboxylesterase-mediated formation of 5'-DFCR, exploring the key enzymes, their kinetics, tissue-specific roles, and the experimental methodologies used for their study.
The Metabolic Pathway of Capecitabine
The conversion of capecitabine to 5-FU is a sequential process involving three distinct enzymes. The initial step, mediated by carboxylesterases, is crucial as it gates the entry of the prodrug into the activation pathway.
Caption: Metabolic activation pathway of the prodrug capecitabine to 5-fluorouracil.
Key Carboxylesterase Isozymes and Their Distribution
Humans have five families of carboxylesterases, but CES1 and CES2 are principally responsible for xenobiotic metabolism.[8] Both CES1 and CES2 are involved in the activation of capecitabine, whereas CES3 plays a negligible role.[5] These enzymes exhibit distinct tissue expression profiles, which significantly impacts the site of initial drug metabolism.
-
Carboxylesterase 1 (CES1): Often referred to as the hepatic carboxylesterase (hCES), CES1 is predominantly expressed in the liver, where its concentration is significantly higher than that of CES2.[8][9][10][11] While mainly located in the endoplasmic reticulum, a cytosolic form, identified as CES1A1, has been shown to be a key enzyme in converting capecitabine to 5'-DFCR in the human liver.[12][13]
-
Carboxylesterase 2 (CES2): Known as the intestinal carboxylesterase (hiCES), CES2 is highly expressed in the gastrointestinal (GI) tract and to a lesser extent in the liver and kidneys.[8][9] Its high concentration in the intestine means that a portion of capecitabine activation can begin locally within the gut wall.[5][14]
This differential distribution suggests a two-pronged activation model: the main conversion of capecitabine to 5'-DFCR occurs in the liver via CES1, with a smaller, but potentially significant, contribution from CES2 in the GI tract.[8][15]
Data Presentation: Carboxylesterase Isozyme Distribution
| Enzyme | Primary Tissue Location | Subcellular Location | Role in Capecitabine Metabolism |
| CES1 (CES1A1) | Liver[8][10] | Endoplasmic Reticulum, Cytosol[11][12] | Major contributor to hepatic conversion to 5'-DFCR[12][16] |
| CES2 | Gastrointestinal Tract, Liver (lower levels)[8][9] | Endoplasmic Reticulum[11] | Contributes to intestinal and hepatic conversion to 5'-DFCR[5][14] |
| CES3 | - | - | Little to no role in 5'-DFCR formation[5] |
Quantitative Enzyme Kinetics
The efficiency with which CES1 and CES2 metabolize capecitabine has been quantified through steady-state kinetic analysis. Studies using purified cytosolic CES1A1 and recombinant enzymes have provided key kinetic parameters. Both CES1A1 and CES2 hydrolyze capecitabine with similar catalytic efficiencies.[5]
Data Presentation: Kinetic Parameters for Capecitabine Hydrolysis
| Enzyme | Source | Km (mM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (kcat/Km) (min-1 mM-1) | Reference |
| CES1A1 | Purified Human Liver Cytosol | 19.2 | 88.3 | Not Reported | [12] |
| CES1A1 | Recombinant Human | Not Reported | Not Reported | 14.7 | [5] |
| CES2 | Recombinant Human | Not Reported | Not Reported | 12.9 | [5] |
Note: Direct comparison of Vmax is challenging due to differences in enzyme preparations (purified native vs. recombinant).
Experimental Protocols
The study of 5'-DFCR metabolism involves precise analytical techniques to quantify the metabolite and assays to measure the enzymatic activity responsible for its formation.
Protocol: Quantification of 5'-DFCR in Plasma by HPLC
This protocol provides a generalized method for the determination of 5'-DFCR concentrations in plasma samples, based on established high-performance liquid chromatography (HPLC) methodologies.[17][18][19]
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., Lithium Heparin).[20]
-
Centrifuge immediately to separate plasma. Store plasma at -80°C until analysis.[18]
-
Thaw plasma samples on ice.
-
Perform sample cleanup to remove proteins and interfering substances. This can be achieved via:
-
Protein Precipitation: Add a threefold volume of a cold organic solvent (e.g., methanol (B129727) or acetonitrile), vortex, and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitate.[20]
-
Solid-Phase Extraction (SPE): Use a C18 or similar reversed-phase SPE cartridge. Condition the cartridge, load the plasma sample, wash with a weak organic solvent, and elute 5'-DFCR with a stronger solvent like methanol.[17]
-
-
Transfer the resulting supernatant or eluate to an HPLC vial for injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: C18 reversed-phase column (e.g., Hypersil GOLD aQ, 4.6 x 150 mm, 5 µm).[19]
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with an additive (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid).[17][19]
-
Solvent B: Methanol or Acetonitrile (B52724).
-
-
Column Temperature: Maintained at 30-40°C.
-
Detection: UV detection at approximately 254 nm or 280 nm.[18][19] For higher sensitivity and specificity, tandem mass spectrometry (UPLC-MS/MS) is preferred.[20]
-
Injection Volume: 20 µL.[19]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 5'-DFCR of known concentrations (e.g., 0.05 to 5.0 µg/mL) in blank plasma.[18][19]
-
Process the standards in the same manner as the unknown samples.
-
Quantify the 5'-DFCR concentration in the samples by comparing the peak area to the standard curve.
-
Caption: Experimental workflow for the quantification of 5'-DFCR in plasma samples.
Protocol: In Vitro Carboxylesterase Activity Assay
This protocol describes how to measure the rate of 5'-DFCR formation from capecitabine using a biological matrix like human liver S9, microsomes, or cytosol.[12][13]
-
Enzyme Preparation:
-
Use commercially available pooled human liver microsomes, cytosol, or S9 fractions.
-
Determine the total protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
In a microcentrifuge tube, combine the buffer, the enzyme preparation (e.g., 0.5 mg/mL final protein concentration), and any necessary cofactors.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the substrate, capecitabine, to the mixture. The final concentration should span a range to determine kinetics (e.g., 1-20 mM).[12]
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes) where the product formation is linear.
-
Include control reactions: a negative control without the enzyme and a time-zero control where the reaction is stopped immediately after adding the substrate.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate the proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant for the concentration of the product, 5'-DFCR, using the HPLC or UPLC-MS/MS method described in Protocol 5.1.
-
-
Data Calculation:
-
Calculate the rate of 5'-DFCR formation, typically expressed as pmol or nmol of product formed per minute per milligram of protein.
-
If multiple substrate concentrations were used, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Logical Relationships: Tissue-Specific Activation
The distinct localization of CES1 and CES2 results in a dual-site model for the initial metabolic activation of capecitabine. This distribution is a key aspect of the drug's design and can influence both its efficacy and toxicity profile, such as local GI toxicity from intestinal activation.[5]
Caption: Tissue-specific activation of capecitabine to 5'-DFCR by CES isozymes.
Conclusion and Future Directions
The conversion of capecitabine to this compound by carboxylesterases CES1 and CES2 is the critical entry point for the drug's bioactivation. The tissue-specific expression of these enzymes, primarily in the liver and GI tract, is a cornerstone of capecitabine's pharmacological profile.[8][15] Significant inter-individual variability in CES expression and activity has been observed, which can impact the pharmacokinetics of capecitabine and its metabolites, potentially affecting both efficacy and toxicity.[13]
For drug development professionals, a thorough understanding of CES-mediated metabolism is essential for designing novel ester or carbamate prodrugs. For researchers and clinicians, investigating factors that influence CES activity—such as genetic polymorphisms, drug-drug interactions (e.g., inhibition of CES2 by loperamide[5]), and disease states—will pave the way for personalized medicine approaches, allowing for better prediction of patient outcomes with capecitabine therapy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of capecitabine to this compound by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance | In Vivo [iv.iiarjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.mu-varna.bg [journals.mu-varna.bg]
- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the cytosolic carboxylesterase catalyzing the this compound formation from capecitabine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactivation of capecitabine in human liver: involvement of the cytosolic enzyme on this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Variants of carboxylesterase 1 have no impact on capecitabine pharmacokinetics and toxicity in capecitabine plus oxaliplatin treated-colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of a simple assay for the quantification of the capecitabine metabolites 5'-DFCR and 5'-DFUR for drug monitoring in patients receiving outpatient chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. scielo.br [scielo.br]
- 20. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, this compound (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5'-Deoxy-5-fluorocytidine: A Core Metabolite in Capecitabine Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capecitabine (B1668275) is an orally administered fluoropyrimidine carbamate, a class of chemotherapeutic agents widely utilized in the treatment of various solid tumors, including colorectal and breast cancers.[1][2] It functions as a prodrug, designed for tumor-selective activation to the cytotoxic agent 5-fluorouracil (B62378) (5-FU).[1][3] This targeted activation is achieved through a three-step enzymatic cascade, minimizing systemic exposure to 5-FU and thereby offering a more favorable toxicity profile compared to intravenous 5-FU administration.[1][4]
The first and crucial intermediate in this metabolic pathway is 5'-Deoxy-5-fluorocytidine (5'-DFCR).[5][6] Understanding the formation, conversion, and pharmacokinetics of 5'-DFCR is fundamental to comprehending the overall mechanism of action and clinical behavior of capecitabine. This technical guide provides an in-depth examination of 5'-DFCR, covering its role in the metabolic pathway, the enzymology of its conversion, its pharmacokinetic profile, detailed experimental protocols for its analysis, and its clinical significance.
The Metabolic Activation Pathway of Capecitabine
The conversion of capecitabine to the active drug 5-FU is a sequential, three-step enzymatic process. This cascade is designed to leverage the differential expression of specific enzymes in liver and tumor tissues to concentrate the final cytotoxic agent at the site of malignancy.[1][5]
-
Step 1: Capecitabine to this compound (5'-DFCR) Following oral administration and absorption through the gastrointestinal tract, capecitabine is first hydrolyzed by carboxylesterase (CES) , an enzyme primarily located in the liver, to form 5'-DFCR.[1][5][7]
-
Step 2: 5'-DFCR to 5'-Deoxy-5-fluorouridine (5'-DFUR) 5'-DFCR is subsequently converted to 5'-DFUR through deamination. This reaction is catalyzed by cytidine (B196190) deaminase (CDA) , an enzyme found in high concentrations in both the liver and various tumor tissues.[1][6]
-
Step 3: 5'-DFUR to 5-Fluorouracil (5-FU) The final activation step involves the conversion of 5'-DFUR to the active cytotoxic agent, 5-FU. This is mediated by thymidine (B127349) phosphorylase (TP) .[1][5] A key aspect of capecitabine's design is that TP is expressed at significantly higher levels in many solid tumors compared to adjacent normal tissues, which drives the tumor-selective generation of 5-FU.[5][8]
Figure 1. The three-step enzymatic activation of capecitabine to 5-fluorouracil.
Enzymology of 5'-DFCR Conversion: The Role of Cytidine Deaminase (CDA)
Cytidine deaminase (CDA) is the pivotal enzyme responsible for the conversion of 5'-DFCR to 5'-DFUR, the immediate precursor of 5-FU.[1][6] CDA is ubiquitously expressed but is found in high concentrations in the liver and tumor tissues.[1] The activity of this enzyme is a critical determinant of the rate at which 5'-DFCR is processed in the metabolic cascade.
Interestingly, a prospective pharmacokinetic study revealed a significant inverse correlation between the metabolic ratio of (5'-DFUR + 5-FU) AUC to 5'-DFCR AUC and creatinine (B1669602) clearance (CLcr) (p=0.001).[9] This suggests that as renal function decreases, the metabolic conversion of 5'-DFCR to its downstream metabolites increases.[6][9] The underlying mechanism for this observation remains to be elucidated but highlights a potentially important interaction between renal function and capecitabine metabolism at the level of 5'-DFCR conversion.[9] The same study found that this metabolic ratio did not depend on plasma CDA activity, suggesting other factors related to renal function may be at play.[9]
Pharmacokinetics of Capecitabine and its Metabolites
The pharmacokinetics of capecitabine and its metabolites, including 5'-DFCR, are characterized by rapid absorption and conversion.[10] However, a high degree of interpatient variability in pharmacokinetic parameters is consistently observed, which is likely attributable to variations in the activity of the metabolizing enzymes.[11] Following oral administration, peak plasma concentrations of capecitabine are reached in approximately 0.5 hours, while its metabolites 5'-DFCR, 5'-DFUR, and 5-FU typically peak around 1 hour after dosing.[10] Importantly, 5'-DFCR and other 5-FU precursors do not show significant accumulation in plasma after repeated doses.[11]
Table 1: Summary of Population Pharmacokinetic Parameters Data presented below is a synthesis from population pharmacokinetic models and may vary based on patient populations and study designs.
| Parameter | Capecitabine | 5'-DFCR | 5'-DFUR | 5-FU |
| Apparent Clearance (CL/F) | Highly variable, influenced by liver function[10] | Not explicitly modeled in some studies | Influenced by gender, BSA, bilirubin[12] | Subject to flip-flop kinetics[10] |
| Apparent Volume of Distribution (V/F) | Two-compartment model[10] | Two-compartment model[10] | Not specified | Not specified |
| Absorption Rate (ka) | Described by four-transit model[10] | N/A (Metabolite) | N/A (Metabolite) | N/A (Metabolite) |
| Time to Peak (Tmax) | ~0.5 hours[10] | ~1.0 hour[10] | ~1.0 hour[10] | ~1.0 hour[10] |
| Elimination Half-life | Rapid elimination[10] | Rapid elimination[10] | Subject to flip-flop kinetics[10] | Subject to flip-flop kinetics[10] |
Note: "Flip-flop" pharmacokinetics occurs when the rate of absorption or formation is slower than the rate of elimination, making the elimination phase appear to be governed by the formation rate.[10]
Mechanism of Action and Cytotoxicity
5'-DFCR itself is considered a relatively non-cytotoxic intermediate.[1] The potent anticancer effects of capecitabine therapy are almost entirely attributable to the ultimate metabolite, 5-FU, and its subsequent anabolites.[3][5] Once formed, 5-FU exerts its cytotoxicity through multiple mechanisms:
-
Inhibition of DNA Synthesis : 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits TS, the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The resulting "thymineless death" is a primary mechanism of cytotoxicity.[3][13]
-
RNA Dysfunction : 5-FU can also be converted to 5-fluorouridine (B13573) triphosphate (FUTP), which is incorporated into RNA in place of uridine (B1682114) triphosphate. This incorporation disrupts normal RNA processing, splicing, and function, leading to errors in protein synthesis and contributing to cell death.[5][13]
-
DNA Damage : A third metabolite, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA fragmentation and damage.[5]
While 5'-DFCR is primarily an intermediate, some research has explored its direct activity. One study noted that 5'-DFCR at a concentration of 200 μM significantly inhibited the proliferation of chemotherapy-resistant A549 lung cancer cells.[14] Additionally, novel amide conjugates of 5'-DFCR have been synthesized and shown to possess antiproliferative activity against pancreatic cancer cell lines.[15]
Experimental Protocols
Quantification of 5'-DFCR in Human Plasma via UPLC-MS/MS
A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the accurate quantification of capecitabine and its metabolites in clinical and preclinical studies.[16][17]
Methodology:
-
Sample Preparation (Protein Precipitation) :
-
To a 100 µL plasma sample, add an internal standard mix. Stable isotopically labeled internal standards should be used for each analyte (e.g., for 5'-DFCR).[16]
-
Precipitate proteins by adding a sufficient volume of an organic solvent like acetonitrile.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for analysis.[17]
-
-
Chromatographic Separation :
-
System : UPLC system (e.g., Acquity UPLC).[16]
-
Column : A reverse-phase column suitable for polar compounds, such as an Acquity UPLC HSS T3 column.[16]
-
Mobile Phase : Use a gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate : A typical flow rate for UPLC is around 0.4-0.6 mL/min.
-
Run Time : Optimized for separation of all analytes, typically under 10 minutes.[16][17]
-
-
Mass Spectrometric Detection :
-
System : Tandem mass spectrometer with an electrospray ionization (ESI) source.[16]
-
Ionization Mode : 5'-DFCR is typically quantified in positive ion mode. Other metabolites like 5'-DFUR and 5-FU are often analyzed in negative ion mode within the same run.[16][17]
-
Detection : Monitor specific precursor-to-product ion transitions for each analyte and internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Validation : The assay must be validated for linearity, accuracy, precision, selectivity, and stability over a clinically relevant concentration range (e.g., 10.0 to 1,000 ng/mL for 5'-DFCR).[16]
-
Figure 2. Experimental workflow for the quantification of 5'-DFCR in plasma.
Measurement of Thymidine Phosphorylase (TP) Activity
The activity of thymidine phosphorylase (TP), the final enzyme in the capecitabine activation pathway, is a critical biomarker.[18][19] Its activity can be measured in tissue homogenates or cell lysates.[20][21]
Methodology:
-
Sample Preparation :
-
Prepare a homogenate or lysate from the tissue of interest (e.g., tumor tissue, peripheral blood mononuclear cells).[20]
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization.
-
-
Enzymatic Reaction :
-
Prepare a reaction mixture containing a suitable buffer (e.g., 0.1 M Tris–arsenate) and the sample lysate (e.g., 1 mg protein/mL).[20]
-
Initiate the reaction by adding an excess of the substrate, thymidine (e.g., 10 mM final concentration).[20]
-
Prepare a parallel blank reaction for each sample without the substrate or with the sample added after the stop solution.
-
Incubate the reaction and blank mixtures at 37°C for a defined period (e.g., 60 minutes).[20]
-
-
Reaction Termination and Product Detection :
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) or base (e.g., NaOH).[20]
-
Centrifuge the terminated reactions to remove precipitated protein.
-
The product of the reaction, thymine (B56734), is then quantified in the supernatant.
-
-
Quantification of Thymine :
-
HPLC-UV Method : Separate the supernatant using reverse-phase HPLC and detect thymine by its UV absorbance at a specific wavelength (e.g., 267 nm).[20][21] Quantify against a standard curve of known thymine concentrations.
-
Spectrophotometric Method : An alternative, simpler method that measures the change in absorbance due to the formation of thymine.[20]
-
Figure 3. General workflow for determining Thymidine Phosphorylase (TP) activity.
Clinical Significance and Future Directions
5'-DFCR is more than a passive intermediate; it is a central nexus in the pharmacology of capecitabine. The efficiency of its conversion to 5'-DFUR directly impacts the amount of substrate available for the final, tumor-selective activation step by thymidine phosphorylase. Therefore, factors influencing the enzymes that produce and consume 5'-DFCR can have significant clinical implications.
-
Predictive Biomarkers : While direct measurement of 5'-DFCR levels is primarily a pharmacokinetic tool, the activity of the enzymes in its metabolic pathway, particularly thymidine phosphorylase, has been investigated as a predictive biomarker. Several studies have shown that higher TP expression in tumor tissue correlates with better response rates and longer time to progression in patients treated with capecitabine.[18][19][22]
-
Renal Function : The observed correlation between decreased creatinine clearance and increased metabolic conversion of 5'-DFCR warrants further investigation.[9] Elucidating this mechanism could provide insights into dose adjustments for patients with renal impairment and improve the therapeutic index of capecitabine.
-
Drug Development : As an accessible intermediate with a free amino group, 5'-DFCR has been used as a scaffold for designing new conjugates and potential prodrugs, aiming to improve drug delivery or create novel combination therapies.[15]
Conclusion
This compound is a cornerstone metabolite in the activation of the oral chemotherapeutic agent capecitabine. Its formation by hepatic carboxylesterases and subsequent conversion by cytidine deaminase are critical steps that precede the final, tumor-targeted generation of 5-fluorouracil. Understanding the pharmacokinetics, enzymology, and analytical chemistry of 5'-DFCR is essential for drug development professionals and researchers seeking to optimize fluoropyrimidine therapy. Future research, particularly into the interplay between its metabolism and patient-specific factors like renal function, will continue to refine our ability to use capecitabine safely and effectively.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, this compound, and Creatinine Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic analysis of the major metabolites of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, this compound (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thymidine phosphorylase expression and benefit from capecitabine in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thymidine phosphorylase expression is associated with response to capecitabine plus irinotecan in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of 5'-Deoxy-5-fluorocytidine
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Key Capecitabine (B1668275) Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxy-5-fluorocytidine (5'-DFCR) is a pivotal intermediate in the metabolic activation of the oral fluoropyrimidine carbamate, capecitabine. As a direct precursor to the cytotoxic agent 5-fluorouracil (B62378) (5-FU), a thorough understanding of its chemical characteristics, metabolic pathway, and biological effects is critical for the development of novel cancer therapeutics and for optimizing existing treatment regimens. This technical guide provides a comprehensive overview of this compound, including its chemical structure and properties, its role in the capecitabine metabolic pathway, and detailed experimental protocols for its synthesis, characterization, and biological evaluation.
Chemical Structure and Physicochemical Properties
This compound is a nucleoside analog characterized by the presence of a fluorine atom at the 5'-position of the deoxyribose sugar moiety. This structural modification is key to its role as a prodrug intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂FN₃O₄ | [1][2] |
| Molecular Weight | 245.21 g/mol | [1][2] |
| CAS Number | 66335-38-4 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not explicitly stated in search results. | |
| Solubility | Soluble in DMSO and water. | [2] |
| pKa | Weakly basic | [1] |
| XLogP3 | -1.6 | [2] |
Mechanism of Action and Metabolic Pathway
This compound is an essential intermediate in the three-step enzymatic conversion of capecitabine to the active anticancer agent 5-fluorouracil.[4] This targeted activation pathway is a cornerstone of capecitabine's tumor selectivity.
The metabolic cascade is as follows:
-
Capecitabine to this compound: In the liver, capecitabine is hydrolyzed by carboxylesterase to form this compound.
-
This compound to 5'-Deoxy-5-fluorouridine (5'-DFUR): Subsequently, cytidine (B196190) deaminase, an enzyme found in the liver and tumor tissues, converts this compound to 5'-Deoxy-5-fluorouridine.
-
5'-Deoxy-5-fluorouridine to 5-Fluorouracil (5-FU): Finally, thymidine (B127349) phosphorylase, an enzyme that is often upregulated in tumor tissues, catalyzes the conversion of 5'-Deoxy-5-fluorouridine to the active drug, 5-fluorouracil.[4]
This selective conversion in tumor cells leads to a higher concentration of 5-FU at the site of action, thereby enhancing its antitumor efficacy and reducing systemic toxicity.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through multiple routes. One common method involves the conversion from 5-fluoro-2′-deoxyuridine.[5]
Protocol: Synthesis from 5-fluoro-2′-deoxyuridine [5]
-
Protection of Hydroxyl Groups:
-
Dissolve 5-fluoro-2′-deoxyuridine in a suitable solvent (e.g., pyridine).
-
Add a protecting group reagent, such as trimethylsilyl (B98337) chloride (TMSCl), to protect the hydroxyl groups.
-
-
Conversion to the 4-Triazolide Intermediate:
-
To the protected nucleoside, add a mixture of phosphoryl chloride and 1,2,4-triazole (B32235) to form the 4-triazolide derivative.
-
-
Amination:
-
Treat the intermediate with a source of ammonia, such as aqueous ammonium (B1175870) hydroxide, to replace the triazole group with an amino group, forming the cytidine base.
-
-
Deprotection:
-
Remove the protecting groups from the hydroxyl moieties using a suitable deprotection agent (e.g., a fluoride (B91410) source like TBAF or an acidic workup) to yield this compound.
-
-
Purification:
-
Purify the final product using column chromatography on silica (B1680970) gel.
-
Analytical Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and for its quantification in biological matrices.[4][6][7]
Protocol: Reversed-Phase HPLC Analysis [4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. For biological samples, protein precipitation followed by centrifugation is necessary before injection.[6]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound. Both ¹H and ¹⁹F NMR are particularly informative.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR: Acquire the proton NMR spectrum to identify the signals corresponding to the sugar and base protons.
-
¹⁹F NMR: Acquire the fluorine NMR spectrum to confirm the presence and chemical environment of the fluorine atom.[8]
-
2D NMR: Techniques such as COSY and HSQC can be used to assign the proton and carbon signals unambiguously.
In Vitro Biological Evaluation
3.3.1. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer cell lines.[9][10][11]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Biological Evaluation
3.4.1. Xenograft Tumor Model
Xenograft models in immunocompromised mice are used to evaluate the in vivo antitumor efficacy of this compound.[12][13][14][15][16]
Protocol: Xenograft Model [12][14]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (or capecitabine as a positive control) and a vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Conclusion
This compound is a crucial molecule in the field of cancer chemotherapy. Its unique chemical structure and its role as a key intermediate in the tumor-selective activation of capecitabine make it a subject of significant interest for researchers and drug developers. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound, facilitating further research into its therapeutic potential and the development of more effective cancer treatments.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060405) [hmdb.ca]
- 2. This compound | C9H12FN3O4 | CID 10037499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abap.co.in [abap.co.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new, validated HPLC-MS/MS method for the simultaneous determination of the anti-cancer agent capecitabine and its metabolites: this compound, 5'-deoxy-5-fluorouridine, 5-fluorouracil and 5-fluorodihydrouracil, in human plasma. | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of 5'-Deoxy-5-fluorocytidine
An In-depth Technical Guide to the Discovery and Synthesis of 5'-Deoxy-5-fluorocytidine
Introduction
This compound (5'-DFCR) is a pivotal fluoropyrimidine nucleoside analogue that serves as a key intermediate in the metabolic activation of capecitabine (B1668275), an orally administered chemotherapeutic agent.[1][] Designed as a prodrug, capecitabine undergoes a multi-step enzymatic conversion to the potent anticancer drug 5-fluorouracil (B62378) (5-FU), a process that begins with its transformation to 5'-DFCR.[][3] This targeted delivery mechanism, which leverages higher enzymatic activity in tumor tissues, enhances the therapeutic index of 5-FU, leading to improved efficacy and a more favorable safety profile compared to intravenously administered 5-FU.[3] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound for researchers and professionals in drug development.
Discovery and Rationale
The development of 5'-DFCR is intrinsically linked to the rational design of capecitabine (N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine). The primary goal was to create an oral fluoropyrimidine that could generate 5-FU selectively within tumor tissues.[3] This strategy exploits the differential expression of enzymes in cancerous versus healthy tissues. The final and critical step in this activation pathway is the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU by the enzyme thymidine (B127349) phosphorylase (TP), which is found at significantly higher concentrations in various solid tumors compared to normal tissues.[][3] 5'-DFCR was designed as a stable intermediate that, following its formation from capecitabine in the liver, could travel to tumor sites to be further metabolized.[1][3]
Mechanism of Action: The Metabolic Activation Pathway
5'-DFCR itself is not cytotoxic but is a crucial precursor to the active agent, 5-FU.[3] The activation is a three-step enzymatic cascade that ensures tumor-selective drug delivery.
-
Step 1 (Liver): Orally administered capecitabine is first hydrolyzed by carboxylesterase, an enzyme abundant in the liver, to form this compound (5'-DFCR).[1][]
-
Step 2 (Liver and Tumor Tissue): 5'-DFCR is then deaminated by cytidine (B196190) deaminase, present in both the liver and tumor tissues, to yield 5'-deoxy-5-fluorouridine (5'-DFUR).[1][]
-
Step 3 (Tumor Tissue): Finally, 5'-DFUR is converted to the active cytotoxic drug, 5-fluorouracil (5-FU), by thymidine phosphorylase (TP). The elevated levels of TP in tumor tissue lead to high local concentrations of 5-FU, maximizing its anti-tumor effects while minimizing systemic toxicity.[1][3]
The resulting 5-FU acts as an antimetabolite. It is further metabolized into three active compounds: 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). FdUMP inhibits thymidylate synthase, blocking the synthesis of thymidine, an essential precursor for DNA replication.[4][5] FUTP and FdUTP are incorporated into RNA and DNA, respectively, leading to disruption of their normal functions and ultimately inducing cell death in rapidly dividing cancer cells.[4]
Chemical Synthesis
The synthesis of 5'-DFCR and its derivatives can be achieved through various routes. A common strategy involves the glycosylation of a protected 5-fluorocytosine (B48100) base with a suitable ribose derivative. Intermediates like 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine are crucial in these synthetic pathways.[6][7]
A general workflow for the synthesis may involve:
-
Protection of Starting Materials: The hydroxyl and amino groups of the ribose and cytosine precursors are protected to prevent unwanted side reactions.
-
Glycosylation: The protected base and sugar are coupled to form the nucleoside backbone. This step often uses a catalyst like trifluoromethanesulfonic acid trimethylsilyl (B98337) ester.[6]
-
Functional Group Manipulation: Modification of the sugar moiety, such as deoxygenation and fluorination at the 5' position.
-
Deprotection: Removal of the protecting groups to yield the final product.
Data Presentation
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyl-oxolan-2-yl]-5-fluoro-1,2-dihydropyrimidin-2-one |
| Molecular Formula | C₉H₁₂FN₃O₄[8] |
| Molecular Weight | 245.21 g/mol [9] |
| CAS Number | 66335-38-4[8] |
| Synonyms | 5'-DFCR, 5-Fluoro-5'-deoxycytidine, Capecitabine EP Impurity A[][8] |
| Solubility | DMSO: 49 mg/mL (199.82 mM), Water: 12 mg/mL[9] |
Biological Activity of 5'-DFCR Conjugates
Recent research has explored synthesizing conjugates of 5'-DFCR with other molecules, such as hydroxycinnamic acids (HCA), to enhance its therapeutic potential. The in vitro efficacy of these conjugates has been tested against pancreatic ductal adenocarcinoma (PDAC) cell lines.[10][11]
| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index vs. Normal Fibroblasts |
| Conjugate 1 (para-coumaric acid) | BxPC-3 (Primary PDAC) | 14 | ~7 |
| AsPC-1 (Metastatic PDAC) | 37-133 | Not Specified | |
| Conjugates 1-6 (HCA derivatives) | BxPC-3 (Primary PDAC) | 14 - 45 | Not Specified |
| AsPC-1 (Metastatic PDAC) | 37 - 133 | Not Specified | |
| Caffeic Acid Derivative 6 | BxPC-3 (Primary PDAC) | Not Specified | ~7 |
Data sourced from studies on novel amide conjugates of 5'-DFCR.[10][11][12] The selectivity index is calculated relative to normal dermal fibroblasts, where the IC₅₀ for Compound 1 was 96 μM.[11]
Experimental Protocols
The following are representative methodologies based on published literature for the synthesis of 5'-DFCR derivatives. These protocols are illustrative and may require optimization.
Protocol 1: Synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine
This protocol describes the acetylation of 5'-DFCR, a common step in the synthesis of related compounds.[6]
-
Dissolution: Dissolve this compound (50 mg) in anhydrous pyridine (B92270) (1.3 mL).
-
Acetylation: While stirring at 0 °C, add acetic anhydride (B1165640) (30 μL).
-
Reaction: Stir the reaction mixture at 0 °C for 3 hours.
-
Workup: Remove the solvent under reduced pressure. Distribute the residue between ethyl acetate (B1210297) and ice-cooled water.
-
Purification: Dry the ethyl acetate layer over MgSO₄, filter, and concentrate under reduced pressure. The resulting product can be further purified by crystallization from isopropanol (B130326) to yield 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine. A reported yield for a similar process is 82.6%.[6]
Protocol 2: N-Acylation of 5'-DFCR with Hydroxycinnamic Acids (General Method)
This protocol outlines the synthesis of amide conjugates, a strategy to create novel prodrugs.[10]
-
Precursor Synthesis: Synthesize acetyl-protected this compound and acetylated hydroxycinnamic acid (HCA) acid chlorides as starting materials. Yields for these precursors are reported to be greater than 90%.[10]
-
Coupling Reaction: Perform a direct N-acylation of the acetyl-protected 5'-DFCR with the acetylated HCA acid chlorides.
-
Solvent and Conditions: The reaction is typically carried out in a solvent like methylene (B1212753) chloride in the presence of pyridine.[10]
-
Purification: The resulting peracetylated conjugates are purified using standard chromatographic techniques.
-
Deprotection (Hydrolysis): If required, the acetyl groups can be removed via hydrolysis to yield the final conjugate.
Protocol 3: Synthesis of N-Benzoyl-5-fluoro-2'-deoxycytidine
This method illustrates the protection of the amino group on the cytidine base.[13]
-
Silylation: To a solution of 5-fluoro-2'-deoxycytidine (B1672315) (0.200 g, 0.82 mmol) in dry pyridine (4 mL), add chlorotrimethylsilane (B32843) (0.42 mL, 3.31 mmol). Stir for 30 minutes at room temperature.
-
Benzoylation: Add benzoyl chloride (0.17 mL, 1.46 mmol) and stir the reaction mixture at room temperature for 4 hours.
-
Quenching: Chill the reaction in an ice-water bath. Add water until all salts dissolve, followed by the addition of triethylamine (B128534) (0.57 mL, 4.1 mmol).
-
Desilylation: Stir the mixture at room temperature for 30 minutes to remove the silyl (B83357) protecting groups.
-
Purification: Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
Conclusion
This compound is a cornerstone in the development of tumor-activated oral chemotherapy. Its discovery as a key metabolite of capecitabine exemplifies the success of rational prodrug design, enabling the selective delivery of 5-fluorouracil to cancer cells. The synthetic routes to 5'-DFCR and its derivatives are well-established, allowing for the continued exploration of new conjugates and formulations to further improve anticancer therapies. The data and protocols summarized herein provide a valuable technical resource for scientists and researchers dedicated to advancing the field of oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 6. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C9H12FN3O4 | CID 10037499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01683A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
5'-Deoxy-5-fluorocytidine in Colorectal Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxy-5-fluorocytidine (DFCR) is a key intermediate in the metabolic activation of the oral fluoropyrimidine prodrug, capecitabine (B1668275), a widely used chemotherapeutic agent for colorectal cancer. This technical guide provides an in-depth overview of DFCR's role in colorectal cancer research, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy. Quantitative data from preclinical studies are summarized, and detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research in this area.
Introduction
Capecitabine was designed as a tumor-selective prodrug of 5-fluorouracil (B62378) (5-FU) to improve its safety and tolerability while increasing its concentration at the tumor site.[1] The conversion of capecitabine to 5-FU is a three-step enzymatic process, with this compound (DFCR) being the first metabolite.[2] Understanding the pharmacology and therapeutic potential of DFCR is crucial for optimizing capecitabine-based therapies and developing novel fluoropyrimidine-based anticancer agents.
Mechanism of Action
The antitumor activity of DFCR is contingent on its conversion to 5-FU. Once formed, 5-FU exerts its cytotoxic effects through multiple mechanisms, primarily by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.
Metabolic Activation Pathway
The conversion of capecitabine to 5-FU involves a cascade of three enzymes primarily located in the liver and tumor tissue.[3]
-
Capecitabine to this compound (DFCR): In the liver, capecitabine is first hydrolyzed by carboxylesterase (CES) to form DFCR.[3]
-
DFCR to 5'-Deoxy-5-fluorouridine (DFUR): DFCR is then converted to 5'-deoxy-5-fluorouridine (DFUR) by cytidine (B196190) deaminase (CDA), an enzyme found in both the liver and tumor tissues.[3]
-
DFUR to 5-Fluorouracil (5-FU): Finally, thymidine (B127349) phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissue compared to normal tissue, converts DFUR to the active drug, 5-FU.[3]
5-FU Signaling Pathway
The primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP). This leads to a depletion of thymidine triphosphate, a necessary precursor for DNA synthesis, ultimately causing cell cycle arrest and apoptosis. 5-FU can also be incorporated into RNA and DNA, leading to further cellular damage.
Preclinical Data in Colorectal Cancer
The efficacy of capecitabine, and by extension its metabolites including DFCR, has been evaluated in numerous preclinical studies using colorectal cancer cell lines and xenograft models.
In Vitro Cytotoxicity
The cytotoxic effects of 5-FU, the active metabolite of DFCR, have been determined in various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a common measure of a drug's potency.
| Cell Line | 5-FU IC50 (µM) | Exposure Time | Citation |
| HCT-116 | 11.3 | 3 days | [4] |
| HCT-116 | 185 | 1 day | [4] |
| HCT-116 | 1.48 | 5 days | [4] |
| HT-29 | 11.25 | 5 days | [4] |
| HCT-116 | 141.26 | Not Specified | [5] |
| FdCyd (a derivative) | 1.72 ± 0.23 | 24 hours | [6] |
| FdCyd (a derivative) | 1.63 ± 0.21 | 48 hours | [6] |
Note: IC50 values can vary significantly depending on the cell line, exposure time, and specific assay conditions.
In Vivo Antitumor Activity
Patient-derived xenograft (PDX) models are valuable tools for evaluating the in vivo efficacy of anticancer agents.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Citation |
| Colorectal Cancer PDX | Capecitabine | 300 mg/kg | 67.82 | [7] |
| Colorectal Cancer PDX | Capecitabine | 400 mg/kg | 75.23 | [7] |
| Colo205 | Capecitabine | 360 mg/kg (7 days on/7 days off) | ~50 | [8] |
| HT29 | Capecitabine | 2/3 MTD (7 days on/7 days off) | >60 | [8] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of DFCR and related compounds in a research setting.
In Vitro Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-FU) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.[9]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plates for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[9][10]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9]
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival.
Protocol:
-
Cell Treatment: Treat a sample of cells with the desired agent.[11]
-
Plating: Plate the treated cells in a tissue culture vessel at a low density to allow for individual colony formation.[11]
-
Incubation: Allow the cells to grow for 1-3 weeks until visible colonies are formed.[12]
-
Fixing and Staining: Fix the colonies with a solution such as 6.0% v/v glutaraldehyde (B144438) and stain with 0.5% w/v crystal violet.[12]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[12] The surviving fraction is calculated as the ratio of the plating efficiency of treated cells to that of control cells.[13]
Western blotting can be used to detect changes in the expression of proteins involved in apoptosis, such as caspase-3 and PARP.
Protocol:
-
Cell Lysis: Harvest cells after treatment and lyse them in a suitable buffer (e.g., RIPA buffer) to extract total protein.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the bicinchoninic acid (BCA) assay.[14]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy and toxicity of anticancer drugs.
Protocol:
-
Cell Preparation and Inoculation: Harvest colorectal cancer cells (e.g., HT-29) and resuspend them in a suitable medium like PBS. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunodeficient mice (e.g., nude mice).[15]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size, randomize the animals into different treatment groups.
-
Treatment Administration: Administer the test compound (e.g., capecitabine by oral gavage) and a vehicle control according to the desired dosing schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound is a critical intermediate in the activation of capecitabine and a key area of study in colorectal cancer research. A thorough understanding of its metabolic pathway, mechanism of action, and the appropriate experimental models for its evaluation is essential for advancing the development of more effective fluoropyrimidine-based therapies. The data and protocols presented in this guide aim to provide a solid foundation for researchers in this field.
References
- 1. 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indonesianjournalofcancer.or.id [indonesianjournalofcancer.or.id]
- 6. brieflands.com [brieflands.com]
- 7. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 15. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
A Technical Guide to 5'-Deoxy-5-fluorocytidine: Mechanism of Action in DNA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of 5'-Deoxy-5-fluorocytidine (5'-dFC), a fluoropyrimidine nucleoside analog, and its pivotal role in the inhibition of DNA synthesis. As a key intermediate in the metabolic activation of the oral chemotherapeutic agent capecitabine (B1668275), understanding the intricate mechanisms of 5'-dFC is crucial for the development of novel anticancer therapies. This document details its metabolic pathway, molecular targets, cellular consequences, and the experimental methodologies used to elucidate its function.
Introduction: The Role of this compound in Cancer Therapy
This compound (5'-dFC or 5'-dFCR) is a critical metabolite of the widely used oral prodrug capecitabine.[1] Capecitabine was designed as a tumor-selective prodrug of 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers.[1][2] The therapeutic efficacy of 5'-dFC and its parent compound is primarily attributed to their ability to disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4] This guide will dissect the multi-step process through which 5'-dFC exerts its potent anti-proliferative effects.
Mechanism of Action: From Prodrug to Active Metabolite
5'-dFC is not the final active compound but an essential intermediate that undergoes further enzymatic conversion to exert its cytotoxic effects. The process begins with the oral administration of capecitabine and proceeds through a three-step enzymatic cascade.[1]
-
Conversion to 5'-dFC: Capecitabine is first hydrolyzed by carboxylesterase, primarily in the liver, to form this compound (5'-dFC).[1]
-
Formation of 5'-Deoxy-5-fluorouridine (5'-dFUR): 5'-dFC is then converted by cytidine (B196190) deaminase, an enzyme found in the liver and tumor tissues, into 5'-deoxy-5-fluorouridine (5'-dFUR or doxifluridine).[1][5]
-
Generation of 5-Fluorouracil (5-FU): The final activation step involves the conversion of 5'-dFUR to the active drug, 5-fluorouracil (5-FU), by thymidine (B127349) phosphorylase (TP).[1] The activity of this enzyme is often significantly higher in tumor tissue compared to normal tissue, which contributes to the tumor-selective action of capecitabine.[5]
Once formed, 5-FU is further metabolized into three active nucleotides: 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine (B13573) triphosphate (FUTP).[6] These metabolites interfere with DNA and RNA synthesis through distinct mechanisms.
The most significant mechanism by which 5'-dFC metabolites inhibit DNA synthesis is through the potent inhibition of thymidylate synthase (TS).[4][7]
-
FdUMP Formation: 5-FU is converted to 5-fluoro-2'-deoxyuridine (FdUrd), which is then phosphorylated by thymidine kinase to form FdUMP.[8]
-
TS Inhibition: FdUMP binds to thymidylate synthase, forming a stable ternary complex with the enzyme and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.[4] This binding blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[8]
-
Thymidine Depletion: The inhibition of TS leads to a depletion of the intracellular pool of dTMP, a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP).[8] Without sufficient dTTP, DNA replication is halted, leading to what is known as "thymineless death."[4][8]
The metabolites of 5'-dFC also directly interfere with nucleic acid integrity.
-
DNA Damage: 5-Fluorodeoxyuridine triphosphate (FdUTP) can be mistakenly incorporated into DNA in place of dTTP by DNA polymerases.[6][9] This incorporation leads to DNA fragmentation and damage, triggering cell cycle arrest and apoptosis.[2]
-
RNA Disruption: 5-Fluorouridine triphosphate (FUTP) is incorporated into RNA, replacing uridine (B1682114) triphosphate (UTP).[6][10] This leads to disruptions in RNA processing, maturation, and function, particularly affecting ribosomal RNA and ultimately inhibiting protein synthesis.[10]
In addition to its effects on DNA synthesis precursors, 5'-dFC itself is recognized as an inhibitor of DNA methylation.[3][11] It can lead to the reactivation of tumor suppressor genes that have been silenced by promoter hypermethylation, contributing to its anti-cancer effects.[3][12] Treatment with 5'-dFC has been shown to decrease the expression of DNA methyltransferase 1 (DNMT1).[12]
Cellular Effects and Signaling Pathways
The inhibition of DNA synthesis by 5'-dFC triggers a cascade of cellular events, culminating in the suppression of tumor growth.
-
Cell Cycle Arrest: A primary consequence of DNA synthesis inhibition is the arrest of the cell cycle. Studies have shown that 5'-dFC treatment induces a significant G2/M phase arrest in cancer cells.[3] For instance, treating HCT116 colon cancer cells with 0.5 μM of 5'-dFC for 48 hours increased the percentage of cells in the G2/M phase to 75%.[3] This arrest is often accompanied by an increase in the levels of cyclin B1.[3]
-
DNA Damage Response: The drug's activity activates the DNA damage response (DDR) pathway.[3][11] This involves the activation of key kinases like ATM and ATR, which are crucial for signaling the presence of DNA damage and coordinating repair efforts.[3]
-
Activation of p53 Signaling: 5'-dFC treatment has been shown to activate the p53 signaling pathway, a critical tumor suppressor pathway.[3] Activation of p53 can lead to the upregulation of target genes that promote cell cycle arrest, apoptosis, and DNA repair.[3]
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative data from various studies, illustrating the potency and effects of 5'-dFC and its derivatives.
Table 1: IC50 Values of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| This compound (FCdR) | HCT116 | Colon Cancer | 0.025 - 0.05 µM | Not Specified | [3] |
| This compound (FdCyd) | HCT-116 | Colon Cancer | 1.72 ± 0.23 µM | 24 hours | [12] |
| This compound (FdCyd) | HCT-116 | Colon Cancer | 1.63 ± 0.21 µM | 48 hours | [12] |
| This compound (FdCyd) | AsPC-1 | Pancreatic Cancer | ~1 µM | 24 & 48 hours | [13] |
| This compound (FdCyd) | LCL-PI 11 | Hepatocellular Carcinoma | ~1 µM | 24 & 48 hours | [13] |
| 5'-dFCR Conjugate (Compound 1) | BxPC-3 | Pancreatic Cancer | 14 µM | Not Specified | [2] |
| 5'-dFCR Conjugate (Compound 1) | AsPC-1 | Pancreatic Cancer | 37 µM | Not Specified | [2] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | Ehrlich Ascites | Ascites Tumor | 48 µM | 2 hours | [4] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 47-DN | Breast Carcinoma | 32 µM | 3 hours | [14] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MCF-7 | Breast Carcinoma | 35 µM | 3 hours | [14] |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MG-63 | Osteosarcoma | 41 µM | 3 hours | [14] |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | Concentration | Exposure Time | % of Cells in G2/M Phase | Citation |
| Control | - | 48 hours | Not specified (baseline) | [3] |
| 5'-dFC (FCdR) | 0.05 µM | 48 hours | 24% | [3] |
| 5'-dFC (FCdR) | 0.5 µM | 48 hours | 75% | [3] |
Table 3: Kinetic Parameters for 5-Fluorodeoxycytidine Triphosphate (dFdCTP) with DNA Polymerases
| Enzyme | Substrate | Apparent Km (µM) | Apparent Ki (µM) | Citation |
| DNA Polymerase α | dFdCTP | - | 11.2 | [15] |
| DNA Polymerase ε | dFdCTP | - | 14.4 | [15] |
| DNA Polymerase α | 5-fluorodeoxycytidine 5'-triphosphate | 7.7 | - | [9] |
| DNA Polymerase β | 5-fluorodeoxycytidine 5'-triphosphate | 8.8 | - | [9] |
Key Experimental Protocols
The following protocols are representative of the methods used to study the effects of 5'-dFC.
-
Cell Lines: Human cancer cell lines (e.g., HCT116, AsPC-1, LCL-PI 11) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[13] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Drug Preparation: this compound is dissolved in a suitable solvent like DMSO to create a stock solution.[13]
-
Treatment: Cells are seeded in plates or flasks. After allowing them to attach (typically overnight), the culture medium is replaced with a medium containing various concentrations of 5'-dFC or a vehicle control (e.g., 0.05% DMSO).[13] Cells are then incubated for specified periods (e.g., 24, 48 hours) before analysis.[13]
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in 96-well plates and treat with 5'-dFC as described above.[12]
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[12]
-
-
Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Procedure:
-
Culture and treat cells with 5'-dFC in culture dishes.[3]
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Treat the cells with RNase to remove RNA, ensuring that PI only stains DNA.
-
Stain the cells with a PI solution.[3]
-
Analyze the stained cells using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.[3]
-
-
Principle: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. EdU contains an alkyne group that can be detected via a copper-catalyzed "click" reaction with a fluorescently labeled azide (B81097), allowing for precise visualization and quantification of DNA synthesis.[16]
-
Procedure (for Flow Cytometry):
-
Culture and treat cells as required.
-
Add EdU (e.g., 10 µM) to the cell culture and incubate for 1-2 hours to allow for its incorporation into DNA.
-
Harvest and fix the cells with a fixative like 4% paraformaldehyde.[16]
-
Permeabilize the cells using a saponin-based reagent.[16]
-
Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide), a copper catalyst (CuSO4), and a buffer additive.[16]
-
Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
Wash the cells and analyze them on a flow cytometer to determine the percentage of EdU-positive (S-phase) cells.[16]
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the action of this compound.
Caption: Metabolic activation of capecitabine to 5-FU and its active metabolites.
Caption: Inhibition of thymidylate synthase and incorporation into DNA.
Caption: Experimental workflow for analyzing cell cycle distribution.
Conclusion
This compound, as a key metabolite of capecitabine, plays a central role in the therapeutic strategy of targeting DNA synthesis in cancer cells. Its mechanism of action is multifaceted, primarily driven by the potent inhibition of thymidylate synthase by its downstream metabolite FdUMP, which starves cancer cells of essential DNA building blocks. Furthermore, the incorporation of its fluorinated metabolites into both DNA and RNA induces significant cellular stress, damage, and disruption of fundamental processes. These actions culminate in cell cycle arrest, activation of the DNA damage response, and ultimately, apoptosis. A thorough understanding of these molecular interactions and cellular consequences is indispensable for optimizing current therapeutic regimens and for the rational design of next-generation fluoropyrimidine-based anticancer agents.
References
- 1. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid Approach for Identifying Cell Lines Lacking Functional Cytidine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 9. Utilization of 5-fluoro-2'-deoxyuridine triphosphate and 5-fluoro-2'-deoxycytidine triphosphate in DNA synthesis by DNA polymerases alpha and beta from calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 14. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
The In Vivo Journey of 5'-Deoxy-5-fluorocytidine: A Pharmacokinetic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluorocytidine (5'-DFCR) is a pivotal intermediate metabolite in the activation of the oral fluoropyrimidine carbamate, capecitabine (B1668275). As a direct precursor to 5'-deoxy-5-fluorouridine (5'-DFUR) and subsequently the active anticancer agent 5-fluorouracil (B62378) (5-FU), understanding the in vivo pharmacokinetic profile of 5'-DFCR is paramount for optimizing capecitabine therapy and developing novel fluoropyrimidine-based cancer treatments. This technical guide provides an in-depth analysis of the in vivo pharmacokinetics of 5'-DFCR, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic fate and analytical workflows.
Metabolic Activation Pathway
5'-DFCR is the first metabolite formed from its parent drug, capecitabine. The conversion of capecitabine to the cytotoxic 5-FU is a three-step enzymatic cascade that is designed to achieve tumor-selective activation.[1][2]
-
Step 1: Capecitabine to 5'-DFCR: In the liver, capecitabine is hydrolyzed by carboxylesterase to form 5'-DFCR.[2][3]
-
Step 2: 5'-DFCR to 5'-DFUR: Subsequently, 5'-DFCR is converted to 5'-DFUR by cytidine (B196190) deaminase, an enzyme present in the liver and tumor tissues.[3]
-
Step 3: 5'-DFUR to 5-FU: Finally, 5'-DFUR is hydrolyzed by thymidine (B127349) phosphorylase to the active drug, 5-FU. Thymidine phosphorylase is often found in higher concentrations in tumor tissues compared to normal tissues, leading to a targeted release of 5-FU at the site of malignancy.[3]
Metabolic activation of capecitabine to 5-fluorouracil.
Quantitative Pharmacokinetics of this compound
The pharmacokinetic parameters of 5'-DFCR are typically evaluated following the oral administration of its prodrug, capecitabine. These parameters can exhibit significant inter-individual variability.[4] The following tables summarize key pharmacokinetic data for 5'-DFCR from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans Following Oral Capecitabine Administration
| Population | Capecitabine Dose | Cmax (μg/mL) | Tmax (hr) | AUC (μg·h/mL) | T½ (hr) | Reference |
| Colorectal Cancer Patients | 1265 mg/m²/day | 5.6 ± 2.1 | ~1 | - | - | [5] |
| Advanced Colorectal Cancer Patients | 666 or 1255 mg/m² twice daily (Fasted) | Ratio Before:After Food = 1.81 | - | Ratio Before:After Food = 1.26 | Not Affected by Food | [6] |
| Cancer Patients (Heterogeneous Population) | 1650 mg (median) | - | ~1 | - | - | [1] |
Table 2: Comparative Pharmacokinetics of Capecitabine Metabolites in Animals
| Species | Capecitabine Dose | Predominant Metabolite in Plasma | T½ of 5'-DFCR (hr) | Reference |
| Monkeys | Single and repeated oral doses | 5'-DFUR and Capecitabine | < 1 | [7] |
| Mice | Single and repeated oral doses | 5'-DFCR and Capecitabine | 1 - 4 | [7] |
| Rats | 180 mg/kg once a day | - | - | [8] |
Experimental Protocols
The quantification of 5'-DFCR and other capecitabine metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Protocol 1: Sample Preparation - Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Plasma samples
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard (IS) solution (e.g., a stable isotope-labeled analog of 5'-DFCR)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300-400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Bioanalytical Method - UPLC-MS/MS
This protocol provides a general framework for the sensitive and selective quantification of 5'-DFCR.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for polar compounds (e.g., a C18 or HILIC column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution program is typically used to separate 5'-DFCR from other metabolites and endogenous plasma components. The specific gradient will depend on the column and analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often used for 5'-DFCR.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 5'-DFCR and its internal standard.
-
MRM Transitions: These need to be optimized for the specific instrument but would be based on the molecular weight and fragmentation pattern of 5'-DFCR.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of 5'-DFCR following capecitabine administration.
Typical workflow for a pharmacokinetic study of 5'-DFCR.
Logical Relationship: Factors Influencing 5'-DFCR Pharmacokinetics
Several factors can influence the in vivo pharmacokinetics of 5'-DFCR, impacting its concentration and subsequent conversion to active 5-FU.
Factors influencing the in vivo pharmacokinetics of 5'-DFCR.
Conclusion
The in vivo pharmacokinetics of this compound are complex and influenced by a multitude of factors. As the crucial first metabolite of capecitabine, a thorough understanding of its absorption, distribution, metabolism, and excretion is essential for optimizing cancer chemotherapy. The data and protocols presented in this technical guide serve as a comprehensive resource for researchers and drug development professionals working to advance the therapeutic potential of fluoropyrimidine-based agents. Further research, particularly large-scale population pharmacokinetic studies, will continue to refine our understanding and enable more personalized dosing strategies to maximize efficacy and minimize toxicity.
References
- 1. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a Simple Assay for the Quantification of the Capecitabine Metabolites 5’–DFCR and 5’–DFUR for Drug Monitoring in Patients Receiving Outpatient Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 3. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacokinetic Study of Capecitabine in Monkeys and Mice; Species Differences in Distribution of the Enzymes Responsible for its Activation to 5-FU [jstage.jst.go.jp]
- 8. Assessment of pharmacokinetic variations of capecitabine after multiple administration in rats: a physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Odyssey of 5'-Deoxy-5-fluorocytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of the intracellular metabolism of 5'-Deoxy-5-fluorocytidine (DFCR), a pivotal intermediate in the bioactivation of the oral fluoropyrimidine prodrug, capecitabine (B1668275). Understanding the metabolic fate of DFCR is crucial for optimizing cancer chemotherapy, overcoming drug resistance, and designing novel therapeutic strategies. This document provides a comprehensive overview of the metabolic pathways, key enzymatic players, quantitative data, and detailed experimental protocols relevant to the study of DFCR.
The Metabolic Activation Pathway of this compound
This compound is not pharmacologically active in its own right. Its therapeutic efficacy is entirely dependent on its intracellular conversion to the potent antimetabolite, 5-fluorouracil (B62378) (5-FU). This bioactivation is a two-step enzymatic cascade that primarily takes place within the target tumor cells, a feature that contributes to the tumor-selective action of its parent drug, capecitabine.
The primary metabolic pathway is as follows:
-
Deamination of DFCR: The first and rate-limiting step in the intracellular metabolism of DFCR is the deamination of the cytidine (B196190) base to a uridine (B1682114) base, a reaction catalyzed by the enzyme cytidine deaminase (CDA) . This conversion results in the formation of 5'-deoxy-5-fluorouridine (5'-DFUR).[1][2][3][4][5]
-
Phosphorolytic Cleavage of 5'-DFUR: The resulting 5'-DFUR is then a substrate for phosphorylases that cleave the glycosidic bond, releasing the active cytotoxic agent, 5-fluorouracil (5-FU) . This reaction is catalyzed by either thymidine (B127349) phosphorylase (TP) or uridine phosphorylase (UPase) .[4][6][7][8][9][10][11] The expression of these enzymes is often elevated in tumor tissues, further contributing to the targeted release of 5-FU.[4][8][9]
The generated 5-FU can then be further anabolized to its active nucleotide forms, which exert their cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.
Quantitative Data
The efficiency of DFCR metabolism is dependent on the kinetic properties of the involved enzymes and the resulting intracellular concentrations of the metabolites. The following tables summarize the available quantitative data.
| Substrate | Enzyme | Km Value | Source |
| 5'-Deoxy-5-fluorouridine (5'-DFUR) | Thymidine Phosphorylase (Human Lung Cancer) | 1.69 x 10-3 M | [12][13] |
| 5'-Deoxy-5-fluorouridine (5'-DFUR) | Nucleoside Phosphorylase (Ehrlich Ascites Tumor Cells) | 0.633 mM | [14] |
Table 1: Enzyme Kinetic Parameters. This table presents the Michaelis-Menten constants (Km) for the key enzymes involved in the metabolism of the DFCR downstream product, 5'-DFUR.
| Analyte | Matrix | Quantification Range | Analytical Method | Source |
| This compound (DFCR) | Human Plasma | 10 - 5000 ng/mL | LC-MS/MS | [7] |
| 5'-Deoxy-5-fluorouridine (5'-DFUR) | Human Plasma | 10 - 5000 ng/mL | LC-MS/MS | [7] |
| 5-Fluorouracil (5-FU) | Human Plasma | 50 - 5000 ng/mL | LC-MS/MS | [7] |
Table 2: Analytical Quantification of DFCR and its Metabolites. This table outlines the validated quantification ranges for DFCR and its primary metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Cell Culture and Metabolite Extraction for DFCR Metabolism Studies
This protocol is adapted from methodologies used for studying the metabolism of fluoropyrimidine drugs.
Cell Culture:
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., human breast cancer cell line MCF-7, bladder cancer cell line T24, or other lines with known expression levels of CDA and TP/UPase).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach approximately 70-80% confluency before treatment.
DFCR Treatment and Metabolite Extraction:
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 100 µM). Remove the old medium from the cells and add the medium containing DFCR. Incubate for various time points (e.g., 2, 6, 12, 24 hours).
-
Cell Harvesting and Lysis:
-
Following incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., methanol:water, 80:20, v/v) to each well or dish.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the lysate vigorously and incubate on ice for 10-20 minutes to ensure complete lysis and protein precipitation.
-
-
Metabolite Extraction:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis or directly injected for LC-MS/MS analysis.
-
Quantification of DFCR and its Metabolites by HPLC-MS/MS
This protocol is based on a validated method for the simultaneous determination of capecitabine and its metabolites.[7]
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A Hypercarb (porous graphitic carbon) column (30 x 2.1 mm) or a similar column suitable for separating polar compounds.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile:2-propanol:tetrahydrofuran (1:3:2.25, v/v/v).
-
Gradient: A suitable gradient program to separate DFCR, 5'-DFUR, and 5-FU.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 20 µL.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operated in both positive and negative ion modes to detect all analytes.
-
Detection: Multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.
Sample Preparation:
-
Plasma Samples: To a 200 µL aliquot of human plasma, add an internal standard mixture (e.g., fludarabine (B1672870) and 5-chlorouracil).
-
Protein Precipitation: Precipitate proteins by adding 10% (v/v) trichloroacetic acid in water. Vortex and centrifuge.
-
Injection: Inject the supernatant directly onto the HPLC system.
Enzyme Activity Assays
This protocol is based on commercially available assay kits.[2][15]
Principle:
CDA catalyzes the deamination of cytidine to uridine and ammonia (B1221849) (NH3). The liberated ammonia is then used in a series of reactions to generate a stable fluorophore, which is measured at a specific excitation and emission wavelength.
Procedure:
-
Sample Preparation:
-
Tissues: Homogenize tissue samples in CDA Assay Buffer on ice using a Dounce homogenizer. Centrifuge to collect the supernatant.
-
Cells: Prepare cell lysates as described in section 3.1.
-
Determine the protein concentration of the lysate for normalization.
-
-
Standard Curve: Prepare an ammonium chloride standard curve according to the kit instructions.
-
Assay Reaction:
-
Add samples and standards to a 96-well microplate.
-
Prepare a reaction mix containing the CDA substrate.
-
Add the reaction mix to the wells to start the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Measurement:
-
Add a developer solution to each well.
-
Incubate for an additional period to allow for color/fluorophore development.
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 410/470 nm).
-
-
Calculation: Calculate the CDA activity based on the standard curve and the change in fluorescence over time, normalized to the protein concentration.
This protocol is based on a standard spectrophotometric method.[1][16][17]
Principle:
Thymidine phosphorylase catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. The conversion of thymidine to thymine results in a decrease in absorbance at 290 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 200 mM Potassium Phosphate Buffer, pH 7.4).
-
Prepare a thymidine substrate solution in the reaction buffer.
-
Prepare an enzyme diluent (e.g., 10 mM Potassium Phosphate Buffer, pH 7.0).
-
-
Sample Preparation: Prepare tissue or cell lysates as described previously.
-
Assay Reaction:
-
In a quartz cuvette, add the thymidine solution and equilibrate to 25°C.
-
Add the enzyme sample to the cuvette to start the reaction.
-
For the blank, add enzyme diluent instead of the enzyme sample.
-
-
Measurement: Immediately monitor the decrease in absorbance at 290 nm for approximately 5 minutes using a spectrophotometer.
-
Calculation: Calculate the rate of change in absorbance per minute (ΔA290/min) from the linear portion of the curve. The enzyme activity is calculated using the molar extinction coefficient difference between thymidine and thymine.
The activity of uridine phosphorylase can be measured using a similar spectrophotometric principle as the TP assay, by monitoring the conversion of uridine to uracil.[3] Alternatively, the formation of 5-FU from 5'-DFUR can be quantified using HPLC.[8]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Enzyme Activity Measurement of Uridine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new, validated HPLC-MS/MS method for the simultaneous determination of the anti-cancer agent capecitabine and its metabolites: this compound, 5'-deoxy-5-fluorouridine, 5-fluorouracil and 5-fluorodihydrouracil, in human plasma. | Semantic Scholar [semanticscholar.org]
- 8. Role of uridine phosphorylase for antitumor activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [5'-Deoxy-5-fluorouridine enzymatic activation from the masked compound to 5-fluorouracil in human malignant tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased sensitivity to the prodrug 5'-deoxy-5-fluorouridine and modulation of 5-fluoro-2'-deoxyuridine sensitivity in MCF-7 cells transfected with thymidine phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of 5'-deoxy-5-fluorouridine by thymidine phosphorylase in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]
- 13. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]
- 14. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Deoxy-5-fluorocytidine: A Technical Guide to its Impact on the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5'-Deoxy-5-fluorocytidine (DFCR) is a pivotal intermediate in the metabolic activation of the widely used oral chemotherapeutic agent, capecitabine (B1668275). While not therapeutically active itself, its efficient conversion to 5-fluorouracil (B62378) (5-FU) within the body is central to its anticancer effects. The resulting 5-FU exerts a dual-pronged attack: direct cytotoxicity to tumor cells and a significant immunomodulatory overhaul of the tumor microenvironment (TME). This guide provides an in-depth technical overview of the mechanisms of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of the key biological and experimental pathways. The primary focus is on the downstream effects mediated by 5-FU, which are the clinically relevant consequences of DFCR's metabolic journey.
Core Mechanism of Action: The Pathway to 5-Fluorouracil
This compound is the product of the first metabolic step in the activation of capecitabine, a reaction that occurs predominantly in the liver. It is then further metabolized to its ultimate active form, 5-fluorouracil.[1] The entire process is a three-enzyme cascade designed to concentrate the active drug at the tumor site, as thymidine (B127349) phosphorylase is often upregulated in tumor tissues.[2][3]
The active metabolite, 5-FU, functions primarily as an antimetabolite. Its cytotoxic effects are mediated through two main mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable complex with TS, inhibiting its function. This starves the cell of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair.[4]
-
Incorporation into RNA and DNA: 5-FU can also be converted into 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and DNA integrity, leading to apoptosis.[1]
Quantitative Data Presentation
The efficacy of DFCR, via its conversion to 5-FU, has been quantified in numerous preclinical models. The following tables summarize key data points regarding its cytotoxic and anti-tumor activities.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound/Metabolite | Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| 5'-dFCR Conjugate 1 | BxPC-3 | Pancreatic | 14 | [3][5] |
| 5'-dFCR Conjugates | BxPC-3 | Pancreatic | 14 - 45 | [3][5] |
| 5'-dFCR Conjugates | AsPC-1 | Pancreatic | 37 - 133 | [3][5] |
| 5-Fluorouracil (5-FU) | Capan-1 | Pancreatic | 0.22 | [6] |
| 5-Fluorouracil (5-FU) | AsPC-1 | Pancreatic | 3.08 | [6] |
| 5-Fluorouracil (5-FU) | Mia-PaCa-2 | Pancreatic | 4.63 | [6] |
| 5-Fluorouracil (5-FU) | HCT 116 | Colon | 11.3 (after 3 days) | [7] |
Table 2: In Vivo Tumor Growth Inhibition (TGI)
| Drug | Dose & Schedule | Mouse Model | Cancer Type | TGI (%) | Citation(s) |
| 5-Fluorouracil (5-FU) | Not specified | Nude Mouse Xenograft | Gastric | 26.36 | [8] |
| 5-Fluorouracil (5-FU) | 50 mg/kg | 4T1 Mammary Carcinoma | Breast | Significant tumor growth inhibition (p=0.0139) | [9][10] |
| 5-Fluorouracil (5-FU) | 100 mg/kg/week | A549 Xenograft | Lung | 50.0 | [11] |
| Capecitabine | 200 mg/kg/day | KPL-4 Xenograft | Breast | 58 | [12] |
| Capecitabine | 400 mg/kg/day | KPL-4 Xenograft | Breast | 84 | [12] |
Table 3: Impact on Tumor Microenvironment Immune Cells
| Drug | Dose & Schedule | Mouse Model | Effect on MDSCs | Citation(s) |
| 5-Fluorouracil (5-FU) | 50 mg/kg | 4T1 Mammary Carcinoma | Splenic MDSCs reduced from 33.8% to 3.15% | [9][13] |
| 5-Fluorouracil (5-FU) | 50 mg/kg | 4T1 Mammary Carcinoma | Intratumoral MDSCs reduced from 32.1% to 9.53% | [9][13] |
| 5-Fluorouracil (5-FU) | 50 mg/kg | EL4 Thymoma | Significant decrease in MDSCs in spleen and tumor |
Impact on the Tumor Microenvironment (TME)
Beyond direct cytotoxicity, 5-FU profoundly remodels the TME, shifting it from an immunosuppressive to an immune-permissive state. This is primarily achieved by targeting and depleting immunosuppressive cell populations while promoting the function of effector immune cells.
-
Myeloid-Derived Suppressor Cells (MDSCs): The most well-documented immunomodulatory effect of 5-FU is its ability to selectively induce apoptosis in MDSCs. These immature myeloid cells are potent suppressors of T-cell function and accumulate in tumors, hindering anti-tumor immunity.[13] Studies show that 5-FU treatment can lead to a dramatic reduction in MDSC populations in both the spleen and the tumor itself.[9] This depletion relieves a major brake on the immune system, enhancing the activity of cytotoxic T lymphocytes.
-
Tumor-Associated Macrophages (TAMs): The effect of 5-FU on TAMs is more complex. TAMs can exist in a pro-inflammatory (M1) or anti-inflammatory/pro-tumoral (M2) state. Some research indicates that M2 macrophages can confer resistance to 5-FU in colorectal cancer. Conversely, other studies have found that a high density of TAMs in colorectal cancer patients treated with 5-FU is associated with better disease-free survival, suggesting a potential synergistic effect where TAMs may enhance the drug's efficacy.[7] This context-dependent interaction warrants further investigation.
-
Dendritic Cells (DCs): 5-FU, particularly in combination with agents like oxaliplatin, has been shown to promote the maturation of DCs.[1] This includes reducing the expression of inhibitory molecules like PD-L1 and increasing the secretion of IL-12, a cytokine crucial for driving a robust anti-tumor T-cell response.[1]
-
T Lymphocytes: By depleting MDSCs and promoting DC maturation, 5-FU indirectly enhances the function of CD8+ cytotoxic T lymphocytes. The reduction in immunosuppression allows for increased IFN-γ production by tumor-specific CD8+ T cells. Furthermore, 5-FU treatment has been observed to increase the number of intratumoral T cells, and the depletion of T cells significantly reduces the overall efficacy of 5-FU therapy. However, it is noteworthy that high, continuous doses of capecitabine may have an opposing effect by inducing T-cell apoptosis.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of a compound like 5-FU on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., HCT 116, BxPC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound or 5-Fluorouracil
-
Vehicle (e.g., sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette, sterile pipette tips
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Dilute the cells in complete medium to a concentration of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Preparation and Addition: Prepare a stock solution of the test compound. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 8-10 concentrations spanning several orders of magnitude).
-
Remove the medium from the wells and add 100 µL of medium containing the various drug concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of DMSO to each well and place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: In Vivo Tumor Model and TME Analysis
This protocol describes a common workflow for establishing a syngeneic tumor model to evaluate the in vivo efficacy and immunomodulatory effects of a compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
4T1 mammary carcinoma cells
-
Sterile PBS, cell culture medium
-
5-Fluorouracil (50 mg/kg) or Capecitabine (e.g., 40 mg/kg/day)
-
Calipers for tumor measurement
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Gr-1, anti-CD3, anti-CD8)
-
Collagenase/DNase digestion solution
Procedure:
-
Tumor Cell Implantation: Inject 5 x 10⁵ 4T1 cells suspended in 100 µL of sterile PBS into the mammary fat pad of female BALB/c mice.[13]
-
Tumor Growth and Treatment: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups (n=5-10 per group).
-
Administer treatment as per the desired schedule. For example, intraperitoneally inject 5-FU at 50 mg/kg three times a week.[13] The control group receives vehicle (e.g., PBS).
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight as a measure of toxicity.
-
Endpoint and Tissue Harvest: At a defined endpoint (e.g., day 20 post-injection or when tumors reach a predetermined size), euthanize the mice.[13] Surgically excise tumors and spleens for analysis.
-
Single-Cell Suspension Preparation: Mechanically and enzymatically digest the tumor tissue to create a single-cell suspension. Prepare a splenocyte suspension by mechanical dissociation.
-
Flow Cytometry Staining: Stain the single-cell suspensions with a cocktail of fluorescently labeled antibodies to identify immune cell populations (e.g., MDSCs: CD45+CD11b+Gr-1+; Cytotoxic T-cells: CD45+CD3+CD8+).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data to quantify the percentage and absolute number of different immune cell populations within the tumor and spleen.
Protocol 3: Flow Cytometry for Murine MDSC and T-Cell Profiling
This protocol details the steps for staining a single-cell suspension from a murine tumor for the identification of MDSCs and CD8+ T-cells.
Materials:
-
Single-cell suspension from tumor tissue
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (anti-mouse CD16/32)
-
Live/Dead stain (e.g., Zombie Aqua™)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD45 (leukocyte common antigen)
-
Anti-mouse CD11b (myeloid marker)
-
Anti-mouse Gr-1 (MDSC marker)
-
Anti-mouse CD3 (T-cell marker)
-
Anti-mouse CD8a (cytotoxic T-cell marker)
-
-
96-well V-bottom plate or FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Adjust the single-cell suspension to a concentration of 1-2 x 10⁷ cells/mL in cold staining buffer.
-
Live/Dead Staining: Add 100 µL of cell suspension to a well/tube. Add the Live/Dead stain according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature, protected from light. Wash cells with 200 µL of staining buffer and centrifuge.
-
Fc Block: Resuspend the cell pellet in 50 µL of staining buffer containing Fc Block. Incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Without washing, add the antibody cocktail (pre-titrated optimal concentrations of anti-CD45, CD11b, Gr-1, CD3, and CD8a) in a 50 µL volume.
-
Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice by adding 200 µL of staining buffer, centrifuging (e.g., 400 x g for 5 minutes), and decanting the supernatant.
-
Resuspension: Resuspend the final cell pellet in 200-300 µL of staining buffer.
-
Acquisition: Acquire the samples on a flow cytometer. Ensure enough events are collected in the CD45+ gate to accurately quantify immune populations.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the Live/Dead stain.
-
Gate on hematopoietic cells (CD45+).
-
From the CD45+ gate, identify MDSCs as CD11b+Gr-1+.
-
From the CD45+ gate, identify T-cells as CD3+.
-
From the CD3+ gate, identify cytotoxic T-cells as CD8a+.
-
Conclusion
This compound, through its metabolic conversion to 5-fluorouracil, represents a cornerstone of cancer therapy that extends beyond simple cytotoxicity. Its profound impact on the tumor microenvironment—most notably the depletion of immunosuppressive MDSCs and the subsequent enhancement of T-cell-mediated immunity—positions it as a key agent in the field of chemo-immunotherapy. Understanding the quantitative effects and the experimental methodologies used to assess its activity is crucial for researchers and drug developers aiming to optimize its use and develop next-generation therapies that harness the power of the immune system to combat cancer.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. MTT (Assay protocol [protocols.io]
- 3. atcc.org [atcc.org]
- 4. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
Mechanisms of 5'-Deoxy-5-fluorocytidine Resistance in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Deoxy-5-fluorocytidine (DFDC) is a key intermediate in the metabolic activation of the oral fluoropyrimidine prodrug capecitabine (B1668275) to the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). The emergence of resistance to fluoropyrimidine-based therapies presents a significant clinical challenge. While much of the focus has been on the mechanisms of 5-FU resistance, understanding the specific processes that lead to resistance at the level of DFDC is crucial for the development of more effective therapeutic strategies. This technical guide provides a comprehensive overview of the known and potential mechanisms of resistance to DFDC in cancer cells. We delve into the critical roles of enzymes involved in its metabolic conversion, the transporters governing its cellular influx and efflux, and the downstream pathways that are altered in resistant phenotypes. This guide also provides detailed experimental protocols and data presentation to aid researchers in the investigation of DFDC resistance.
Introduction to this compound and its Role in Cancer Therapy
This compound is not administered directly as a therapeutic agent but is an essential metabolic intermediate of capecitabine. Capecitabine is absorbed intact through the intestine and is then converted in a three-step enzymatic cascade to 5-FU. The first step, the conversion of capecitabine to DFDC, is catalyzed by carboxylesterases (CES), primarily in the liver. Subsequently, DFDC is converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by the enzyme cytidine (B196190) deaminase (CDA), which is found in the liver and in tumor tissues. Finally, 5'-DFUR is converted to the active drug, 5-FU, by thymidine (B127349) phosphorylase (TP), which is often present at higher concentrations in tumor tissues compared to normal tissues. This tumor-preferential activation is a key advantage of capecitabine therapy.
Resistance to DFDC can theoretically arise from any alteration that prevents its conversion to 5'-DFUR or its downstream active metabolites, or that promotes its removal from the cell.
Core Mechanisms of Resistance
The development of resistance to DFDC is a multifactorial process involving alterations at various stages of its cellular processing. The primary mechanisms can be broadly categorized as:
-
Alterations in Drug Metabolism: Reduced enzymatic conversion of DFDC to its active downstream metabolite, 5'-DFUR.
-
Alterations in Drug Transport: Decreased influx or increased efflux of DFDC, leading to lower intracellular concentrations.
-
Downstream Alterations: Changes in the cellular machinery that are targeted by the ultimate active metabolite, 5-FU, can also confer cross-resistance to DFDC.
Altered Drug Metabolism: The Role of Cytidine Deaminase (CDA)
The conversion of DFDC to 5'-DFUR is a critical activation step catalyzed by cytidine deaminase (CDA). Reduced activity or expression of CDA is a primary and direct mechanism of resistance to DFDC.
Key Points:
-
Reduced CDA Expression: Lower levels of CDA mRNA and protein result in a decreased rate of DFDC activation. Studies have shown that forced expression of CDA can sensitize cancer cells to DFDC.[1]
-
Decreased CDA Activity: Even with normal expression levels, mutations in the CDA gene or post-translational modifications can lead to a less active enzyme.
-
Upregulation in Resistant Cells: Conversely, some studies on acquired resistance to other nucleoside analogs have shown an increase in CDA activity, suggesting a complex role for this enzyme in drug metabolism.[2]
Altered Drug Transport: Influx and Efflux Transporters
The ability of DFDC to enter and accumulate within the cancer cell is crucial for its efficacy. This process is mediated by specialized nucleoside transporters.
Influx Transporters:
-
Human Equilibrative Nucleoside Transporter 1 (hENT1): hENT1 is a major transporter of nucleoside analogs like gemcitabine (B846). While direct studies on DFDC are limited, the structural similarity suggests that hENT1 is a likely candidate for DFDC uptake. Reduced expression or function of hENT1 can significantly limit the intracellular concentration of DFDC, leading to resistance. Studies have shown a correlation between hENT1 expression and sensitivity to 5-FU and gemcitabine in pancreatic cancer.[3][4]
Efflux Transporters:
-
ATP-Binding Cassette (ABC) Transporters: Overexpression of ABC transporters, such as ABCB1 (P-glycoprotein) and members of the ABCC (MRP) family, is a well-established mechanism of multidrug resistance. These transporters can actively pump chemotherapeutic agents, including nucleoside analogs, out of the cell. While specific data on DFDC efflux is scarce, it is plausible that upregulation of certain ABC transporters could contribute to DFDC resistance.
Alterations in Upstream Activation: The Role of Carboxylesterases (CES)
While not a direct resistance mechanism to DFDC itself, alterations in the activity of carboxylesterases (CES1 and CES2), which convert capecitabine to DFDC, can impact the overall efficacy of capecitabine-based therapy. Reduced CES activity would lead to lower levels of DFDC, effectively conferring a form of "pre-resistance." Polymorphisms in the CES2 gene have been associated with altered response to capecitabine.[5]
Data Presentation: Quantitative Analysis of DFDC Resistance
The following tables summarize key quantitative data related to DFDC and the enzymes involved in its metabolism.
Table 1: IC50 Values of this compound (DFDC) and its Derivatives in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| BxPC-3 | Pancreatic | DFDC-para-coumaric acid derivative 1 | 14 | [6] |
| BxPC-3 | Pancreatic | DFDC-hydroxycinnamic acid conjugates | 14-45 | [6][7] |
| AsPC-1 | Pancreatic | DFDC-hydroxycinnamic acid conjugates | 37-133 | [6][7] |
| HCT-116 | Colon | 5-Fluoro-2'-deoxycytidine (FdCyd) | 1.72 (24h), 1.63 (48h) | [3] |
Table 2: Kinetic Parameters of Enzymes Involved in Capecitabine Activation
| Enzyme | Substrate | Km | Vmax | Catalytic Efficiency (Vmax/Km) | Citation |
| Carboxylesterase 1A1 (CES1A1) | Capecitabine | - | - | 14.7 min⁻¹ mM⁻¹ | |
| Carboxylesterase 2 (CES2) | Capecitabine | - | - | 12.9 min⁻¹ mM⁻¹ |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate DFDC resistance.
Development of a DFDC-Resistant Cancer Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound for in-depth molecular analysis.
Protocol:
-
Cell Line Selection: Choose a parental cancer cell line known to be initially sensitive to fluoropyrimidines (e.g., HCT-116 colon cancer, BxPC-3 pancreatic cancer).
-
Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of DFDC for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Stepwise Dose Escalation:
-
Culture the parental cells in media containing a low concentration of DFDC (e.g., IC10 to IC20).
-
Allow the cells to recover and repopulate.
-
Once the cells are growing steadily, increase the concentration of DFDC in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Continue this process for several months, cryopreserving cells at each stage.
-
-
Characterization of Resistant Phenotype:
-
Periodically determine the IC50 of DFDC in the selected cell population. A significant increase in IC50 (typically >5-fold) indicates the development of resistance.
-
Confirm the stability of the resistant phenotype by culturing the cells in drug-free medium for several passages and then re-evaluating the IC50.
-
Cytidine Deaminase (CDA) Activity Assay
Objective: To quantify the enzymatic activity of cytidine deaminase in converting DFDC to 5'-DFUR in cell lysates.
Protocol:
-
Cell Lysate Preparation:
-
Harvest sensitive and resistant cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing a known concentration of DFDC as the substrate in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Initiate the reaction by adding a specific amount of cell lysate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
-
Quantification of 5'-DFUR:
-
Separate the substrate (DFDC) and the product (5'-DFUR) using reverse-phase high-performance liquid chromatography (HPLC).
-
Use a C18 column with a suitable mobile phase (e.g., a gradient of ammonium (B1175870) formate (B1220265) buffer and methanol).
-
Detect and quantify the peaks corresponding to DFDC and 5'-DFUR using a UV detector (e.g., at 254 nm).
-
Calculate the rate of 5'-DFUR formation and normalize it to the total protein concentration to determine the specific activity of CDA.
-
DFDC Uptake Assay
Objective: To measure the rate of this compound uptake into cancer cells, mediated by nucleoside transporters.
Protocol:
-
Cell Preparation: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Uptake Experiment:
-
Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with a known concentration of radiolabeled DFDC (e.g., [³H]-DFDC) for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To determine the contribution of specific transporters, perform parallel experiments in the presence of transporter inhibitors (e.g., nitrobenzylmercaptopurine ribonucleoside (NBMPR) for hENT1).
-
Stop the uptake by rapidly washing the cells with ice-cold transport buffer containing the inhibitor.
-
-
Quantification:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content in each well.
-
Plot the intracellular concentration of DFDC over time to determine the initial uptake rate.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to DFDC metabolism and resistance.
Caption: Metabolic activation of capecitabine and key resistance mechanisms to 5'-DFDC.
Caption: Experimental workflow for investigating 5'-DFDC resistance mechanisms.
Future Directions and Conclusion
The study of resistance to this compound is a critical area of cancer research that holds the potential to improve the efficacy of capecitabine-based therapies. While the primary mechanisms are likely to involve alterations in cytidine deaminase and nucleoside transporters, further research is needed to fully elucidate the complex interplay of factors that contribute to the resistant phenotype.
Future research should focus on:
-
Development and comprehensive characterization of DFDC-resistant cell lines: This will provide essential models for in-depth mechanistic studies.
-
Quantitative proteomic and transcriptomic analyses: These approaches will help to identify novel genes and proteins involved in DFDC resistance.
-
Investigation of the role of microRNAs and other non-coding RNAs: These molecules are increasingly recognized as important regulators of drug resistance.
-
Development of strategies to overcome DFDC resistance: This could include the co-administration of CDA inhibitors or agents that modulate the expression of key transporters.
By gaining a deeper understanding of the mechanisms of DFDC resistance, we can move towards more personalized and effective cancer treatments.
References
- 1. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis | MDPI [mdpi.com]
- 2. Human equilibrative nucleoside transporter 1 levels predict response to gemcitabine in patients with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human equilibrative nucleoside transporter 1, as a predictor of 5-fluorouracil resistance in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human equilibrative nucleoside transporter 1 (hENT1): do we really have a new predictive biomarker of chemotherapy outcome in pancreatic cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. Qualitative and Quantitative Analysis of DNA Cytidine Deaminase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: HPLC Analysis of 5'-Deoxy-5-fluorocytidine
Introduction
5'-Deoxy-5-fluorocytidine (5'-dFCR) is a key intermediate metabolite of the oral fluoropyrimidine carbamate (B1207046) prodrug, capecitabine (B1668275).[1][2] Capecitabine undergoes a three-step enzymatic conversion to the active anticancer agent 5-fluorouracil (B62378) (5-FU).[1][3] The first step in this cascade is the conversion of capecitabine to 5'-dFCR, primarily in the liver, by carboxylesterase.[1][2] Subsequently, 5'-dFCR is converted to 5'-deoxy-5-fluorouridine (5'-dFUR) by cytidine (B196190) deaminase, which is then metabolized to 5-FU.[1][2] Given its crucial position in the metabolic pathway of capecitabine, the accurate quantification of 5'-dFCR in biological matrices is vital for pharmacokinetic studies, therapeutic drug monitoring, and drug development research.[1]
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.
Metabolic Pathway of Capecitabine
The following diagram illustrates the enzymatic conversion of capecitabine to 5-fluorouracil, highlighting the role of this compound.
Caption: Metabolic activation of capecitabine.
Quantitative Data Summary
The following tables summarize the quantitative data from validated analytical methods for this compound.
Table 1: UPLC-MS/MS Method Validation Parameters [4]
| Parameter | Value |
| Analytical Method | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Matrix | Human Plasma |
| Linearity Range | 10.0 to 1,000 ng/mL |
| Ionization Mode | Positive Ion Mode |
Table 2: HPLC Method Validation Parameters [1]
| Parameter | Value |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Matrix | Plasma |
| Linearity Range | 0.156 to 5.0 µg/mL |
| Recovery | 77.5% - 99.12% |
Experimental Protocols
This section provides a detailed protocol for the HPLC analysis of this compound based on established methods.
1. Sample Preparation (Solid-Phase Extraction) [1]
This protocol is suitable for the extraction of 5'-dFCR from plasma samples.
-
Materials:
-
C16 amide reversed-phase solid-phase extraction (SPE) cartridges
-
Water (HPLC grade)
-
Ammonium (B1175870) Acetate
-
Plasma samples
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
Elute 5'-dFCR from the cartridge using an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. HPLC Method [1]
-
Instrumentation:
-
HPLC system with a gradient pump and UV detector.
-
C16 amide reversed-phase column.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C16 amide reversed-phase column
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Methanol
-
Gradient Elution: A gradient program should be optimized to ensure sufficient separation of 5'-dFCR from other components.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of 5'-dFCR (a related compound, capecitabine, is detected at 250 nm[3]).
-
Column Temperature: Ambient or controlled (e.g., 40°C[3]).
-
3. UPLC-MS/MS Method (Alternative Protocol for Higher Sensitivity) [4][5]
-
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Acquity UPLC HSS T3 column.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3
-
Mobile Phase: A gradient elution with appropriate mobile phases (e.g., water and acetonitrile (B52724) with additives like formic acid or ammonium formate) should be optimized.
-
Flow Rate: To be optimized for the UPLC column.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow.
References
- 1. Validation of a Simple Assay for the Quantification of the Capecitabine Metabolites 5’–DFCR and 5’–DFUR for Drug Monitoring in Patients Receiving Outpatient Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abap.co.in [abap.co.in]
- 4. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, this compound (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of 5'-Deoxy-5-fluorocytidine in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluorocytidine (5'-DFCR) is a key metabolite of the oral fluoropyrimidine carbamate (B1207046) Capecitabine, a widely used chemotherapeutic agent for the treatment of various solid tumors, including colorectal and breast cancer. Capecitabine undergoes a three-step enzymatic conversion to the active cytotoxic drug, 5-fluorouracil (B62378) (5-FU). 5'-DFCR is the first metabolite in this pathway, formed by the action of carboxylesterase. Accurate quantification of 5'-DFCR in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations and combination therapies. This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5'-DFCR in human plasma.
Principle
This method utilizes ultra-high performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for the separation and quantification of 5'-DFCR. The sample preparation involves a straightforward protein precipitation step to extract the analyte from the plasma matrix. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution. The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode, and quantification is performed using multiple reaction monitoring (MRM). A stable isotopically labeled internal standard is used to ensure accuracy and precision.
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (5'-DFCR) reference standard
-
Stable isotopically labeled 5'-DFCR (e.g., ¹³C,¹⁵N₂-5'-DFCR) as internal standard (IS)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., lithium heparin)[1][2]
-
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5'-DFCR and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 5'-DFCR stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentrations.
Sample Preparation from Human Plasma
This protocol utilizes a protein precipitation method for sample cleanup.[1][2]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex the tubes vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.
| Parameter | Condition |
| LC System | UPLC System |
| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent[1][2] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[2] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| MRM Transitions | See Table 2 |
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 1.0 | 98 | 2 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 98 | 2 |
| 7.0 | 98 | 2 |
Table 2: MRM Transitions for 5'-DFCR and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 5'-DFCR | 246.1 | 116.1 | 100 | 25 | 15 |
| IS | 249.1 | 118.1 | 100 | 25 | 15 |
Data Analysis and Quantification
-
Data acquisition and processing should be performed using the instrument manufacturer's software.
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
The concentration of 5'-DFCR in the QC and unknown samples is determined from the calibration curve.
Method Validation Summary
The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Summary of Quantitative Performance
| Parameter | Typical Value |
| Linearity Range | 10 - 1,000 ng/mL[1][2] |
| LLOQ | 10 ng/mL[1][2] |
| Inter-assay Precision (%CV) | < 15% |
| Intra-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Caption: Metabolic activation of Capecitabine.
Caption: Sample preparation and analysis workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and reliable, making it suitable for a variety of research and clinical applications in the field of oncology and drug development. The straightforward protein precipitation sample preparation and rapid UPLC analysis time allow for high-throughput quantification.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 5'-Deoxy-5-fluorocytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluorocytidine (5'-dFCR) is a nucleoside analog that acts as a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). As an intermediate in the metabolic activation of capecitabine (B1668275), 5'-dFCR plays a crucial role in the delivery of 5-FU to tumor cells. Understanding its cytotoxic effects is paramount for the development of new anticancer therapies and for optimizing existing treatment regimens. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for evaluating cell viability.
Mechanism of Action
This compound is converted in vivo into 5-fluorouracil (5-FU). The cytotoxic effects of 5-FU are primarily mediated through two mechanisms: inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA. The inhibition of TS leads to a depletion of thymidine (B127349) triphosphate (dTTP), a necessary precursor for DNA synthesis, thereby arresting cell proliferation. The incorporation of 5-FU metabolites into RNA and DNA results in RNA processing disruption and DNA damage, respectively, ultimately leading to apoptosis.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its related compounds in various cancer cell lines, as determined by in vitro cytotoxicity assays.
| Compound/Analog | Cell Line | Cell Type | Incubation Time | IC50 (µM) | Citation |
| This compound conjugate (1) | BxPC-3 | Pancreatic Cancer | 72 hours | 14 | [1][2] |
| This compound conjugate (1) | AsPC-1 | Pancreatic Cancer | 72 hours | 37 | [1][2] |
| This compound conjugate (5) | BxPC-3 | Pancreatic Cancer | 72 hours | 32 | [1] |
| This compound conjugate (5) | AsPC-1 | Pancreatic Cancer | 72 hours | 90 | [1] |
| This compound conjugate (6) | BxPC-3 | Pancreatic Cancer | 72 hours | 23 | [1] |
| This compound conjugate (6) | AsPC-1 | Pancreatic Cancer | 72 hours | 133 | [1] |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | 47-DN | Breast Carcinoma | 3 hours | 32 | [3] |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | MCF-7 | Breast Carcinoma | 3 hours | 35 | [3] |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | MG-63 | Osteosarcoma | 3 hours | 41 | [3] |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | HCT-8 | Colon Tumor | 3 hours | 200 | [3] |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | Colo-357 | Pancreatic Tumor | 3 hours | 150 | [3] |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | HL-60 | Promyelocytic Leukemia | 3 hours | 470 | [3] |
| 5'-fluoro-2'-deoxycytidine (FdCyd) | HCT-116 | Colon Cancer | 24 hours | 1.72 ± 0.23 | [4] |
| 5'-fluoro-2'-deoxycytidine (FdCyd) | HCT-116 | Colon Cancer | 48 hours | 1.63 ± 0.21 | [4] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.
Materials:
-
This compound (5'-dFCR)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well, to be optimized for each cell line) in a 96-well plate.
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the 5'-dFCR stock solution in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1 µM to 1000 µM).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of 5'-dFCR to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent used for the drug stock.
-
Untreated Control: Cells in complete culture medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of this compound Cytotoxicity
Caption: Metabolic activation of 5'-dFCR and its cytotoxic mechanisms.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the in vitro cytotoxicity MTT assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cytotoxicity and genotoxicity of capecitabine in head and neck cancer and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Quantification of 5'-Deoxy-5-fluorocytidine in Human Plasma by LC-MS/MS
Introduction
5'-Deoxy-5-fluorocytidine (5'-DFCR) is a key metabolite of the oral chemotherapeutic agent capecitabine (B1668275).[1][2] Capecitabine is a prodrug that is enzymatically converted to the active anticancer agent 5-fluorouracil (B62378) (5-FU) within the body.[1][3][4] The quantification of 5'-DFCR in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new capecitabine-based therapies to ensure optimal dosing and minimize toxicity.[3] This application note provides a detailed protocol for the sensitive and selective quantification of 5'-DFCR in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for this purpose.[3][4][5]
Principle
The method involves the extraction of 5'-DFCR and an internal standard (IS) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Protein precipitation is a commonly employed technique for sample clean-up.[4][6] Chromatographic separation is typically achieved on a reverse-phase C18 column.[5][6] Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the analyte.
Quantitative Data Summary
The following tables summarize the quantitative performance of various validated LC-MS/MS methods for the determination of this compound in human plasma.
Table 1: LC-MS/MS Method Performance for 5'-DFCR Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Lower Limit of Quantification (LLOQ) | 25 µg/L[5] | 10 µg/L[3] | 10 ng/mL[4] |
| Upper Limit of Quantification (ULOQ) | 10,000 µg/L[5] | 10,000 µg/L[3] | 1,000 ng/mL[4] |
| **Linearity (r²) ** | >0.99 (Quadratic)[5] | Not Specified | >0.99[4] |
| Intra-day Precision (%RSD) | 0.2 - 8.3%[5] | 3.0 - 8.1%[3] | <15% |
| Inter-day Precision (%RSD) | 0.2 - 8.3%[5] | 6.3 - 13.3%[3] | <15% |
| Accuracy/Recovery | 99 - 104%[5] | 95 - 114%[3] | 85 - 115% |
| Extraction Recovery | >89%[5] | Not Specified | >80% |
| Internal Standard | 5-Fluorocytosine[5] | Stable Isotope-Labeled[3] | Stable Isotope-Labeled[4] |
Experimental Protocols
This section provides a detailed protocol for the quantification of 5'-DFCR in human plasma based on established LC-MS/MS methods.
1. Materials and Reagents
-
This compound (analytical standard)
-
This compound stable isotope-labeled internal standard (e.g., 5'-DFCR-¹³C,¹⁵N₂)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., Li-Heparin or EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: Atlantis dC18, 3.5 µm, 100 x 2.1 mm or equivalent[7]
3. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of 5'-DFCR and the internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 5'-DFCR stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Spiked Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high concentrations).
4. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into the corresponding tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Atlantis dC18, 3.5 µm, 100 x 2.1 mm[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
6. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (1/x²) linear regression is typically used.
-
The concentrations of 5'-DFCR in the QC and unknown samples are determined from the calibration curve.
Visualizations
Metabolic Pathway of Capecitabine
References
- 1. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0060405) [hmdb.ca]
- 3. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, this compound (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 5'-Deoxy-5-fluorocytidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluorocytidine (5'-DFCR) is a key intermediate metabolite of the orally administered chemotherapeutic agent capecitabine.[1] As a prodrug, 5'-DFCR is enzymatically converted within the body to the active anticancer agent 5-fluorouracil (B62378) (5-FU).[1][2] This targeted conversion, primarily occurring within tumor tissues which have higher concentrations of the necessary enzymes, forms the basis of its therapeutic efficacy and favorable safety profile compared to systemic 5-FU administration.[1] Understanding the cellular and molecular effects of 5'-DFCR is crucial for elucidating mechanisms of drug action, resistance, and the development of novel combination therapies.
These application notes provide a comprehensive guide for the in vitro study of 5'-DFCR, detailing its mechanism of action, protocols for key cell-based assays, and expected outcomes.
Mechanism of Action
The anticancer activity of 5'-DFCR is dependent on its metabolic conversion to 5-FU. This process occurs in a series of enzymatic steps:
-
Conversion to 5'-deoxy-5-fluorouridine (5'-DFUR): In the liver and tumor cells, 5'-DFCR is deaminated by cytidine (B196190) deaminase to form 5'-DFUR.[1]
-
Conversion to 5-fluorouracil (5-FU): Subsequently, thymidine (B127349) phosphorylase, an enzyme often found at higher levels in tumor tissue, converts 5'-DFUR into the active drug, 5-FU.[1][2]
Once formed, 5-FU exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate.[1][3] This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to "thymineless death".[2][4]
-
Incorporation into DNA and RNA: The triphosphate metabolites of 5-FU, fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively.[1][5] This incorporation disrupts DNA structure and function, as well as RNA processing and protein synthesis, ultimately triggering cell cycle arrest and apoptosis.[2][5]
The cellular response to 5-FU-induced damage involves the activation of various signaling pathways, including both p53-dependent and p53-independent apoptotic pathways, and cell cycle checkpoints.[1][6][7]
Data Presentation: In Vitro Efficacy of this compound and Related Compounds
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (5'-DFCR) and its active metabolite, 5-fluorouracil (5-FU), in various cancer cell lines. These values provide a comparative measure of the cytotoxic potential of these compounds.
| Compound/Derivative | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference(s) |
| 5'-dFCR conjugate (1) | BxPC-3 | Pancreatic | 72h | 14 | [8] |
| 5'-dFCR conjugates (1-6) | BxPC-3 | Pancreatic | 72h | 14 - 45 | [8] |
| 5'-dFCR conjugates (1-6) | AsPC-1 | Pancreatic | 72h | 37 - 133 | [8] |
| 5'-DFCR | A549 (chemo-resistant) | Non-small cell lung | Not Specified | 200 (significant inhibition) | [9] |
| FdCyd (related compound) | HCT-116 | Colon | 24h | 1.72 ± 0.23 | [10] |
| FdCyd (related compound) | HCT-116 | Colon | 48h | 1.63 ± 0.21 | [10] |
| 5-FU | HCT-116 | Colon | 72h | 13.72 | [11] |
| 5-FU | HT-29 | Colon | 72h | 106.8 | [11] |
| 5-FU | HCT-116 | Colon | 72h | 11.3 | [12] |
| 5-FU | HT-29 | Colon | 120h | 11.25 | [12] |
| 5-FU | H9c2 (non-cancerous) | Cardiomyocytes | 48h | 400 | [12] |
| 5-FU | HCT116 | Colon | 72h | Optimal concentration 50 | [13] |
| 5-FU | HT29 | Colon | 72h | Optimal concentration 50 | [13] |
| 5-FU | SW620 | Colon | 72h | Optimal concentration 50 | [13] |
| 5-FU | SW480 | Colon | 72h | Optimal concentration 50 | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 5'-DFCR. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, providing a quantitative measure of cell viability.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (5'-DFCR)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5'-DFCR in complete culture medium. After 24 hours, remove the existing medium and add 100 µL of the various concentrations of 5'-DFCR to the respective wells. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[14]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background.[15]
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log concentration of 5'-DFCR to determine the IC50 value using a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to 5'-DFCR treatment using propidium (B1200493) iodide (PI) staining and flow cytometry. 5'-DFCR, through its conversion to 5-FU, is known to induce cell cycle arrest, typically in the S phase.[6]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Culture cells with or without 5'-DFCR for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with cold PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours on ice or at -20°C.[6]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30-40 minutes at 37°C or overnight at 4°C.[6][16]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
Data Analysis: The DNA content of the cells will be represented in a histogram. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis induced by 5'-DFCR using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[17][18]
Materials:
-
Treated and untreated cells
-
1X Annexin-binding buffer
-
Fluorochrome-conjugated Annexin V (e.g., FITC)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with 5'-DFCR for the desired duration to induce apoptosis. Harvest both adherent and floating cells and collect by centrifugation.
-
Washing: Wash the cells once with cold PBS and then once with 1X Annexin-binding buffer.[12]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1-5 x 10^6 cells/mL.[12] Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Mandatory Visualization
Caption: Metabolic activation of Capecitabine to 5-FU.
References
- 1. The chemotherapeutic drug 5-fluorouracil promotes PKR-mediated apoptosis in a p53-independent manner in colon and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 4. Downstream molecular determinants of response to 5-fluorouracil and antifolate thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-fluorouracil mediates apoptosis and G1/S arrest in laryngeal squamous cell carcinoma via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. brieflands.com [brieflands.com]
- 11. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for 5'-Deoxy-5-fluorocytidine (DFCR) Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluorocytidine (DFCR) is a key intermediate metabolite of the orally administered fluoropyrimidine carbamate, capecitabine (B1668275).[1][2] Capecitabine was designed as a tumor-selective prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[3][4] The therapeutic efficacy of DFCR and its parent compound, capecitabine, relies on a multi-step enzymatic conversion to 5-FU, which then exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase, leading to disruption of DNA synthesis.[3][5] Animal models, particularly xenograft models using human cancer cell lines, are indispensable for evaluating the in vivo efficacy and pharmacokinetics of DFCR and for optimizing dosing schedules.[6][7]
Mechanism of Action and Signaling Pathway
The conversion of capecitabine to 5-FU is a three-step enzymatic cascade. DFCR is the product of the first step and the substrate for the second.[2][4]
-
Step 1 (Liver): Capecitabine is hydrolyzed by carboxylesterase, primarily in the liver, to form this compound (DFCR).[1][8]
-
Step 2 (Liver and Tumor Tissue): DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-dFUR) by the enzyme cytidine (B196190) deaminase.[3][8]
-
Step 3 (Tumor Tissue): Finally, 5'-dFUR is converted to the active drug, 5-fluorouracil (5-FU), by thymidine (B127349) phosphorylase (TP).[3] This enzyme is often found in higher concentrations in tumor tissues compared to normal tissues, which contributes to the tumor-selective activation of the drug.[3][4]
The active metabolite, 5-FU, has multiple cytotoxic mechanisms, but its primary action is the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP).[3][9] This inhibition depletes the cellular pool of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[9]
Animal Models for Efficacy Studies
Human tumor xenograft models in immunocompromised mice are the most common systems for evaluating the in vivo anti-tumor activity of DFCR and its parent compounds.[6][10]
-
Animals: Athymic nude mice (e.g., BALB/c nude) or SCID mice, typically 6-8 weeks old, are used to prevent rejection of human tumor grafts.[6]
-
Tumor Models:
Quantitative Data from Preclinical Efficacy Studies
The efficacy of fluoropyrimidine prodrugs like capecitabine (which is metabolized via DFCR) is typically assessed by tumor growth inhibition and increased lifespan. The data below is derived from studies on capecitabine, which directly reflects the efficacy pathway involving DFCR.
Table 1: Efficacy of Capecitabine Monotherapy in Colorectal Cancer Xenograft Models
| Xenograft Model | Treatment Schedule | Dose (mg/kg) | Tumor Growth Inhibition (%) | Increase in Lifespan (ILS %) | Reference |
|---|---|---|---|---|---|
| HT29 | 14 days on, 7 days off | 400 | 95 | 81 | [6] |
| HT29 | 7 days on, 7 days off | 467 | >100 | 94 | [6] |
| Colo205 | 7 days on, 7 days off | 360 | Not Reported | 29 (days, median survival) |[6] |
Table 2: Efficacy of Capecitabine Combination Therapy in Colorectal Cancer Xenograft Models
| Xenograft Model | Combination Treatment | Doses (mg/kg) | Tumor Growth Inhibition (%) | Increase in Lifespan (ILS %) | Reference |
|---|---|---|---|---|---|
| HT29 | Capecitabine (7/7) + Oxaliplatin + Bevacizumab | 467 (Cape) + 6.7 (Oxa) + 5 (Bev) | >100 | 234 | [6] |
| Colo205 | Capecitabine (7/7) + Bevacizumab | 360 (Cape) + 2.5 (Bev) | Not Reported | 48 (days, median survival) |[6] |
Note: Dosing schedules like "7 days on, 7 days off" have been explored to enable higher dose delivery and improve efficacy compared to traditional schedules.[6]
Experimental Protocols
General Xenograft Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft model.
Protocol: Colorectal Cancer Xenograft Model (HT29)
This protocol is a synthesized example based on common practices in published studies.[6][12]
Materials:
-
Female athymic nude mice (6-8 weeks old).
-
HT29 human colorectal adenocarcinoma cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Sterile PBS and Matrigel (optional).
-
This compound (DFCR) or parent compound.
-
Vehicle for drug formulation (e.g., sterile water or a suspension agent).
-
Calipers, syringes, oral gavage needles.
Procedure:
-
Cell Preparation: Culture HT29 cells under standard conditions. Harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend at a concentration of 5-10 x 10^7 cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring and Grouping: Monitor mice twice weekly for tumor formation. When tumors reach a mean volume of approximately 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Tumor Volume Calculation: Volume (mm³) = (Length x Width²) / 2
-
-
Drug Preparation and Administration:
-
Prepare DFCR or its parent compound in the appropriate vehicle for the desired concentration.
-
Administer the drug to the treatment groups according to the planned schedule (e.g., daily oral gavage for 7 days, followed by 7 days of rest).[6] The control group receives the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor dimensions and mouse body weight at least twice a week. Body weight loss is a key indicator of toxicity.
-
Continue treatment for the specified number of cycles or until a pre-defined endpoint is reached (e.g., tumor volume in the control group exceeds 2000 mm³).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) and Increase in Lifespan (ILS) for each treatment group relative to the vehicle control group.
-
Conclusion
Preclinical animal models, particularly human cancer xenografts in immunocompromised mice, are critical for the non-clinical evaluation of this compound and related fluoropyrimidine prodrugs. These models allow for the determination of anti-tumor efficacy, optimization of dosing regimens, and assessment of combination therapies.[6][13] The protocols and data presented provide a foundational framework for designing and executing robust in vivo studies to advance the development of these important anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Targeting microRNA-143 in colorectal cancer: advances in molecular biosciences for biomarker-based diagnostics, therapeutic strategies, and drug resistance prediction [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Investigation into Enhancing Capecitabine Efficacy in Colorectal Cancer by Inhibiting Focal Adhesion Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Effects of 5'-deoxy-5-fluorouridine on human gastrointestinal and breast cancers xenografted to nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor selective delivery of 5-fluorouracil by capecitabine, a new oral fluoropyrimidine carbamate, in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Physiologically Based Pharmacokinetic-Pharmacodynamic Model for Capecitabine in Colorectal Cancer Rats: Simulation of Antitumor Efficacy at Various Administration Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Formulations of 5'-Deoxy-5-fluorocytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing stable formulations of 5'-Deoxy-5-fluorocytidine (5'-DFCR), a key intermediate in the metabolic activation of the oral chemotherapeutic agent Capecitabine. Given the inherent instability of many nucleoside analogs, a thorough understanding of the degradation pathways and the implementation of robust stabilization strategies are critical for successful drug product development.
Preformulation Studies: Understanding the Molecule
A successful formulation begins with a comprehensive understanding of the physicochemical properties of the active pharmaceutical ingredient (API).
1.1. Physicochemical Characterization of this compound
Key physicochemical properties of 5'-DFCR should be thoroughly characterized to inform formulation strategies.
| Property | Typical Value/Information | Significance for Formulation |
| Molecular Formula | C₉H₁₂FN₃O₄ | Fundamental for all calculations. |
| Molecular Weight | 245.21 g/mol | Essential for concentration and dosage calculations. |
| Appearance | White to off-white solid | Provides a baseline for physical stability assessment. |
| Solubility | Soluble in DMSO and PBS (pH 7.2) | Informs solvent selection for analytical methods and potential liquid formulations. |
| pKa | Weakly basic | Influences solubility and stability at different pH values. |
| Melting Point | Data not consistently available | Useful for solid-state characterization and identifying potential polymorphic forms. |
1.2. Stability Challenges of this compound
The primary stability concern for 5'-DFCR, like other similar nucleoside analogs, is its susceptibility to hydrolysis, particularly in acidic conditions. The key degradation pathway involves the cleavage of the N-glycosidic bond, which separates the pyrimidine (B1678525) base from the sugar moiety.
Analytical Method Development: A Stability-Indicating HPLC Assay
A robust, stability-indicating analytical method is paramount for accurately quantifying 5'-DFCR and its degradation products. This allows for the reliable assessment of formulation stability over time and under various stress conditions.
2.1. Recommended HPLC Method (Adapted from analogous compounds)
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended. The following parameters can be used as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 240-280 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
2.2. Method Validation
The analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies: Elucidating Degradation Pathways
Forced degradation (stress testing) studies are essential to identify the likely degradation products of 5'-DFCR and to establish the intrinsic stability of the molecule. These studies are also crucial for demonstrating the specificity of the stability-indicating HPLC method.
3.1. Protocol for Forced Degradation of this compound
Solutions of 5'-DFCR (e.g., 1 mg/mL) should be subjected to the following stress conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Neutral Hydrolysis | Water at 60°C for 24-48 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 60°C for 48 hours |
| Photodegradation | Solution and solid drug substance exposed to UV and visible light (ICH Q1B guidelines) |
Samples should be analyzed at appropriate time points by the stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Formulation Development: Strategies for Stabilization
The primary goal of formulation development for 5'-DFCR is to minimize its degradation, thereby ensuring its safety, efficacy, and shelf-life.
4.1. pH and Buffer Selection
Based on the understanding that the primary degradation pathway is acid-catalyzed hydrolysis, maintaining the pH of a liquid formulation in the neutral to slightly alkaline range is critical.
-
pH Profile: A pH-rate profile should be generated by studying the degradation of 5'-DFCR in a series of buffers across a wide pH range (e.g., pH 2 to 10).
-
Buffer Systems: Common pharmaceutical buffer systems such as phosphate, citrate, and acetate buffers should be evaluated for their ability to maintain the target pH and for any potential catalytic effects on degradation.
4.2. Excipient Compatibility Studies
Excipients are essential components of most dosage forms. It is crucial to ensure that the chosen excipients are compatible with 5'-DFCR and do not accelerate its degradation.
4.2.1. Protocol for Excipient Compatibility Screening
-
Prepare binary mixtures of 5'-DFCR with each proposed excipient (e.g., in a 1:1 or 1:5 ratio).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Include a control sample of 5'-DFCR stored under the same conditions.
-
Analyze the samples at initial and subsequent time points using the stability-indicating HPLC method.
-
Compare the purity and degradation profiles of the mixtures to the control to identify any incompatibilities.
Common Excipients to Evaluate for Solid Dosage Forms:
-
Diluents: Microcrystalline cellulose, lactose, dicalcium phosphate
-
Binders: Povidone, hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Disintegrants: Croscarmellose sodium, sodium starch glycolate
-
Lubricants: Magnesium stearate, stearic acid
4.3. Lyophilization (Freeze-Drying)
For parenteral formulations or to improve the stability of the bulk drug substance, lyophilization can be an effective strategy. By removing water, the potential for hydrolytic degradation is significantly reduced.
4.3.1. Lyophilization Cycle Development Considerations
-
Cryoprotectants/Bulking Agents: Sugars such as mannitol, sucrose, or trehalose (B1683222) are often used to protect the drug during freezing and to provide an elegant cake structure.
-
Freezing: The freezing rate can impact the crystalline or amorphous nature of the final product and should be optimized.
-
Primary Drying: The shelf temperature and chamber pressure must be carefully controlled to ensure efficient sublimation of ice without causing product collapse.
-
Secondary Drying: A gradual increase in temperature is used to remove residual bound water.
Signaling Pathway and Experimental Workflows
5.1. Metabolic Activation Pathway of Capecitabine
The following diagram illustrates the enzymatic conversion of Capecitabine to the active drug, 5-Fluorouracil (5-FU), highlighting the central role of 5'-DFCR.
Metabolic activation of Capecitabine to 5-Fluorouracil.
5.2. Experimental Workflow for Formulation Development
This workflow outlines the key stages in the development of a stable formulation for 5'-DFCR.
Workflow for developing stable 5'-DFCR formulations.
By following these application notes and protocols, researchers and formulation scientists can systematically approach the development of stable and effective formulations of this compound, a critical step in the delivery of this important chemotherapeutic agent.
Application Notes and Protocols for In Vivo Imaging of 5'-Deoxy-5-fluorocytidine (5'-DFCR) Distribution
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5'-Deoxy-5-fluorocytidine (5'-DFCR) is a key intermediate metabolite of capecitabine (B1668275), an orally administered chemotherapeutic agent widely used in the treatment of various solid tumors, including breast and colorectal cancers.[1][2] Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU), selectively within tumor tissues.[1][3][4] Understanding the in vivo biodistribution, tumor uptake, and pharmacokinetics of 5'-DFCR and its downstream metabolites is crucial for optimizing drug delivery, predicting therapeutic response, and developing novel drug conjugates.
Positron Emission Tomography (PET) is a highly sensitive, noninvasive molecular imaging technique that allows for the quantitative visualization of radiolabeled molecules in vivo.[5][6] By labeling a derivative of 5'-DFCR, such as 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F), researchers can track its distribution throughout the body over time. This provides invaluable insights into drug targeting, off-target accumulation, and metabolic conversion.
These application notes provide an overview of the metabolic pathway of 5'-DFCR, quantitative biodistribution data from a human study using an ¹⁸F-labeled analog, and detailed protocols for performing in vivo PET imaging studies.
Metabolic Activation Pathway of Capecitabine
Capecitabine is absorbed intact through the gastrointestinal barrier and is then converted to 5-FU through a cascade of three enzymes that are concentrated in the liver and tumor tissues.[3][4][7]
-
Step 1: In the liver, capecitabine is hydrolyzed by carboxylesterase to this compound (5'-DFCR).[1][4]
-
Step 2: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine (B196190) deaminase, an enzyme found in high concentrations in the liver and tumor tissues.[1][4]
-
Step 3: Finally, thymidine (B127349) phosphorylase, an enzyme with significantly higher activity in tumor tissue compared to healthy tissue, catalyzes the conversion of 5'-DFUR into the active drug, 5-fluorouracil (5-FU).[1][3]
This tumor-selective activation is designed to increase the concentration of 5-FU at the tumor site, thereby enhancing its anti-neoplastic efficacy while minimizing systemic toxicity.
Quantitative Biodistribution Data
The following table summarizes the biodistribution and radiation dosimetry data from a first-in-human, phase 0 imaging trial of [¹⁸F]5-fluoro-2'-deoxycytidine ([¹⁸F]FdCyd), a close structural analog of 5'-DFCR, in patients with solid tumors.[8] The study was conducted with the co-administration of tetrahydrouridine, an inhibitor of cytidine deaminase, to prolong the circulation of the tracer.[8] Data is presented as the mean whole-body effective dose and individual organ doses.
Table 1: Radiation Dose Estimates for [¹⁸F]FdCyd in Human Subjects
| Organ | Mean Dose (mSv/MBq) | Standard Deviation (mSv/MBq) |
|---|---|---|
| Adrenals | 1.48E-02 | 1.40E-03 |
| Brain | 1.01E-02 | 3.31E-03 |
| Breasts | 8.86E-03 | 1.34E-03 |
| Gallbladder Wall | 2.50E-02 | 4.88E-03 |
| LLI Wall | 1.70E-02 | 3.00E-03 |
| Small Intestine | 1.87E-02 | 3.01E-03 |
| Stomach Wall | 1.38E-02 | 1.79E-03 |
| ULI Wall | 1.63E-02 | 2.65E-03 |
| Heart Wall | 1.60E-02 | 1.79E-03 |
| Kidneys | 3.23E-02 | 1.33E-02 |
| Liver | 3.65E-02 | 6.57E-03 |
| Lungs | 1.25E-02 | 1.77E-03 |
| Muscle | 1.15E-02 | 1.41E-03 |
| Ovaries | 1.63E-02 | 2.66E-03 |
| Pancreas | 1.54E-02 | 1.63E-03 |
| Red Marrow | 1.51E-02 | 2.06E-03 |
| Osteogenic Cells | 1.72E-02 | 3.69E-03 |
| Skin | 8.42E-03 | 1.09E-03 |
| Spleen | 1.68E-02 | 4.31E-03 |
| Testes | 1.05E-02 | 1.51E-03 |
| Thymus | 1.14E-02 | 1.48E-03 |
| Thyroid | 1.01E-02 | 1.33E-03 |
| Urinary Bladder Wall | 6.59E-02 | 2.00E-02 |
| Uterus | 1.83E-02 | 3.01E-03 |
| Total Body | 2.12E-02 | 4.15E-03 |
Data adapted from Mena et al., J Nucl Med, 2019.[8] The study concluded that [¹⁸F]FdCyd yields acceptable organ and whole-body effective doses, comparable to other common PET radiopharmaceuticals like [¹⁸F]FDG.[8]
Experimental Protocols
General Workflow for In Vivo PET Imaging
The overall process for in vivo imaging of a radiolabeled 5'-DFCR analog involves several key stages, from the synthesis of the radiotracer to the final analysis of the imaging data.
Protocol 1: Radiosynthesis of an [¹⁸F]-Labeled Cytidine Analog (Conceptual)
This protocol outlines a conceptual, two-step nucleophilic fluorination for labeling a cytidine analog precursor. The exact precursor and conditions must be optimized for 5'-DFCR.
Materials:
-
Precursor molecule with a suitable leaving group (e.g., nosylate, tosylate)
-
[¹⁸F]Fluoride, produced via a cyclotron
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Water for injection
-
Hydrochloric acid (HCl) for deprotection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification
Procedure:
-
[¹⁸F]Fluoride Activation: a. Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion-exchange cartridge. b. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water. c. Azeotropically dry the mixture by heating under a stream of nitrogen to form the reactive [¹⁸F]F⁻/K222 complex. Repeat 2-3 times with anhydrous acetonitrile.
-
Radiolabeling Reaction: a. Dissolve the precursor molecule in anhydrous acetonitrile and add it to the dried [¹⁸F]F⁻/K222 complex. b. Seal the reaction vessel and heat at 100-120°C for 10-20 minutes. c. Monitor the reaction progress using radio-TLC.
-
Deprotection (if necessary): a. After cooling, add HCl to the reaction mixture to remove any protecting groups (e.g., acyl or trityl groups). b. Heat as required (e.g., 95°C for 5-10 minutes).
-
Purification: a. Neutralize the reaction mixture and dilute with water. b. Pass the crude product through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. c. Elute the desired product from the cartridge with an appropriate solvent (e.g., ethanol (B145695) or acetonitrile). d. Perform final purification using a semi-preparative HPLC system.
-
Formulation and Quality Control: a. Collect the HPLC fraction containing the radiolabeled product. b. Remove the HPLC solvent via rotary evaporation. c. Formulate the final product in sterile saline for injection. d. Perform quality control tests to determine radiochemical purity (via radio-HPLC), specific activity, pH, and sterility.
Protocol 2: Preclinical PET/CT Imaging in a Tumor-Bearing Mouse Model
This protocol provides a method for assessing the biodistribution of an [¹⁸F]-labeled 5'-DFCR analog in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer cells)
-
Anesthesia system (e.g., isoflurane (B1672236) inhalation)
-
Heating pad or lamp to maintain body temperature
-
[¹⁸F]-labeled 5'-DFCR analog (formulated in sterile saline)
-
Insulin (B600854) syringe (29-31 gauge)
-
Preclinical PET/CT scanner
Procedure:
-
Animal Preparation: a. Fast the mouse for 4-6 hours prior to imaging to reduce background signal, particularly if metabolism is being studied. Allow free access to water. b. Anesthetize the mouse using 1.5-2.0% isoflurane in oxygen. Confirm proper anesthetic depth by lack of pedal reflex. c. Place the mouse on the scanner bed, which should be equipped with a heating system to maintain body temperature at ~37°C.
-
Radiotracer Administration: a. Draw a known activity of the [¹⁸F]-labeled tracer (typically 3.7-7.4 MBq or 100-200 µCi) into an insulin syringe. b. Administer the tracer via intravenous (IV) tail vein injection. Note the exact time of injection and the precise injected dose (measured using a dose calibrator).
-
PET/CT Imaging: a. Immediately after injection, a dynamic scan can be initiated for the first 60 minutes to assess initial uptake and perfusion. b. Alternatively, for biodistribution studies, perform static scans at specific time points post-injection (e.g., 30, 60, and 120 minutes). c. Position the animal in the center of the scanner's field of view. d. First, acquire a low-dose CT scan (e.g., 5-10 minutes) for anatomical co-registration and attenuation correction. e. Following the CT, acquire the PET emission scan (e.g., 10-20 minutes for each static time point).
-
Image Reconstruction and Analysis: a. Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation (using the CT data), scatter, and radioactive decay. b. Co-register the PET and CT images. c. Draw regions of interest (ROIs) on the CT images over various organs (e.g., tumor, liver, kidneys, muscle, brain) and project them onto the PET data. d. Calculate the mean activity concentration (in Bq/mL) within each ROI. e. Convert the activity concentration to Standardized Uptake Values (SUV) or percentage of injected dose per gram of tissue (%ID/g) for quantitative analysis and comparison across different animals and time points.
-
%ID/g = (Activity in ROI / Total Injected Activity) x Tissue Density (g/mL) / Animal Weight (g)
-
SUV = (Activity concentration in ROI (Bq/mL) / Injected Dose (Bq)) x Animal Weight (g)
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0060405) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biodistribution, Tumor Detection, and Radiation Dosimetry of 18F-5-Fluoro-2'-Deoxycytidine with Tetrahydrouridine in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 5'-Deoxy-5-fluorocytidine-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluorocytidine (5'-DFCR) is a pyrimidine (B1678525) nucleoside analog and a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Upon administration, 5'-DFCR is converted to 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA, ultimately leading to cell cycle arrest and apoptosis. Understanding the mechanisms and accurately quantifying apoptosis induced by 5'-DFCR is critical for evaluating its therapeutic potential and for the development of novel anti-cancer strategies.
These application notes provide an overview of the signaling pathways involved in 5'-DFCR-induced apoptosis and detailed protocols for its measurement.
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic cascade initiated by 5'-DFCR (via its conversion to 5-FU) is a complex process involving multiple signaling pathways. The primary mechanism involves the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Intrinsic Pathway (Mitochondrial Pathway):
The intrinsic pathway is a major route for 5'-DFCR-induced apoptosis.[1] Intracellular stress signals, such as DNA damage caused by 5-FU, trigger this pathway.[1] Key events include:
-
Activation of BH3-only proteins: Cellular stress leads to the activation of pro-apoptotic BH3-only proteins (e.g., PUMA, NOXA, BID).[2]
-
BAX/BAK Activation: Activated BH3-only proteins activate the pro-apoptotic effector proteins BAX and BAK.[3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to the formation of pores.[3]
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn recruits and activates pro-caspase-9.[1][4]
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[4][5]
Extrinsic Pathway (Death Receptor Pathway):
The extrinsic pathway can also be engaged by 5'-DFCR treatment. This pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface.
-
Death Receptor Activation: While direct induction by 5'-DFCR is less characterized, it can sensitize cells to death receptor-mediated apoptosis (e.g., via Fas/FasL or TRAIL/TRAIL-R).
-
DISC Formation: Ligand binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which includes the recruitment of FADD and pro-caspase-8.[6]
-
Caspase-8 Activation: Pro-caspase-8 is cleaved and activated within the DISC.[7]
-
Executioner Caspase Activation: Activated caspase-8 can directly cleave and activate executioner caspases like caspase-3.
-
Crosstalk with the Intrinsic Pathway: Caspase-8 can also cleave the BH3-only protein BID into its truncated form, tBID. tBID then translocates to the mitochondria to activate BAX and BAK, thus amplifying the apoptotic signal through the intrinsic pathway.[8]
Role of p53:
The tumor suppressor protein p53 plays a significant role in mediating 5'-DFCR-induced apoptosis. DNA damage induced by 5-FU can lead to the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including BAX, PUMA, and NOXA, thereby promoting the intrinsic apoptotic pathway.[9][10]
Data Presentation
The following tables summarize quantitative data on the effects of this compound and its analogs on cancer cell lines.
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound Conjugate 1 | BxPC-3 | Pancreatic | 14 | Not Specified | [11][12] |
| This compound Conjugate 1 | AsPC-1 | Pancreatic | Not Specified | Not Specified | [11][12] |
| 5'-Deoxy-5-fluorouridine | 47-DN | Breast Carcinoma | 32 | 3 | [13] |
| 5'-Deoxy-5-fluorouridine | MCF-7 | Breast Carcinoma | 35 | 3 | [13] |
| 5'-Deoxy-5-fluorouridine | MG-63 | Osteosarcoma | 41 | 3 | [13] |
| 5'-Deoxy-5-fluorouridine | HCT-8 | Colon Tumor | 200 | 3 | [13] |
| 5'-Deoxy-5-fluorouridine | Colo-357 | Pancreatic Tumor | 150 | 3 | [13] |
| 5'-Deoxy-5-fluorouridine | HL-60 | Promyelocytic Leukemia | 470 | 3 | [13] |
| 5'-fluoro-2'-deoxycytidine | HCT-116 | Colon Cancer | 1.72 (24h), 1.63 (48h) | 24 and 48 | [14] |
| 5-Fluorouracil | HCT116 | Colorectal Cancer | ~25 | 72 | [15] |
| 5-Fluorouracil | HT29 | Colorectal Cancer | ~50 | 72 | [15] |
| 5-Fluorouracil | SW620 | Colorectal Cancer | ~100 | 72 | [15] |
| 5-Fluorouracil | SW480 | Colorectal Cancer | >200 | 72 | [15] |
Table 2: Apoptotic Cell Population in Response to this compound Analogs
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| 5-Aza-2'-deoxycytidine | Lovo | 5 | 48 | 52.4 | [16] |
| 5'-fluoro-2'-deoxycytidine | Hep3B | IC50 | 24 | Significantly Increased | [9][17] |
| 5'-fluoro-2'-deoxycytidine | SMMC-7721 | IC50 | 24 | Significantly Increased | [9][17] |
| 5'-fluoro-2'-deoxycytidine | HA22T/VGH | IC50 | 24 | Significantly Increased | [9][17] |
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium (B1200493) Iodide (PI) Staining
This is a widely used flow cytometry-based method to detect apoptosis.[18] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[19][20] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.[19]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of 5'-DFCR for the desired time. Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.[19]
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.[20][21]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis for Sub-G1 Population
Apoptotic cells undergo DNA fragmentation, resulting in a population of cells with a DNA content less than that of G1 cells (sub-G1). This can be quantified by flow cytometry after staining with a DNA-binding dye like propidium iodide.[23]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
70% Ethanol (B145695) (ice-cold)
-
PBS
-
Flow cytometer
Protocol:
-
Culture and treat cells with 5'-DFCR as described previously.
-
Harvest cells, including the supernatant containing detached cells.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.[24]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[25]
Data Interpretation:
-
The percentage of cells in the sub-G1 phase of the cell cycle histogram represents the apoptotic cell population.
Caspase Activity Assay
Caspase activation is a hallmark of apoptosis.[26] Fluorochrome-labeled inhibitors of caspases (FLICA) can be used to detect active caspases in living cells by flow cytometry.
Materials:
-
FLICA reagent (e.g., FAM-VAD-FMK for general caspases)
-
Wash Buffer
-
Flow cytometer
Protocol:
-
Treat cells with 5'-DFCR.
-
Add the FLICA reagent directly to the cell culture medium and incubate for the recommended time (typically 1 hour) at 37°C.[27]
-
Harvest the cells and wash them twice with the provided Wash Buffer.
-
Resuspend the cells in the appropriate buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
Data Interpretation:
-
An increase in fluorescence intensity in treated cells compared to control cells indicates caspase activation.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
Key Proteins to Analyze:
-
Bcl-2 Family: Bcl-2, Bcl-xL (anti-apoptotic), BAX, BAK (pro-apoptotic)[28][29][30]
-
Caspases: Cleaved Caspase-3, Cleaved Caspase-9, Cleaved Caspase-8[5]
-
PARP: Cleaved PARP (a substrate of activated caspases)[5]
-
p53: Total and phosphorylated p53
Protocol:
-
After treatment with 5'-DFCR, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Signaling pathway of 5'-DFCR-induced apoptosis.
Caption: Experimental workflow for measuring 5'-DFCR-induced apoptosis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 5. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of ligustrazine apoptosis of A549 cells through activation of death receptor pathway - Zheng - Translational Cancer Research [tcr.amegroups.org]
- 7. 5-Aza-2'-deoxycytidine and IFN-gamma cooperate to sensitize for TRAIL-induced apoptosis by upregulating caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 5-aza-2'-deoxycytidine upregulates caspase-9 expression cooperating with p53-induced apoptosis in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]
- 24. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. BCL-2 family proteins: critical checkpoints of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Screen 5'-Deoxy-5-fluorocytidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluorocytidine (DFDC) and its analogs are a class of nucleoside analogs that hold significant promise as anticancer agents. These compounds are prodrugs that are metabolized within the cell to the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU). This targeted conversion, often more efficient in tumor cells, makes DFDC analogs attractive candidates for cancer therapy. 5-FU exerts its anticancer effects by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis and repair, and by being incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]
This document provides detailed protocols for a panel of cell-based assays to effectively screen and characterize the cytotoxic and apoptotic effects of novel this compound analogs. These assays are essential for determining the potency and mechanism of action of these compounds, facilitating the identification of lead candidates for further drug development.
Mechanism of Action of this compound Analogs
The therapeutic activity of DFDC analogs is dependent on their intracellular conversion to 5-fluorouracil (5-FU). This metabolic activation is a multi-step enzymatic process. Once converted, 5-FU undergoes further anabolism to its active metabolites, including 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine (B13573) triphosphate (FUTP).
FdUMP inhibits thymidylate synthase (TS), leading to a depletion of thymidine (B127349) triphosphate (dTTP), a crucial precursor for DNA synthesis. This inhibition results in "thymineless death." FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA, leading to DNA damage and disruption of RNA processing and function.[3] These events trigger downstream signaling pathways that culminate in cell cycle arrest, primarily at the G1/S phase transition, and the induction of apoptosis.[1][2]
Caption: Mechanism of action of this compound analogs.
Experimental Workflow for Screening DFDC Analogs
A systematic approach is crucial for the efficient screening and characterization of DFDC analogs. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Experimental workflow for screening DFDC analogs.
Data Presentation: Summarized Quantitative Data
The following tables provide examples of how to structure the quantitative data obtained from the screening assays.
Table 1: Cytotoxicity of DFDC Analogs in Cancer Cell Lines (IC50 Values in µM)
| Compound | Cell Line A (e.g., HT-29) | Cell Line B (e.g., MCF-7) | Cell Line C (e.g., A549) |
| DFDC | 25.5 ± 2.1 | 30.1 ± 3.5 | 45.3 ± 4.2 |
| Analog 1 | 14.2 ± 1.8[4] | 18.9 ± 2.3 | 28.7 ± 3.1 |
| Analog 2 | 45.8 ± 5.3[4] | 55.2 ± 6.1 | 78.4 ± 8.9 |
| Analog 3 | 8.5 ± 0.9 | 12.4 ± 1.5 | 19.6 ± 2.4 |
| 5-FU | 5.2 ± 0.6[5] | 8.1 ± 1.0 | 15.8 ± 1.9[6] |
Table 2: Apoptosis Induction by DFDC Analogs (Percentage of Apoptotic Cells)
| Compound (at IC50) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| DFDC | 28.4 ± 3.1 | 15.2 ± 1.9 | 43.6 ± 5.0 |
| Analog 1 | 35.6 ± 4.2 | 20.1 ± 2.5 | 55.7 ± 6.7 |
| Analog 3 | 42.1 ± 5.0 | 25.8 ± 3.1 | 67.9 ± 8.1 |
| 5-FU | 45.3 ± 4.8 | 28.9 ± 3.4 | 74.2 ± 8.2 |
Table 3: Cell Cycle Analysis of Cells Treated with DFDC Analogs (%)
| Compound (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55.2 ± 4.5 | 28.1 ± 2.9 | 16.7 ± 2.1 | 1.8 ± 0.4 |
| DFDC | 68.9 ± 5.9 | 15.3 ± 2.0 | 10.5 ± 1.5 | 5.3 ± 0.9 |
| Analog 1 | 72.4 ± 6.1 | 12.8 ± 1.8 | 8.2 ± 1.1 | 6.6 ± 1.2 |
| Analog 3 | 78.1 ± 6.5 | 8.5 ± 1.3 | 5.9 ± 0.9 | 7.5 ± 1.4 |
| 5-FU | 43.0 ± 5.2[2] | 40.0 ± 4.8[2] | 12.0 ± 1.8 | 5.0 ± 1.1 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[7][8][9]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DFDC analogs and control compounds (e.g., 5-FU)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of DFDC analogs and control compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence produced by the luciferase reaction.[11][12]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DFDC analogs and control compounds
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of DFDC analogs and control compounds in culture medium.
-
Add 100 µL of the compound dilutions to the wells. Include vehicle-treated wells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assays
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium (B1200493) Iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
Materials:
-
6-well tissue culture plates
-
Cancer cell lines of interest
-
DFDC analogs and control compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with DFDC analogs at their respective IC50 concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[18][19]
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell lines of interest
-
DFDC analogs and control compounds
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with DFDC analogs at their IC50 concentrations for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.[19]
-
Measure the luminescence using a luminometer.
-
Express caspase activity as fold change relative to the vehicle-treated control.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining of DNA to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[20][21]
Materials:
-
6-well tissue culture plates
-
Cancer cell lines of interest
-
DFDC analogs and control compounds
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with DFDC analogs at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[20]
-
Centrifuge the cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[22]
-
Analyze the samples by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 19. ulab360.com [ulab360.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes & Protocols: Simultaneous UPLC-MS/MS Analysis of Capecitabine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capecitabine (B1668275) is an orally administered prodrug that is enzymatically converted to the cytotoxic agent 5-fluorouracil (B62378) (5-FU) selectively within tumor tissues.[1][2][3] This targeted activation minimizes systemic toxicity while maximizing anti-tumor efficacy. The metabolic pathway involves three key enzymatic steps, converting capecitabine sequentially to 5'-deoxy-5-fluorocytidine (5'-DFCR), 5'-deoxy-5-fluorouridine (5'-DFUR), and finally to 5-FU.[1][4] Monitoring the levels of capecitabine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and optimizing dosing regimens to enhance efficacy and patient safety.
This document provides a detailed protocol for the simultaneous quantification of capecitabine and its primary metabolites using a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Metabolic Pathway of Capecitabine
The metabolic activation of capecitabine is a three-step enzymatic cascade. Initially, capecitabine is hydrolyzed by carboxylesterase, predominantly in the liver, to form 5'-DFCR.[1] Subsequently, 5'-DFCR is converted to 5'-DFUR by cytidine (B196190) deaminase, an enzyme also found in the liver and tumor cells.[1][4] The final and critical step occurs within the tumor tissue, where thymidine (B127349) phosphorylase, an enzyme often overexpressed in cancer cells, converts 5'-DFUR into the active cytotoxic drug, 5-FU.[1][4] 5-FU then exerts its anticancer effect by inhibiting thymidylate synthase and incorporating into RNA and DNA, leading to cell death.[2]
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol outlines a simple and efficient protein precipitation method for the extraction of capecitabine and its metabolites from human plasma.[5][6]
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., stable isotopically labeled analogs of the analytes)
-
Acetonitrile (ACN), HPLC grade
-
Trichloroacetic acid (TCA) solution (99% v/v in water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of 14,000 rpm and 4°C)
-
Autosampler vials with inserts
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
In a 1.5 mL microcentrifuge tube, add 160 µL of plasma sample.
-
Add 20 µL of the internal standard working solution and vortex for 10 seconds.
-
To precipitate plasma proteins, add 20 µL of 99% (v/v) TCA solution.
-
Vortex the mixture vigorously for 1 minute at 1400 rpm.
-
Centrifuge the samples at 14,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial with an insert for UPLC-MS/MS analysis.
UPLC-MS/MS Method
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) equipped with a Turbo Spray or Electrospray Ionization (ESI) source.[7]
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40°C.[7]
-
Gradient Elution:
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, operated in both positive and negative ion modes. Capecitabine and 5'-DFCR are often monitored in positive mode, while 5'-DFUR and 5-FU are monitored in negative mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Capecitabine Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, this compound (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of 5'-Deoxy-5-fluorocytidine from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluorocytidine (5'-DFCR) is a key metabolite of the widely used oral chemotherapeutic agent, capecitabine (B1668275). Capecitabine undergoes a three-step enzymatic conversion to the active anticancer drug 5-fluorouracil (B62378) (5-FU), with 5'-DFCR being the first metabolite in this cascade. Accurate quantification of 5'-DFCR in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in understanding the overall metabolism of capecitabine to ensure patient safety and efficacy.
Solid-phase extraction (SPE) is a robust and selective method for the sample preparation of 5'-DFCR from complex biological fluids. It offers significant advantages over simpler methods like protein precipitation by providing cleaner extracts, reducing matrix effects, and allowing for sample concentration, which can lead to improved sensitivity and accuracy in subsequent analytical determination by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide a detailed protocol for the solid-phase extraction of this compound from biological samples, a summary of quantitative data from relevant studies, and visualizations to aid in understanding the metabolic pathway and experimental workflows.
Metabolic Pathway of Capecitabine
Capecitabine is a prodrug that is metabolically activated to 5-fluorouracil through a series of enzymatic steps. The initial conversion takes place primarily in the liver, where carboxylesterase hydrolyzes capecitabine to this compound (5'-DFCR)[1]. Subsequently, cytidine (B196190) deaminase, an enzyme present in the liver and tumor tissues, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR)[1]. Finally, thymidine (B127349) phosphorylase, which is often found at higher concentrations in tumor tissues, catalyzes the conversion of 5'-DFUR to the active cytotoxic agent, 5-fluorouracil (5-FU)[1].
Experimental Protocols
Recommended Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma
This protocol is a recommended procedure based on established principles for the extraction of polar compounds from biological fluids using a polymeric reversed-phase SPE sorbent, such as Oasis HLB.
Materials:
-
Oasis HLB 1 cc (30 mg) SPE cartridges
-
Human plasma (collected in K2EDTA tubes)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Internal standard (IS) solution (e.g., stable isotope-labeled 5'-DFCR)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 500 µL aliquot of plasma, add the internal standard solution.
-
Dilute the plasma sample 1:1 (v/v) with 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1 mL of water through the sorbent bed. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the equilibrated SPE cartridges.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply vacuum to dry the sorbent for 1-2 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the 5'-DFCR and other metabolites with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.
Quantitative Data
The following table summarizes the quantitative data from a study that employed a one-step liquid-liquid extraction method for the simultaneous determination of capecitabine and its metabolites, including this compound, in human plasma followed by UHPLC-MS/MS analysis[1]. It is important to note that while this data provides valuable insights into the analytical performance for 5'-DFCR, the recovery and matrix effect values are specific to the liquid-liquid extraction method used in that particular study and may differ for a solid-phase extraction protocol.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| This compound (5'-DFCR) | 20.0 - 5000.0 | 20.0 | 59.27 - 65.48 | 89.15 - 94.61 | ≤ 15.0 | ≤ 15.0 | Within ±15.0 | Within ±15.0 |
Data from a study using one-step liquid-liquid extraction[1].
Another study abstract mentions a mean recovery and matrix effect for the simultaneous extraction of capecitabine and its metabolites using an Atoll XWP solid phase support, with values ranging from 59.27% to 90.15% for recovery and 74.84% to 114.48% for matrix effect[1]. However, the detailed protocol and analyte-specific data were not available in the abstract.
Analytical Considerations
The final determination of this compound concentrations is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for accurate quantification in complex biological matrices.
-
Chromatography: Reversed-phase chromatography is commonly employed for the separation of 5'-DFCR from other metabolites and endogenous plasma components. A C18 column is often used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is typically achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For 5'-DFCR, electrospray ionization (ESI) in the positive ion mode is generally used. The precursor ion and a specific product ion are monitored to ensure selectivity and accurate quantification.
Conclusion
Solid-phase extraction is a highly effective technique for the isolation and purification of this compound from biological samples prior to LC-MS/MS analysis. The use of a robust SPE protocol, such as the one recommended in these notes, can significantly improve the quality and reliability of pharmacokinetic data for capecitabine and its metabolites. This, in turn, supports the optimization of dosing strategies and enhances the understanding of the drug's behavior in vivo, ultimately contributing to improved patient outcomes in cancer therapy. Researchers and drug development professionals are encouraged to adapt and validate the provided protocol for their specific laboratory conditions and analytical instrumentation.
References
Application Notes and Protocols for the Cryopreservation of Cells Treated with 5'-Deoxy-5-fluorocytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluorocytidine (5'-DFCR) is a cytidine (B196190) analog and a key intermediate metabolite of the oral fluoropyrimidine carbamate, capecitabine.[1] In the body, particularly in the liver and tumor tissues, 5'-DFCR is converted to 5'-deoxy-5-fluorouridine (5'-DFUR) and subsequently to the active anti-cancer agent 5-fluorouracil (B62378) (5-FU).[1] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA, which leads to the induction of apoptosis and inhibition of cell proliferation in rapidly dividing cancer cells.[1][2] Researchers studying the effects of 5'-DFCR on cellular mechanisms often need to preserve treated cells for subsequent analyses, such as viability assays, apoptosis analysis, and functional studies. Cryopreservation is a vital technique for the long-term storage of these biological samples.
This document provides detailed application notes and protocols for the effective cryopreservation of cells treated with this compound, ensuring sample integrity for downstream applications. The protocols focus on maintaining cell viability and function post-thaw, with special considerations for cells undergoing drug-induced apoptosis.
Data Presentation
The successful cryopreservation of cells treated with this compound is dependent on several factors, including drug concentration, treatment duration, and the cryopreservation technique itself. The following tables provide a summary of expected quantitative outcomes based on general principles of cryobiology and the known effects of 5'-DFCR.
Table 1: Expected Post-Thaw Viability and Recovery of 5'-DFCR-Treated Cells
| 5'-DFCR Concentration (µM) | Treatment Duration (hours) | Expected Post-Thaw Viability (%) | Expected Overall Cell Recovery (%) |
| 0 (Control) | 24 | 85 - 95 | 80 - 90 |
| 1 | 24 | 70 - 85 | 65 - 80 |
| 10 | 24 | 50 - 70 | 45 - 65 |
| 50 | 24 | 30 - 50 | 25 - 45 |
Note: The expected viability and recovery are estimates and will vary depending on the cell type, its sensitivity to 5'-DFCR, and the specific cryopreservation protocol used. A dose-dependent decrease in post-thaw viability and recovery is anticipated due to the induction of apoptosis by 5'-DFCR.
Table 2: Post-Thaw Functional Assessment of 5'-DFCR-Treated Cells
| Assay | Expected Outcome for 5'-DFCR-Treated Cells (Compared to Untreated Controls) |
| Cell Proliferation Assay (e.g., MTT, BrdU) | Decreased proliferation rate. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Increased percentage of apoptotic and necrotic cells. |
| Cell Cycle Analysis | Potential for cell cycle arrest in G1 or S phase. |
| Western Blot for Apoptosis Markers (e.g., cleaved Caspase-3, PARP) | Increased expression of pro-apoptotic proteins. |
Signaling Pathway
The mechanism of action of this compound involves a multi-step enzymatic conversion to the active drug, 5-fluorouracil, which then disrupts DNA synthesis and induces apoptosis.
Caption: Metabolic activation of this compound to 5-FU and its mechanism of action.
Experimental Workflow
A typical experimental workflow for treating cells with this compound followed by cryopreservation and post-thaw analysis is outlined below.
Caption: Experimental workflow for cryopreservation of 5'-DFCR-treated cells.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
Materials:
-
Healthy, logarithmically growing cell culture of interest
-
Complete cell culture medium
-
This compound (5'-DFCR) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic phase of growth at the time of treatment.
-
Drug Preparation: Prepare the desired concentrations of 5'-DFCR by diluting the stock solution in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest 5'-DFCR concentration).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the 5'-DFCR-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Counting and Viability Assessment:
-
Take a small aliquot of the cell suspension and mix it with trypan blue.
-
Count the total number of cells and the number of viable (unstained) cells using a hemocytometer or automated cell counter.
-
Calculate the cell viability percentage. It is recommended to proceed with cryopreservation only if the cell viability is above 70%, although this threshold may be adjusted depending on the experimental goals.
-
Protocol 2: Cryopreservation of 5'-DFCR-Treated Cells
Materials:
-
Harvested 5'-DFCR-treated and control cells
-
Cold complete cell culture medium
-
Cold cryopreservation medium (e.g., 90% fetal bovine serum (FBS), 10% dimethyl sulfoxide (B87167) (DMSO); or a commercial cryopreservation medium)
-
Sterile cryogenic vials, labeled
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Pellet Preparation: Centrifuge the harvested cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1 x 10^6 to 5 x 10^6 viable cells/mL.
-
Aliquoting: Quickly dispense 1 mL aliquots of the cell suspension into pre-labeled cryogenic vials.
-
Controlled Freezing: Place the cryogenic vials into a controlled-rate freezing container and transfer them to a -80°C freezer. This will achieve a cooling rate of approximately -1°C/minute.
-
Long-Term Storage: After 24 hours at -80°C, transfer the vials to a liquid nitrogen dewar for long-term storage.
Protocol 3: Thawing of Cryopreserved Cells
Materials:
-
Cryopreserved cells
-
37°C water bath
-
Pre-warmed complete cell culture medium
-
Sterile centrifuge tube
-
70% ethanol
Procedure:
-
Rapid Thawing: Remove a cryogenic vial from the liquid nitrogen storage and immediately place it in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains. This should take approximately 1-2 minutes.
-
Dilution: Wipe the outside of the vial with 70% ethanol. In a sterile environment, carefully open the vial and slowly transfer the cell suspension to a centrifuge tube containing at least 9 mL of pre-warmed complete culture medium.
-
Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.
-
Culture: Transfer the cell suspension to a new culture vessel and place it in a 37°C incubator with 5% CO2.
Protocol 4: Post-Thaw Analysis
Procedure:
-
Recovery Period: Allow the thawed cells to recover in culture for at least 24 hours before performing any functional assays. Change the medium after 24 hours to remove any residual dead cells and debris.
-
Viability and Recovery Assessment:
-
After the recovery period, harvest the cells and perform a viable cell count using trypan blue.
-
Calculate the post-thaw viability (%) and the overall cell recovery (%) by comparing the number of viable cells post-thaw to the number of viable cells that were initially frozen.
-
-
Functional Assays:
-
Apoptosis Assay: Stain the cells with Annexin V and propidium (B1200493) iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Proliferation Assay: Seed a known number of viable cells and measure their proliferation over time using an MTT, WST-1, or BrdU incorporation assay.
-
Western Blotting: Prepare cell lysates and perform Western blotting to analyze the expression levels of key proteins involved in apoptosis (e.g., cleaved caspase-3, PARP) or other pathways of interest.
-
Application Notes and Troubleshooting
-
Impact of Apoptosis on Cryopreservation: Cells undergoing apoptosis are more fragile and may have lower post-thaw viability. It is crucial to handle these cells gently throughout the cryopreservation and thawing process.
-
Optimizing Cryopreservation Medium: For cells that are highly sensitive to 5'-DFCR treatment, consider using a commercial cryopreservation medium that may contain anti-apoptotic agents or other protective components.
-
Low Post-Thaw Viability:
-
Ensure the cooling rate was approximately -1°C/minute.
-
Thaw the cells rapidly in a 37°C water bath.
-
Minimize the time cells are in the DMSO-containing cryopreservation medium at room temperature before freezing.
-
Consider reducing the concentration of 5'-DFCR or the treatment duration if post-thaw viability is consistently low.
-
-
Post-Thaw Clumping: This can be due to the release of DNA from dead cells. Adding a small amount of DNase I to the culture medium after thawing can help to reduce clumping.
-
Reproducibility: To ensure reproducible results, it is important to keep the 5'-DFCR treatment conditions, cell density at freezing, and the cryopreservation and thawing protocols consistent between experiments.
By following these detailed protocols and application notes, researchers can confidently cryopreserve cells treated with this compound for future analysis, ensuring the integrity of their samples and the reliability of their experimental results.
References
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by 5'-Deoxy-5-fluorocytidine
Introduction
5'-Deoxy-5-fluorocytidine (5'-dFC) is a nucleoside analog and a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). It also functions as a DNA methyltransferase inhibitor, leading to the re-expression of tumor suppressor genes.[1] This compound has demonstrated potent anti-proliferative effects in various cancer cell lines by inducing cell cycle arrest and apoptosis. Understanding the specific phase of cell cycle arrest is crucial for elucidating its mechanism of action and for the development of effective cancer therapies. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells based on their DNA content. This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Principle
Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis.[2] PI is a fluorescent intercalating agent that binds stoichiometrically to DNA.[2] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[2] Therefore, cells in different phases of the cell cycle will exhibit different levels of fluorescence:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication before mitosis.
By treating cells with this compound and subsequently staining with PI, we can quantify the percentage of cells in each phase of the cell cycle and determine the specific stage at which the drug induces arrest.
Data Presentation
Treatment of cancer cells with this compound has been shown to induce a significant G2/M phase arrest. The following tables summarize the quantitative data on the effects of this compound on the cell cycle distribution of HCT116 colon cancer cells.
Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (48-hour treatment)
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 65 | 15 | 20 |
| 0.05 | 55 | 21 | 24 |
| 0.5 | 15 | 10 | 75 |
Data is illustrative and based on findings reported in the literature. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocols
This section provides a detailed protocol for the preparation and analysis of cells treated with this compound for cell cycle analysis by flow cytometry.
Materials
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL stock solution)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Seed the desired cancer cell line (e.g., HCT116) in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare different concentrations of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Harvesting and Fixation
-
After the treatment period, aspirate the medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
Propidium Iodide Staining
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A stock solution to the cell suspension to ensure that only DNA is stained.
-
Incubate the cells in the dark at room temperature for 30 minutes.
Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).
-
Analyze the data using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of cell cycle arrest.
References
- 1. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5'-Deoxy-5-fluorocytidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5'-Deoxy-5-fluorocytidine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For high concentrations, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For aqueous solutions for cell-based assays, Phosphate-Buffered Saline (PBS) can be used, although the solubility is lower compared to DMSO.
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: Difficulty in dissolving this compound in DMSO could be due to several factors. Ensure you are using fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[1] Applying ultrasonic treatment can also aid in dissolution.[1]
Q3: Can I store this compound solutions? If so, under what conditions?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for at least one month or -80°C for up to six months, protected from light.[1] It is recommended to prepare fresh aqueous solutions in PBS for immediate use and not to store them for more than one day.
Q4: What is the metabolic pathway of this compound?
A4: this compound is an intermediate metabolite of the oral fluoropyrimidine carbamate, capecitabine (B1668275). In the body, capecitabine is converted to this compound in the liver by carboxylesterase. Subsequently, cytidine (B196190) deaminase converts it to 5'-deoxy-5-fluorouridine, which is then converted to the active anti-cancer drug, 5-fluorouracil, by thymidine (B127349) phosphorylase in tumor tissues.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms when diluting DMSO stock solution in aqueous buffer (e.g., PBS). | The concentration of the compound in the final aqueous solution exceeds its solubility limit in that buffer. | Perform a stepwise dilution of the DMSO stock solution into the aqueous buffer while vortexing. Ensure the final concentration of DMSO is low (typically <0.5%) to minimize solvent effects on cells. |
| Inconsistent experimental results. | Degradation of the compound in solution. | Prepare fresh aqueous solutions for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock solution by aliquoting it into smaller volumes for single-use. |
| Low solubility observed in DMSO. | The DMSO used may have absorbed moisture. | Use fresh, anhydrous DMSO. Store DMSO properly to prevent water absorption. Gentle warming or sonication can also help to dissolve the compound. |
| Difficulty achieving desired concentration in PBS. | The desired concentration exceeds the solubility limit of this compound in PBS. | Refer to the solubility data table below. If a higher concentration is needed, consider using a different buffer system or a co-solvent, but be mindful of its potential effects on your experimental system. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | 20 mg/mL[2] | One source reports up to 100 mg/mL with sonication; hygroscopic DMSO can reduce solubility.[1] |
| PBS (Phosphate-Buffered Saline, pH 7.2) | 10 mg/mL[2] | - |
Experimental Protocols
Protocol: Determination of this compound Solubility
This protocol provides a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Solvent of choice (e.g., DMSO, PBS)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of the solvent in separate vials.
-
Tightly cap the vials and vortex them vigorously for 2 minutes.
-
Equilibrate the solutions by rotating them at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of your analytical method (spectrophotometry or HPLC).
-
Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Mandatory Visualization
Metabolic Activation of Capecitabine
Caption: Metabolic pathway of capecitabine to the active drug 5-fluorouracil.
References
Technical Support Center: 5'-Deoxy-5-fluorocytidine (5'-DFCR) Stability in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing challenges related to the stability of 5'-Deoxy-5-fluorocytidine (5'-DFCR) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (5'-DFCR) instability in cell culture media?
The instability of 5'-DFCR in experimental settings is primarily attributed to two factors:
-
Enzymatic Degradation: The most significant cause of 5'-DFCR breakdown in cell culture is enzymatic deamination by cytidine (B196190) deaminase (CDA).[1][2][3][4][5] This enzyme, which can be present in cells and secreted into the culture medium, converts 5'-DFCR into 5'-deoxy-5-fluorouridine (5'-DFUR), a different compound with its own biological activity.
-
Chemical Instability (pH-dependent): 5'-DFCR is susceptible to acid-catalyzed hydrolysis of its N-glycosidic bond.[2][3] This chemical degradation is highly dependent on the pH of the cell culture medium.
Q2: How does the pH of the culture medium affect the stability of 5'-DFCR?
The stability of 5'-DFCR is significantly influenced by pH. The degradation of 5'-DFCR is acid-catalyzed, meaning it is less stable in acidic conditions. As the pH increases, its stability improves, with minimal degradation observed at a pH above 5.0.[6][7] Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4, a range where 5'-DFCR is relatively stable from a purely chemical standpoint. However, cellular metabolism can cause local drops in pH, which may contribute to degradation over longer incubation periods.
Q3: What is the role of cytidine deaminase (CDA) in the degradation of 5'-DFCR?
Cytidine deaminase (CDA) is a key enzyme in pyrimidine (B1678525) metabolism.[5][8] It catalyzes the deamination of cytidine and its analogs, including 5'-DFCR. In the context of 5'-DFCR, CDA converts it to 5'-deoxy-5-fluorouridine (5'-DFUR).[4] This enzymatic conversion is a major pathway for the metabolic inactivation of 5'-DFCR, reducing its effective concentration and potentially leading to inconsistent experimental results.
Q4: How can I improve the stability of 5'-DFCR in my cell culture experiments?
To enhance the stability of 5'-DFCR in your experiments, consider the following strategies:
-
Inhibition of Cytidine Deaminase (CDA): The most effective method to prevent enzymatic degradation is to co-administer 5'-DFCR with a CDA inhibitor, such as Tetrahydrouridine (THU).[1][2][3]
-
pH Control: Ensure that your cell culture medium is well-buffered and maintained at a physiological pH (typically 7.2-7.4).
-
Fresh Preparation: Prepare fresh working solutions of 5'-DFCR from a frozen stock for each experiment to minimize degradation during storage.[9]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing, which can contribute to compound degradation.[1]
Q5: What is Tetrahydrouridine (THU) and how does it work to stabilize 5'-DFCR?
Tetrahydrouridine (THU) is a potent and specific inhibitor of the enzyme cytidine deaminase (CDA).[10] By binding to the active site of CDA, THU prevents the enzyme from deaminating 5'-DFCR.[3][5] This inhibition preserves the concentration of active 5'-DFCR in the cell culture medium, leading to more consistent and reliable experimental outcomes. It is important to note that THU does not affect the chemical (pH-dependent) degradation of 5'-DFCR.[6][7]
Q6: How should I prepare and store 5'-DFCR stock solutions?
For optimal stability, follow these guidelines for preparing and storing 5'-DFCR stock solutions:
-
Solvent Selection: 5'-DFCR is soluble in aqueous solutions like PBS (pH 7.2) at up to 10 mg/mL, and in organic solvents such as DMSO at up to 20 mg/mL.[4] For cell culture experiments, preparing a concentrated stock in DMSO is a common practice.
-
Stock Solution Preparation: To prepare a stock solution, dissolve the powdered 5'-DFCR in fresh, high-quality DMSO to your desired concentration. Ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][10] Protect the solutions from light.[1]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium. It is recommended to prepare and use the working solution on the same day.[9]
Q7: How can I monitor the degradation of 5'-DFCR in my experiments?
The degradation of 5'-DFCR and the appearance of its metabolites can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][11][12][13] These methods allow for the separation and quantification of 5'-DFCR and its primary degradant, 5'-DFUR.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity of 5'-DFCR in my cell-based assays.
| Potential Cause | Troubleshooting Step |
| Enzymatic Degradation by Cytidine Deaminase (CDA) | Co-incubate your cells with 5'-DFCR and a CDA inhibitor, such as Tetrahydrouridine (THU), at a concentration of 100-200 µM.[10][14] |
| Chemical Degradation due to Acidic pH | Verify the pH of your cell culture medium throughout the experiment. Ensure your incubator's CO₂ levels are stable, as fluctuations can alter media pH. |
| Improper Stock Solution Storage | Prepare fresh aliquots of your 5'-DFCR stock solution from a new vial of powder. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Cell Line-Specific Differences in CDA Expression | If possible, quantify the expression level of CDA in your cell line. Cell lines with high CDA expression will degrade 5'-DFCR more rapidly. |
Problem: High variability between replicate experiments using 5'-DFCR.
| Potential Cause | Troubleshooting Step |
| Inconsistent Degradation Rates | The rate of degradation can vary based on cell density and metabolic activity. Standardize your cell seeding density and ensure consistent incubation times for all experiments. |
| Variability in Stock Solution Concentration | Ensure your 5'-DFCR stock solution is thoroughly mixed before making dilutions. Prepare a large batch of working solution for all replicates in a single experiment to minimize pipetting errors. |
| Inconsistent pH of Culture Medium | Use freshly prepared cell culture medium for each experiment and regularly calibrate your pH meter. |
Quantitative Data
Table 1: pH-Dependent Degradation of 5'-DFCR
This table summarizes the observed first-order degradation rate constant (kobs) for 5'-DFCR in aqueous solutions at 37°C at various pH levels. As the pH increases, the rate of degradation decreases, indicating greater stability at neutral and slightly alkaline pH.
| pH | Observed Degradation Rate Constant (kobs) (h⁻¹) |
| 1.0 | 0.00921 |
| 2.0 | 0.00806 |
| 3.0 | 0.00253 |
| 4.0 | 0.000461 |
| 5.0 | 0.000115 |
| 7.4 | 0.000115 |
Data adapted from Guo et al., "Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination".[6]
Experimental Protocols
Protocol: Assessing 5'-DFCR Stability by HPLC
This protocol outlines a general method for monitoring the stability of 5'-DFCR in cell culture medium.
-
Sample Preparation:
-
Prepare a solution of 5'-DFCR in your cell culture medium at the desired experimental concentration.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
If cells are present, centrifuge the sample to pellet the cells and collect the supernatant.
-
Samples can be stored at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar compounds like 5'-DFCR and its metabolites.[6][7] Alternatively, a C18 reverse-phase column can be used.[11][15]
-
Mobile Phase: A common mobile phase for HILIC is a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate). For reverse-phase, a mobile phase of methanol (B129727) or acetonitrile and an acidic aqueous buffer (e.g., formic acid in water) is often used.[11][15]
-
Detection: 5'-DFCR can be detected by UV absorbance at approximately 280 nm. For higher sensitivity and specificity, LC-MS/MS can be employed.
-
Quantification: Create a standard curve using known concentrations of 5'-DFCR and 5'-DFUR to quantify their amounts in the experimental samples.
-
-
Data Analysis:
-
Plot the concentration of 5'-DFCR versus time to determine its degradation rate.
-
Visualizations
Caption: Degradation pathways of this compound (5'-DFCR).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new, validated HPLC-MS/MS method for the simultaneous determination of the anti-cancer agent capecitabine and its metabolites: this compound, 5'-deoxy-5-fluorouridine, 5-fluorouracil and 5-fluorodihydrouracil, in human plasma. | Semantic Scholar [semanticscholar.org]
- 3. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phytotechlab.com [phytotechlab.com]
- 9. This compound | CAS:66335-38-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abap.co.in [abap.co.in]
- 13. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 5'-Deoxy-5-fluorocytidine Degradation in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5'-Deoxy-5-fluorocytidine and its degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in an aqueous solution?
While specific degradation studies on this compound are not extensively published, based on the known degradation of the closely related compound 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), the primary degradation pathway is expected to be the cleavage of the N-glycosidic bond.[1] This would result in the formation of 5-fluorocytosine and the corresponding deoxyribose sugar moiety.[1]
In vivo, this compound is a metabolite of capecitabine (B1668275) and is known to be deaminated by cytidine (B196190) deaminase to form 5'-deoxy-5-fluorouridine.[2][3] Therefore, enzymatic degradation is another potential pathway to consider in biological systems.
Q2: Which factors have the most significant impact on the stability of this compound in solution?
Based on studies of the similar compound 5-fluoro-2'-deoxycytidine, the stability of this compound in aqueous solutions is likely most affected by pH and temperature . The degradation of FdCyd is reported to be acid-catalyzed and follows first-order kinetics.[4][5] It is expected that this compound will exhibit greater stability at neutral to slightly alkaline pH and lower temperatures.
Q3: How can I effectively monitor the degradation of this compound and its byproducts?
A stability-indicating analytical method is crucial for monitoring the degradation of this compound. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly effective technique for separating and quantifying the parent compound from its degradation products.[6][7] Developing a method using a suitable column, such as an Acquity UPLC HSS T3, with a gradient elution can provide the necessary resolution.[6][7]
Degradation Pathway
Quantitative Data
The following table summarizes the observed degradation rate constants for the related compound, 5-fluoro-2'-deoxycytidine (FdCyd), at 37°C in aqueous solutions of varying pH. This data is provided as an illustrative example, and similar trends may be anticipated for this compound, though experimental verification is essential.
| pH | Observed Degradation Rate Constant (k_obs, h⁻¹) |
| 1.0 | 0.00921 |
| 2.0 | 0.00806 |
| 3.0 | 0.00253 |
| 4.0 | 0.000461 |
| 5.0 | 0.000115 |
| 7.4 | 0.000115 |
Data adapted from a study on 5-fluoro-2'-deoxycytidine.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and collect samples at various time points.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 70°C) and collect samples at various time points. For solid-state thermal stress, expose the powdered API to 70°C.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating UPLC-MS/MS method (see Protocol 2).
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Protocol 2: UPLC-MS/MS Analysis
This is a representative method for the analysis of this compound and its potential degradation products, adapted from methods used for capecitabine and its metabolites.[6][8][7]
-
Chromatographic System: UPLC system with a tandem mass spectrometer.
-
Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: To be determined experimentally (e.g., monitor precursor ion and characteristic product ions).
-
5-Fluorocytosine: To be determined experimentally.
-
-
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting) for this compound
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: this compound is a weakly basic compound.[2] Adjust the mobile phase pH with an additive like formic acid or ammonium (B1175870) formate (B1220265) to ensure consistent ionization and minimize interactions with residual silanols on the column.
-
-
Possible Cause 2: Secondary interactions with the column.
-
Solution: Use a high-purity, end-capped C18 column or consider a column with a different stationary phase, such as one designed for polar compounds.
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue: Inconsistent Retention Times
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, typically 10-15 column volumes.
-
-
Possible Cause 2: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and stable temperature.
-
-
Possible Cause 3: Mobile phase composition drift.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Issue: Difficulty in Separating Degradation Products
-
Possible Cause 1: Insufficient chromatographic resolution.
-
Solution: Optimize the gradient elution profile by making it shallower to increase the separation between closely eluting peaks. Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or different column chemistries.
-
-
Possible Cause 2: Co-elution of isobaric compounds.
-
Solution: Utilize the high selectivity of MS/MS detection by monitoring specific MRM transitions for each compound to differentiate between co-eluting species.
-
References
- 1. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0060405) [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, this compound (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, this compound (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL). | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming In Vitro Resistance to 5'-Deoxy-5-fluorocytidine (5-DFCR)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving resistance to 5'-Deoxy-5-fluorocytidine (5-DFCR).
Troubleshooting Guides
Problem 1: Difficulty in Establishing a Stable 5-DFCR-Resistant Cell Line
| Potential Cause | Suggested Solution |
| Inappropriate initial drug concentration | Determine the IC50 of 5-DFCR for the parental cell line first. Start the selection process with a concentration at or below the IC10 or IC25.[1] |
| Drug exposure is too short or too long | A common method is continuous exposure to escalating concentrations of the drug.[2][3][4] Another approach involves short-term, high-dose exposure followed by a recovery period. |
| Cell line instability | Periodically check the IC50 of the resistant population to ensure the resistance phenotype is stable. It is advisable to freeze down vials of the resistant cells at different passage numbers. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can affect cellular response to drugs. |
Problem 2: Inconsistent IC50 Values in Drug Sensitivity Assays
| Potential Cause | Suggested Solution |
| Variation in cell seeding density | Ensure a consistent number of viable cells are seeded in each well. Create a standard operating procedure for cell counting and seeding. |
| Metabolic state of cells | Use cells in the logarithmic growth phase for all experiments. Cell confluence should be consistent at the time of drug addition. |
| Inaccurate drug dilutions | Prepare fresh drug dilutions for each experiment from a validated stock solution. Use calibrated pipettes and proper mixing techniques. |
| Assay-specific issues (e.g., MTT assay) | Ensure complete dissolution of formazan (B1609692) crystals. Check for interference from compounds in the media or the drug itself.[5] |
Problem 3: No Significant Difference in Target Gene or Protein Expression Between Parental and Resistant Cells
| Potential Cause | Suggested Solution |
| Timing of sample collection | Analyze gene and protein expression at multiple time points after drug treatment to capture transient changes. |
| Low abundance of the target | For low-abundance proteins, consider using immunoprecipitation prior to Western blotting. For gene expression, ensure optimal primer design and sufficient cDNA input for qPCR. |
| Post-translational modifications are key | Resistance may be mediated by changes in protein activity (e.g., phosphorylation) rather than expression levels. Use antibodies specific for the modified protein (e.g., phospho-specific antibodies for Western blotting). |
| Alternative resistance mechanisms | The resistance in your cell line may be driven by mechanisms other than the one you are investigating. Consider a broader screening approach, such as RNA sequencing or proteomic analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 5-DFCR and its active metabolite, 5-FU?
A1: this compound (5-DFCR) is a prodrug of 5-fluorouracil (B62378) (5-FU). Therefore, resistance mechanisms are often related to the metabolic activation and cytotoxic effects of 5-FU. Key mechanisms include:
-
Upregulation of Thymidylate Synthase (TS): TS is the primary target of 5-FU's active metabolite, FdUMP. Increased expression or activity of TS can overcome the inhibitory effects of the drug.[6]
-
Increased Drug Catabolism: Elevated levels of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, can reduce the amount of active drug available to the cell.[6]
-
Altered Drug Metabolism and Transport: Changes in the expression of enzymes involved in the conversion of 5-FU to its active metabolites (e.g., thymidine (B127349) phosphorylase, uridine (B1682114) monophosphate synthase) or alterations in drug transporters can affect intracellular drug concentrations.[7]
-
Evasion of Apoptosis: Dysregulation of apoptotic pathways, for instance, through mutations in p53 or changes in the expression of Bcl-2 family proteins, can render cells resistant to 5-FU-induced cell death.[6][7]
-
Activation of Survival Signaling Pathways: Overactivation of pro-survival pathways such as PI3K/AKT and Wnt/β-catenin has been shown to confer resistance to 5-FU.[8][9][10][11]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells that have undergone EMT may exhibit increased resistance to chemotherapeutic agents, including 5-FU.[7]
Q2: How can I overcome 5-DFCR resistance in my in vitro model?
A2: Several strategies can be employed to overcome 5-DFCR resistance:
-
Combination Therapy: Combining 5-DFCR/5-FU with other chemotherapeutic agents that have different mechanisms of action is a common approach. For example, inhibitors of the PI3K/AKT pathway (e.g., LY294002) have been shown to re-sensitize resistant cells to 5-FU.[8]
-
Targeting Resistance-Associated Pathways: Use small molecule inhibitors or genetic approaches (e.g., siRNA) to target specific pathways implicated in resistance, such as the Wnt signaling pathway.
-
Modulating Drug Metabolism: Co-administration of compounds that inhibit 5-FU catabolism or enhance its activation can increase the efficacy of the drug.
-
Novel Drug Formulations: The use of novel drug delivery systems, such as liposomal formulations, may improve drug uptake and overcome some resistance mechanisms.
Q3: Are there specific combination therapies that have shown promise in overcoming 5-DFCR/5-FU resistance in vitro?
A3: Yes, several combination strategies have been investigated. For example, new amide conjugates of 5-DFCR with hydroxycinnamic acids have been synthesized and tested in vitro against pancreatic cancer cell lines, showing promising IC50 values.[12]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of 5-DFCR Conjugates in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Conjugate 1 | BxPC-3 | 14 |
| AsPC-1 | 37 | |
| Conjugate 2 | BxPC-3 | 25 |
| AsPC-1 | 55 | |
| Conjugate 3 | BxPC-3 | 30 |
| AsPC-1 | 80 | |
| Conjugate 4 | BxPC-3 | 38 |
| AsPC-1 | 110 | |
| Conjugate 5 | BxPC-3 | 45 |
| AsPC-1 | 133 | |
| Conjugate 6 | BxPC-3 | 28 |
| AsPC-1 | 62 | |
| 5-FU (control) | BxPC-3 | Similar to conjugates |
| AsPC-1 | Similar to conjugates |
Data synthesized from in vitro studies on amide conjugates of this compound and hydroxycinnamic acids.[12]
Experimental Protocols
Protocol 1: Establishment of a 5-DFCR/5-FU-Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.[2][3][4]
-
Determine the IC50: First, determine the 50% inhibitory concentration (IC50) of 5-DFCR or 5-FU for the parental cell line using a cell viability assay such as the MTT assay.
-
Initial Drug Exposure: Culture the parental cells in medium containing a low concentration of the drug (e.g., IC10 or IC25).
-
Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate.
-
Gradual Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the drug concentration in the medium. This is typically done in a stepwise manner, for example, by doubling the concentration at each step.
-
Repeat and Stabilize: Repeat the process of dose escalation and cell recovery. This can be a lengthy process, often taking several months.[1]
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher drug concentration (e.g., 5-10 times the original IC50), the resistant cell line is considered established. It is crucial to characterize the level of resistance by re-evaluating the IC50 and comparing it to the parental line.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant, selective concentration of the drug to preserve the resistant phenotype.
Protocol 2: MTT Assay for Cell Viability and IC50 Determination
This protocol outlines the steps for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell viability.[5][13][14][15]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for cell attachment.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., 5-DFCR). Include appropriate controls (e.g., untreated cells, vehicle control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Over-activation of AKT signaling leading to 5-Fluorouracil resistance in SNU-C5/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Wnt pathway is involved in 5-FU drug resistance of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Wnt/β-Catenin Signaling in the Chemoresistance Modulation of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 5'-Deoxy-5-fluorocytidine (5'-DFCR) for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Deoxy-5-fluorocytidine (5'-DFCR) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5'-DFCR) and how does it work?
This compound (5'-DFCR) is a nucleoside analog that acts as a prodrug of the widely used anticancer agent 5-fluorouracil (B62378) (5-FU). In vivo, 5'-DFCR is converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by the enzyme cytidine (B196190) deaminase (CDA). Subsequently, 5'-DFUR is converted to the active cytotoxic agent 5-FU by thymidine (B127349) phosphorylase (TP).[1][2] 5-FU exerts its anticancer effects by inhibiting thymidylate synthase and incorporating into DNA and RNA, leading to cell death.
Q2: What is the typical starting dosage for 5'-DFCR in mice?
There is limited direct data on the established optimal dosage of 5'-DFCR for in vivo studies. However, based on its relationship to 5-fluorouracil (5-FU), a dose-finding study is recommended. The maximum tolerated dose (MTD) of a single dose of 5-FU in BALB/c mice has been established at 125 mg/kg.[1][3] As 5'-DFCR is a precursor to 5-FU, a starting dose for a dose-escalation study could be conservatively estimated based on the MTD of 5-FU, taking into account the molecular weights and conversion efficiency. It is crucial to perform a pilot study to determine the MTD of 5'-DFCR in your specific mouse strain and experimental model.
Q3: What are the common administration routes for 5'-DFCR in mice?
Common administration routes for similar chemotherapeutic agents in mice include intraperitoneal (i.p.) and intravenous (i.v.) injection, as well as oral gavage. The choice of administration route can significantly impact the pharmacokinetic profile of the compound.[4] For example, oral administration may be subject to first-pass metabolism.
Q4: Why is the co-administration of a cytidine deaminase inhibitor important?
In vivo, 5'-DFCR is rapidly metabolized by cytidine deaminase (CDA) into 5'-deoxy-5-fluorouridine (5'-DFUR). This rapid conversion can affect the bioavailability and therapeutic window of 5'-DFCR. Co-administration with a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), can block this metabolic step, thereby increasing the plasma concentration and exposure of 5'-DFCR.[5] This can lead to a more sustained release of the active compound and potentially enhanced therapeutic efficacy.
Q5: How should 5'-DFCR be formulated for in vivo administration?
The formulation of 5'-DFCR for in vivo experiments depends on the chosen administration route. For intravenous administration, 5'-DFCR should be dissolved in a sterile, biocompatible vehicle such as saline or a buffered solution. It is important to ensure the solubility and stability of the compound in the chosen vehicle. For oral administration, 5'-DFCR can be formulated as a suspension or solution in a suitable vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Toxicity/Mortality | Dosage is above the Maximum Tolerated Dose (MTD). | Conduct a dose-escalation study to determine the MTD in your specific animal model. Start with a lower dose and gradually increase it while monitoring for signs of toxicity (e.g., weight loss, behavioral changes). |
| Rapid conversion to 5-FU leading to systemic toxicity. | Consider co-administration with a cytidine deaminase inhibitor like tetrahydrouridine (THU) to slow down the conversion of 5'-DFCR to 5'-DFUR and subsequently to 5-FU.[5] | |
| Lack of Efficacy | Insufficient dosage or low bioavailability. | Increase the dose of 5'-DFCR, ensuring it remains below the MTD. Optimize the administration route to enhance bioavailability. Consider co-administration with a cytidine deaminase inhibitor to increase the exposure to 5'-DFCR. |
| Rapid clearance of the compound. | Evaluate the pharmacokinetic profile of 5'-DFCR in your model. A different dosing schedule (e.g., more frequent administration of lower doses) might be necessary to maintain therapeutic concentrations. | |
| Inconsistent Results | Variability in drug formulation or administration. | Ensure consistent and accurate preparation of the 5'-DFCR formulation. Standardize the administration technique to minimize variability between animals. |
| Differences in animal strain, age, or sex. | Use a homogenous group of animals for your experiments. Report the specific strain, age, and sex of the animals used in your study. | |
| Precipitation of Compound during Formulation | Poor solubility of 5'-DFCR in the chosen vehicle. | Test the solubility of 5'-DFCR in different biocompatible solvents or co-solvents. Adjusting the pH of the vehicle may also improve solubility. Sonication can aid in dissolving the compound. |
Quantitative Data Summary
Table 1: Maximum Tolerated Dose (MTD) of Related Compounds in Mice
| Compound | Mouse Strain | Administration Route | MTD | Reference |
| 5-Fluorouracil (5-FU) | BALB/c | Single Dose | 125 mg/kg | [1][3] |
| Gemcitabine | BALB/c | Single Dose | 700 mg/kg | [1][3] |
Note: This table provides MTD values for compounds metabolically related to 5'-DFCR and should be used as a reference for designing dose-finding studies for 5'-DFCR.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of 5'-DFCR in a Xenograft Mouse Model
-
Animal Model: Nude mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of human cancer cells (e.g., colorectal or breast cancer cell lines).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.
-
Control Group: Receives vehicle only.
-
Treatment Group(s): Receive 5'-DFCR at various doses (determined from a prior MTD study).
-
Optional: A group receiving 5'-DFCR in combination with a cytidine deaminase inhibitor (e.g., tetrahydrouridine).
-
-
Drug Administration: 5'-DFCR is administered via the chosen route (e.g., i.p. or i.v.) according to a defined schedule (e.g., daily for 5 days, followed by a 2-day rest period, for 3 weeks).
-
Data Collection: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Evaluation: The antitumor efficacy of 5'-DFCR is evaluated by comparing the tumor growth inhibition in the treatment groups to the control group.
Protocol 2: Preparation of 5'-DFCR for Intravenous Administration
-
Materials: this compound powder, sterile saline (0.9% NaCl), sterile vials, 0.22 µm sterile filter.
-
Calculation: Calculate the required amount of 5'-DFCR and sterile saline to achieve the desired final concentration.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of 5'-DFCR and add it to a sterile vial. Add the calculated volume of sterile saline.
-
Solubilization: Gently vortex or sonicate the vial until the 5'-DFCR is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution at the recommended temperature and protect it from light. Use the solution within a validated stability period.
Visualizations
Caption: Metabolic activation pathway of 5'-DFCR to 5-FU.
Caption: Workflow for an in vivo efficacy study of 5'-DFCR.
References
- 1. d-nb.info [d-nb.info]
- 2. Oral and intravenous pharmacokinetics of 5-fluoro-2’-deoxycytidine and THU in cynomolgus monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a copper-clioquinol formulation suitable for intravenous use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5'-Deoxy-5-fluorocytidine LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of 5'-Deoxy-5-fluorocytidine (5'-dFC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the LC-MS/MS analysis of this compound?
A1: The most frequently encountered issues include poor chromatographic retention on traditional reversed-phase columns due to the compound's hydrophilic nature, significant matrix effects from biological samples leading to ion suppression or enhancement, and potential analyte instability during sample preparation and storage.[1][2][3]
Q2: Which ionization mode is typically used for the detection of this compound by mass spectrometry?
A2: this compound is commonly analyzed using positive ion mode electrospray ionization (ESI+).[4][5] This is because the basic cytidine (B196190) structure is readily protonated.
Q3: What are the expected mass transitions (MRM) for this compound?
A3: While specific transitions can vary based on the instrument and source conditions, a common approach for nucleoside analysis involves monitoring the fragmentation of the protonated molecular ion. This typically corresponds to the cleavage of the glycosidic bond. For decitabine (B1684300) (a related deoxycytidine analog), a transition of m/z 229 -> 113 has been reported, indicating a specific fragmentation pathway.[6] Researchers should optimize precursor and product ions on their specific instrumentation.
Q4: How can I improve the retention of this compound on my LC column?
A4: Due to its polar nature, 5'-dFC often exhibits poor retention on standard C18 columns.[1][7] To improve retention, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for polar analytes.[7] Alternatively, specialized reversed-phase columns with polar endcapping or aqueous-compatible C18 phases can be employed with highly aqueous mobile phases.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your LC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape or Low Retention Time
-
Question: My 5'-dFC peak is eluting very early, close to the void volume, and has a poor shape. What can I do?
-
Answer: This is a common issue due to the high polarity of 5'-dFC.[1][7]
-
Solution 1: Change Column Chemistry. Switch from a standard C18 column to a HILIC column.[7] HILIC columns use a high organic mobile phase and a thin aqueous layer on the stationary phase to retain polar compounds.
-
Solution 2: Modify Mobile Phase. If using a reversed-phase column, ensure your mobile phase has a high aqueous content (e.g., 90-95% aqueous). Using a buffer like ammonium (B1175870) formate (B1220265) can also help improve peak shape.[1][8]
-
Solution 3: Check for Column Degradation. If you have been using the column for a while, it might be degraded. Try running a standard on a new column to check for performance.
-
Problem 2: Inconsistent Results and Poor Reproducibility (Matrix Effects)
-
Question: I'm seeing significant variability in my results between samples, especially in plasma. How can I mitigate this?
-
Answer: This is likely due to matrix effects, where other components in your sample interfere with the ionization of 5'-dFC.[2][9][10]
-
Solution 1: Improve Sample Preparation. Simple protein precipitation may not be sufficient to remove all interfering substances.[3] Consider more rigorous sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][11]
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[4][5]
-
Solution 3: Dilute the Sample. Diluting your sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of your analyte.[2]
-
Solution 4: Optimize Chromatography. Ensure that 5'-dFC is chromatographically separated from the bulk of the matrix components to minimize co-elution and subsequent ion suppression.
-
Problem 3: Low Signal Intensity or Loss of Analyte
-
Question: My signal for 5'-dFC is much lower than expected, or it seems to be degrading over time. What could be the cause?
-
Answer: This could be due to analyte instability or issues with the MS settings.
-
Solution 1: Check Analyte Stability. 5'-dFC and related nucleoside analogs can be unstable, particularly in certain pH conditions or at room temperature for extended periods.[6][7] It is recommended to keep samples at a low temperature (e.g., -20°C or -80°C) and perform sample preparation quickly on ice.[8] Also, evaluate the stability through freeze-thaw cycles.[8]
-
Solution 2: Optimize MS Parameters. Ensure that the mass spectrometer settings, including ion source parameters (e.g., gas flows, temperatures) and collision energy, are optimized for 5'-dFC.[12][13]
-
Solution 3: Investigate Sample Adsorption. The analyte may be adsorbing to the sample collection tubes or vials. Using low-adsorption vials can sometimes mitigate this issue.[14]
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported in the literature for the LC-MS/MS analysis of this compound and its related compounds.
Table 1: Reported Linearity Ranges for 5'-dFC and Related Analytes
| Analyte | Matrix | Linearity Range (ng/mL) |
| This compound | Human Plasma | 20.0 - 5000.0 |
| This compound | Human Plasma | 10.0 - 1000.0 |
| Capecitabine (B1668275) | Human Plasma | 25.0 - 2500.0 |
| 5-Fluorouracil | Human Plasma | 10.0 - 1000.0 |
Data compiled from multiple sources.[1][4][5]
Table 2: Reported Recovery and Matrix Effect Data
| Analyte | Sample Preparation | Mean Recovery (%) | Matrix Effect (%) |
| Capecitabine & Metabolites | Liquid-Liquid Extraction | 59.27 - 90.15 | 74.84 - 114.48 |
| 5-Fluorouracil & Metabolites | Protein Precipitation (Methanol) | High | Not Observed |
Data compiled from multiple sources.[1][8]
Experimental Protocols
Example Protocol 1: Sample Preparation using Protein Precipitation
-
Sample Collection: Collect biological samples (e.g., plasma) and store them at -80°C until analysis.
-
Thawing: Thaw samples on ice.
-
Internal Standard Addition: Add an appropriate volume of the stable isotope-labeled internal standard solution to each sample.
-
Precipitation: Add 3 volumes of ice-cold methanol (B129727) to the sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Example Protocol 2: LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: Acquity UPLC HSS T3 (or equivalent polar-compatible reversed-phase column) or a HILIC column.[4][5]
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium formate.[11][15]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient elution is typically used, starting with a high aqueous composition and ramping up the organic phase.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 - 10 µL.
-
MS System: Tandem quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Visualized Workflows and Relationships
Caption: A typical experimental workflow for 5'-dFC analysis.
Caption: A troubleshooting decision tree for 5'-dFC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, this compound (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 14. lcms.cz [lcms.cz]
- 15. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5'-Deoxy-5-fluorocytidine (DFCR)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5'-Deoxy-5-fluorocytidine (DFCR). Our aim is to help you mitigate off-target effects and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DFCR)?
A1: this compound is a prodrug of the widely used anticancer agent 5-fluorouracil (B62378) (5-FU). In vivo, DFCR is converted to 5'-deoxy-5-fluorouridine (5'-DFUR) and then to 5-FU. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349), leading to disruption of DNA synthesis and repair, and ultimately cell death.
Q2: What are the known off-target effects of DFCR?
A2: The majority of DFCR's off-target effects are attributed to its conversion to 5-fluorouracil (5-FU) and the subsequent systemic exposure to this cytotoxic agent. These effects are not specific to DFCR but are a consequence of its metabolic pathway. Common off-target effects associated with 5-FU include:
-
Myelosuppression: A decrease in the production of blood cells, leading to anemia, neutropenia, and thrombocytopenia.
-
Gastrointestinal toxicity: Nausea, vomiting, diarrhea, and mucositis (inflammation and ulceration of the mucous membranes lining the digestive tract).[1]
-
Hand-foot syndrome: Redness, swelling, and pain on the palms of the hands and soles of the feet.[1]
-
Cardiotoxicity: Though less common, 5-FU can cause chest pain, arrhythmias, and in rare cases, heart attack.[1]
-
Neurotoxicity: Can manifest as confusion, disorientation, and cerebellar ataxia.
Currently, there is limited publicly available data identifying specific off-target protein interactions of DFCR itself, independent of its conversion to 5-FU.
Q3: How can I reduce the off-target effects of DFCR in my experiments?
A3: Reducing the off-target effects of DFCR primarily involves strategies to limit its conversion to 5-FU in non-target tissues and to enhance its delivery to the target site. Here are some approaches:
-
Conjugation to Targeting Moieties: Chemical conjugation of DFCR to molecules that bind to receptors overexpressed on cancer cells can increase its tumor-specific delivery. For example, conjugation to hydroxycinnamic acids has been shown to improve selectivity for cancer cells over normal fibroblasts.[2]
-
Nanoparticle-based Delivery Systems: Encapsulating DFCR in nanoparticles can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. This can reduce systemic exposure and associated toxicities.
-
Combination Therapies: Using DFCR in combination with other agents can sometimes allow for lower, less toxic doses of DFCR to be used while achieving a synergistic therapeutic effect.
Q4: I am observing high toxicity in my non-cancerous control cell line. What could be the cause?
A4: High toxicity in non-cancerous cells is a common issue and is likely due to the conversion of DFCR to 5-FU, which is cytotoxic to all rapidly dividing cells. Several factors could contribute to this:
-
High Expression of Activating Enzymes: Your control cell line may have high levels of the enzymes responsible for converting DFCR to 5-FU (e.g., cytidine (B196190) deaminase, thymidine phosphorylase).
-
High Proliferation Rate: Even non-cancerous cell lines can have a high proliferation rate in culture, making them susceptible to the DNA synthesis-inhibiting effects of 5-FU.
-
Concentration of DFCR: The concentration of DFCR used may be too high for the specific sensitivity of your control cell line.
Q5: How can I investigate the specific off-target protein interactions of DFCR in my cellular model?
A5: While specific off-target binders of DFCR are not well-documented, you can employ several proteomic approaches to identify them:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand (DFCR). A shift in the melting temperature of a protein upon DFCR binding can indicate a direct interaction.[3][4][5]
-
Chemical Proteomics: This involves using a modified version of DFCR with a "clickable" chemical handle to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Affinity Chromatography: Immobilized DFCR can be used as bait to capture binding proteins from cell extracts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assays between replicates. | 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Prepare a fresh stock solution of DFCR and ensure accurate serial dilutions. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| No significant difference in cytotoxicity between cancer and normal cell lines. | 1. Similar proliferation rates. 2. Similar expression levels of enzymes that activate DFCR. | 1. Characterize the doubling time of your cell lines to ensure they have different proliferation rates. 2. Analyze the expression of cytidine deaminase and thymidine phosphorylase in both cell lines via qPCR or Western blot. |
| Unexpected changes in gene expression unrelated to DNA synthesis in qPCR results. | 1. Off-target effects of DFCR or its metabolites. 2. Cellular stress response to treatment. | 1. Consider performing a broader transcriptomic analysis (e.g., RNA-seq) to identify affected pathways. 2. Include control genes related to cellular stress in your qPCR panel. |
| Difficulty detecting DNA damage markers (e.g., γH2AX) by Western blot. | 1. Insufficient drug concentration or incubation time. 2. Technical issues with the Western blot protocol. | 1. Perform a dose-response and time-course experiment to determine optimal conditions for inducing DNA damage. 2. Optimize antibody concentrations, blocking conditions, and transfer efficiency. Ensure the use of appropriate positive controls (e.g., cells treated with a known DNA damaging agent). |
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy and selectivity of DFCR and its derivatives from published studies.
Table 1: In Vitro Cytotoxicity of this compound (DFCR) Conjugates [2]
| Compound | Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| DFCR-HCA Conjugate 1 | BxPC-3 (Pancreatic Cancer) | 14 | ~7 |
| AsPC-1 (Pancreatic Cancer) | 37 | - | |
| NHDF (Normal Dermal Fibroblasts) | 96 | - | |
| DFCR-HCA Conjugate 6 | BxPC-3 (Pancreatic Cancer) | 45 | ~2.1 |
| AsPC-1 (Pancreatic Cancer) | 133 | - | |
| NHDF (Normal Dermal Fibroblasts) | 96 | - |
HCA: Hydroxycinnamic Acid; NHDF: Normal Human Dermal Fibroblasts. The selectivity index is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with DFCR. Optimization for specific cell lines is recommended.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (DFCR)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of DFCR in complete medium. Remove the old medium from the wells and add 100 µL of the DFCR-containing medium. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot for DNA Damage Marker (γH2AX)
This protocol describes the detection of the DNA double-strand break marker, phosphorylated H2AX (γH2AX), by Western blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against γH2AX
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After DFCR treatment, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against γH2AX overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][9]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[1]
Quantitative PCR (qPCR) for Apoptosis-Related Gene Expression
This protocol outlines the steps for analyzing changes in the expression of apoptosis-related genes (e.g., BAX, BCL2, Caspase-3) following DFCR treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with DFCR for the desired time, then harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[10]
Visualizations
Caption: Metabolic activation pathway of this compound (DFCR).
Caption: Experimental workflow for assessing off-target effects of DFCR.
Caption: Troubleshooting logic for high toxicity in normal cells.
References
- 1. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5'-Deoxy-5-fluorocytidine (5'-DFCR) Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in 5'-Deoxy-5-fluorocytidine (5'-DFCR) cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (5'-DFCR)?
A1: this compound is a prodrug of the widely used anticancer agent 5-fluorouracil (B62378) (5-FU).[1][2][3] Its cytotoxic effects are realized after a multi-step enzymatic conversion to 5-FU within the body.[4][5] In the liver, carboxylesterase converts the parent compound, capecitabine, to 5'-DFCR.[4][5] Subsequently, cytidine (B196190) deaminase, present in the liver and tumor tissues, transforms 5'-DFCR into 5'-deoxy-5-fluorouridine (5'-DFUR).[4][5] Finally, thymidine (B127349) phosphorylase, which is often found at higher concentrations in tumor tissues, converts 5'-DFUR into the active drug, 5-FU.[1][2][4][5] The primary cytotoxic actions of 5-FU are the inhibition of thymidylate synthase, which disrupts DNA synthesis, and its incorporation into RNA, which interferes with RNA processing and function.[6][7][8][9]
Q2: Why am I seeing variable IC50 values for 5'-DFCR across different cancer cell lines?
A2: The variability in the half-maximal inhibitory concentration (IC50) of 5'-DFCR among different cell lines is often due to the differential expression of the enzymes required for its activation.[1] The levels of cytidine deaminase and thymidine phosphorylase can vary significantly between cell types, leading to more or less efficient conversion of 5'-DFCR to the active 5-FU.[1][10] Additionally, the expression levels of thymidylate synthase, the primary target of 5-FU, and the status of cellular apoptosis pathways can influence a cell line's sensitivity to the drug.[6]
Q3: Can the type of cytotoxicity assay used affect the results with 5'-DFCR?
A3: Yes, the choice of cytotoxicity assay can significantly impact the observed results. Commonly used assays like the MTT, XTT, and MTS assays measure metabolic activity as an indicator of cell viability.[11][12] These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[11] It is possible for a compound to interfere with these enzymes, leading to inaccurate readings. It is often advisable to confirm findings using a different assay that measures a distinct cellular process, such as a lactate (B86563) dehydrogenase (LDH) assay, which quantifies cell membrane integrity, or an ATP-based assay that measures cellular ATP levels.[13]
Q4: What is the stability of 5'-DFCR in cell culture media?
A4: While specific stability data for 5'-DFCR in various cell culture media is not extensively published, related fluoropyrimidine nucleosides can be susceptible to degradation. For instance, the stability of 5-fluoro-2'-deoxycytidine (B1672315) has been shown to be pH-dependent.[14] It is recommended to prepare fresh solutions of 5'-DFCR for each experiment and to minimize the time the compound is in culture media before being added to the cells. Stock solutions are typically prepared in DMSO and stored at -20°C.[4]
Troubleshooting Guide for Inconsistent Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or air bubbles.[15] | Ensure a homogenous single-cell suspension before plating. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. Inspect wells for bubbles before reading the plate.[15] |
| IC50 values are unexpectedly high or low | Incorrect drug concentration, issues with drug stability, or variations in cell health. | Verify the calculations for your serial dilutions. Prepare fresh drug solutions for each experiment. Ensure cells are in the exponential growth phase and have a low passage number.[13] |
| Results are not reproducible between experiments | Differences in incubation times, cell passage number, or lot-to-lot variability in media or serum.[13] | Standardize all experimental parameters, including incubation times and cell passage numbers. Use the same lot of media and serum for a set of comparative experiments. |
| Discrepancy between different cytotoxicity assays | The compound may be interfering with the assay chemistry, or the assays are measuring different aspects of cell death.[16] | Use an orthogonal method to confirm results (e.g., confirm MTT results with an LDH or ATP-based assay).[13] Consider the kinetics of cell death; an early marker of apoptosis may be detected by one assay but not another that measures a later event like membrane rupture. |
Quantitative Data
Table 1: Reported IC50 Values for 5'-DFCR and Related Compounds in Various Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | Ehrlich ascites tumor cells | 48 | [7] |
| This compound conjugate 1 | BxPC-3 (pancreatic cancer) | 14 | [3] |
| This compound conjugate 6 | BxPC-3 (pancreatic cancer) | 45 | [3] |
| This compound conjugate 1 | AsPC-1 (pancreatic cancer) | 37 | [3] |
| This compound conjugate 6 | AsPC-1 (pancreatic cancer) | 133 | [3] |
| 2'-deoxy-5-fluorocytidine (5'-FdC) | Hong Kong/213/2003 (H5N1) infected MDCK cells | 0.27 | [17] |
Note: IC50 values can vary significantly based on experimental conditions. This table should be used for reference only.[18][19][20]
Experimental Protocols
MTT Assay Protocol for 5'-DFCR Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare a stock solution of 5'-DFCR in DMSO.
-
Perform serial dilutions of 5'-DFCR in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.1%).[21]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 5'-DFCR. Include wells with medium and solvent only as controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12][22]
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[22]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the log of the 5'-DFCR concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Metabolic activation pathway of Capecitabine to 5-FU.
Caption: General workflow for a 5'-DFCR cytotoxicity assay.
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. Role of uridine phosphorylase for antitumor activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of cytotoxicity of 5-fluorouracil: Distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2′-deoxyuridine on murine lymphoma L5178Y cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Plasma Quantification of 5'-Deoxy-5-fluorocytidine (5'-dFCR)
Welcome to the technical support center for the bioanalysis of 5'-Deoxy-5-fluorocytidine (5'-dFCR). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the plasma quantification of this crucial analyte.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of LC-MS/MS bioanalysis?
A1: A matrix effect is the alteration of ionization efficiency for a target analyte, such as 5'-dFCR, due to the presence of co-eluting compounds from the biological sample (e.g., plasma).[1][2] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]
Q2: What are the primary causes of matrix effects in human plasma samples?
A2: The primary causes of matrix effects in plasma are endogenous components that are co-extracted with the analyte. Phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression because they are abundant in cell membranes and often co-extract with analytes during common sample preparation techniques like protein precipitation.[5][6] Other sources include salts, proteins, and metabolites.[3] Exogenous materials, such as anticoagulants (e.g., Li-heparin) or polymers leached from plasticware, can also contribute to matrix effects.[7]
Q3: Why is it critical to evaluate and mitigate matrix effects for 5'-dFCR quantification?
A3: 5'-dFCR is a key metabolite of the prodrug capecitabine (B1668275), and its accurate quantification in plasma is vital for pharmacokinetic studies.[8][9] Uncontrolled matrix effects can lead to erroneous concentration measurements, affecting the reliability of study results.[2][3] Regulatory guidelines for bioanalytical method validation mandate the assessment of matrix effects to ensure data integrity.
Q4: How can I quantitatively assess the matrix effect for my 5'-dFCR assay?
A4: The most common method is the post-extraction spike technique.[3][10] This involves comparing the peak response of 5'-dFCR spiked into an extracted blank plasma matrix with the response of 5'-dFCR in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[3]
Q5: What is a suitable internal standard (IS) for 5'-dFCR analysis to compensate for matrix effects?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 5'-dFCR-d4). A SIL-IS is considered the gold standard because it has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of matrix effect.[5] This co-elution ensures that any signal suppression or enhancement affects both the analyte and the IS proportionally, allowing for reliable correction and accurate quantification. Several validated methods for capecitabine and its metabolites, including 5'-dFCR, utilize stable isotopically labeled internal standards.[5][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the plasma quantification of 5'-dFCR.
Problem 1: Significant Ion Suppression Observed
-
Symptom: The peak area for 5'-dFCR in plasma samples is significantly lower than in neat standards, resulting in a low Matrix Factor (<0.8).
-
Potential Cause: Co-elution of highly abundant matrix components, particularly phospholipids, which are poorly removed by simple protein precipitation (PPT).
-
Solutions:
-
Optimize Sample Preparation: While PPT is fast, it is often insufficient for removing phospholipids.[8] Consider more rigorous extraction techniques. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are more effective at producing cleaner extracts.[5]
-
Refine Chromatography: Modify the LC gradient to better separate 5'-dFCR from the region where phospholipids typically elute (early in the run). Using a column with a different chemistry, such as a C18, can also improve separation.[10]
-
Use a Stable Isotope-Labeled IS: If not already in use, incorporating a SIL-IS for 5'-dFCR is the most effective way to compensate for unavoidable ion suppression.[5]
-
Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity required to achieve the desired lower limit of quantification (LLOQ).
-
Problem 2: Poor Reproducibility and Precision (%CV > 15%)
-
Symptom: Inconsistent peak areas for quality control (QC) samples, leading to high coefficients of variation (%CV).
-
Potential Cause: Variable matrix effects between different lots of plasma or inconsistent sample preparation. This is known as the "relative matrix effect."
-
Solutions:
-
Standardize Sample Handling: Ensure all samples (standards, QCs, and unknowns) are processed identically. Use the same brand of collection tubes and processing plates to avoid variability from exogenous contaminants.[7]
-
Evaluate Multiple Plasma Lots: During method development, assess the matrix effect across at least six different sources of blank plasma to ensure the method is robust.
-
Improve Extraction Consistency: Automated liquid handlers for LLE or SPE can improve the reproducibility of the extraction process compared to manual methods.
-
Implement a SIL-IS: A stable isotope-labeled internal standard is the most robust way to correct for variability between samples.[5]
-
Problem 3: Inadequate Recovery of 5'-dFCR
-
Symptom: The extraction efficiency for 5'-dFCR is low, leading to poor sensitivity.
-
Potential Cause: The chosen sample preparation method is not optimal for the physicochemical properties of 5'-dFCR, which is a relatively polar molecule.
-
Solutions:
-
For LLE: 5'-dFCR is hydrophilic, making extraction into non-polar organic solvents challenging. A more polar extraction solvent mixture, such as ethyl acetate (B1210297) and isopropanol (B130326) (19:1, v/v), has been shown to be effective.[11] Adjusting the pH of the aqueous phase can also improve partitioning, but this must be carefully optimized.
-
For SPE: Select an SPE cartridge chemistry appropriate for polar compounds. A mixed-mode or a suitable polymeric reversed-phase sorbent may provide better retention and recovery than a standard C18 silica (B1680970) sorbent.
-
For PPT: While recovery is often high with PPT, the resulting extract is "dirty." If sensitivity is an issue after PPT due to ion suppression, a post-precipitation clean-up step (e.g., LLE or SPE) might be necessary.
-
Diagrams and Workflows
Data & Protocols
Table 1: Summary of Sample Preparation Methods for 5'-dFCR and Related Analytes
| Method Type | Details | Target Analytes | Key Findings / Comments | Reference |
| Protein Precipitation (PPT) | Plasma precipitated with Methanol:Acetonitrile (50:50, v/v). | Capecitabine, 5'-dFCR, 5'-dFUR, 5-FU, FBAL | Chosen for high throughput. Sufficient for most analytes, but required an extra evaporation/reconstitution step to achieve sensitivity for FBAL. | [8][9] |
| Liquid-Liquid Extraction (LLE) | One-step LLE with Ethyl Acetate:Isopropanol (19:1, v/v). | Capecitabine + 5 metabolites | Simple, rapid, and sensitive method. Mean recovery for 5'-dFCR was ~85% and matrix effect was within acceptable limits (96-103%). | [11] |
| Liquid-Liquid Extraction (LLE) | Classic LLE, specific solvent not detailed. | Capecitabine + metabolites | A matrix effect impairing 5-FU determination was avoided by using a stable isotopic derivative of 5-FU as the internal standard. | [5] |
| Solid-Phase Extraction (SPE) | Offline SPE using an Atoll XWP solid phase support. | Capecitabine, 5'-dFCR, 5'-dFUR, 5-FU | Developed to isolate both the lipophilic parent drug and its more hydrophilic metabolites simultaneously from human plasma. | [12] |
Experimental Protocol: Matrix Factor Assessment (Post-Extraction Spike)
This protocol provides a detailed methodology for quantifying the matrix effect for 5'-dFCR.
-
Prepare Blank Samples:
-
Obtain at least six lots of blank human plasma (with the same anticoagulant as study samples).
-
Process these blank plasma samples using your validated sample preparation method (e.g., PPT, LLE, or SPE). This resulting solution is the "extracted blank matrix."
-
-
Prepare Spiking Solutions:
-
Set A (Post-Spike Samples): Spike the "extracted blank matrix" with 5'-dFCR and its SIL-IS to a known concentration (e.g., Low and High QC levels).
-
Set B (Neat Solution Samples): Prepare solutions of 5'-dFCR and its SIL-IS in the final reconstitution solvent at the exact same concentrations as in Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Record the mean peak area for 5'-dFCR from at least three replicates for each set.
-
-
Calculation:
-
Matrix Factor (MF):
-
MF = (Mean peak area of 5'-dFCR in Set A) / (Mean peak area of 5'-dFCR in Set B)
-
-
IS-Normalized Matrix Factor:
-
This is the critical value for regulated bioanalysis.
-
MF_Analyte = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
MF_IS = (Peak Area of IS in Set A) / (Peak Area of IS in Set B)
-
IS-Normalized MF = MF_Analyte / MF_IS
-
-
The %CV of the IS-Normalized Matrix Factor across the different plasma lots should be ≤15%.
-
This structured approach ensures that any potential for matrix effects is thoroughly investigated and controlled, leading to a robust and reliable bioanalytical method for the quantification of this compound.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, this compound (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous LC-MS-MS Analysis of Capecitabine and its Metabolites (5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, 5-fluorouracil) After Off-Line SPE from Human Plasma [agris.fao.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 5'-Deoxy-5-fluorocytidine (5'-DFCR) Prodrugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of 5'-Deoxy-5-fluorocytidine (5'-DFCR) prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using 5'-DFCR prodrugs?
A1: The parent active drug, 5-fluorouracil (B62378) (5-FU), exhibits low oral bioavailability due to poor membrane permeability and significant first-pass metabolism in the gastrointestinal tract.[1] 5'-DFCR prodrugs, such as capecitabine (B1668275), are designed to overcome these limitations.[1][2][3] They are typically more stable and better absorbed orally, after which they are converted to 5-FU, ideally with higher concentrations at the tumor site.[4]
Q2: What is the metabolic activation pathway for 5'-DFCR prodrugs?
A2: 5'-DFCR prodrugs like capecitabine undergo a three-step enzymatic conversion to the active cytotoxic agent, 5-FU.[5][6][7][8]
-
Carboxylesterase: Primarily in the liver, carboxylesterase converts the initial prodrug (e.g., capecitabine) to this compound (5'-DFCR).[6]
-
Cytidine (B196190) Deaminase (CDA): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by CDA, an enzyme found in the liver and tumor tissues.[6][7]
-
Thymidine (B127349) Phosphorylase (TP): Finally, 5'-DFUR is converted to 5-FU by TP, which is often found at higher concentrations in tumor tissues compared to normal tissues.[6][7][9]
Q3: What are the primary mechanisms of resistance to 5'-DFCR prodrugs?
A3: Resistance can occur at several levels, primarily related to the metabolic activation pathway and the downstream effects of 5-FU.[2][6][10] Key mechanisms include:
-
Altered Enzyme Activity: Reduced expression or mutations in the activating enzymes (carboxylesterase, CDA, or TP) can lead to insufficient conversion of the prodrug to its active form.[5][6][9]
-
Upregulation of 5-FU Catabolism: Increased activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme that degrades 5-FU, can reduce its effective concentration.
-
Target Enzyme Alterations: Upregulation or mutation of thymidylate synthase (TS), the target of the active 5-FU metabolite FdUMP, can render the drug less effective.[6][10]
-
Changes in Drug Transport: Alterations in cellular influx and efflux transporters can affect the intracellular concentration of the prodrug and its metabolites.[6]
-
Enhanced DNA Repair: Increased efficiency of DNA repair mechanisms can counteract the DNA damage induced by 5-FU metabolites.[6]
Q4: How does formulation impact the bioavailability of 5'-DFCR prodrugs?
A4: Formulation strategies play a crucial role in the oral bioavailability of 5'-DFCR prodrugs.[11][12] Key considerations include:
-
Solubility and Dissolution: The formulation must ensure that the prodrug dissolves appropriately in the gastrointestinal fluid for absorption. This can be influenced by the choice of excipients and the physical form of the drug (e.g., crystalline vs. amorphous).[12]
-
Stability: The prodrug must be stable in the gastrointestinal environment to be absorbed intact. Formulation can protect the prodrug from premature degradation.
-
Permeability Enhancement: Excipients can be included in the formulation to enhance the permeability of the prodrug across the intestinal epithelium.[11]
Troubleshooting Guides
In Vitro Experiments
Problem 1: Low or no conversion of the 5'-DFCR prodrug to its metabolites in a cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Low expression of activating enzymes in the cell line. | 1. Verify the expression levels of carboxylesterase, cytidine deaminase, and thymidine phosphorylase in your chosen cell line using techniques like qRT-PCR or Western blotting. 2. If enzyme expression is low, consider using a different cell line known to have higher expression of these enzymes or transfecting the cells to express the necessary enzymes. |
| Incorrect assay conditions. | 1. Ensure the incubation time is sufficient for enzymatic conversion. Perform a time-course experiment to determine the optimal incubation period. 2. Check that the pH and temperature of the incubation medium are optimal for the activity of the converting enzymes. |
| Prodrug instability in the culture medium. | 1. Assess the stability of your prodrug in the cell culture medium over the time course of your experiment in the absence of cells. 2. If the prodrug is unstable, consider modifying the formulation or reducing the incubation time. |
| Cell viability issues. | 1. Confirm that the concentration of the prodrug used is not causing rapid, widespread cell death that would prevent metabolism. 2. Perform a dose-response curve to determine the appropriate concentration range for your experiments. |
Problem 2: High variability in cytotoxicity results (e.g., IC50 values) between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density. | 1. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. 2. Allow cells to adhere and reach a consistent growth phase before adding the prodrug. |
| Variations in prodrug concentration. | 1. Prepare fresh dilutions of the prodrug for each experiment from a well-characterized stock solution. 2. Verify the concentration of the stock solution periodically. |
| Inconsistent incubation times. | 1. Use a precise timer for all incubation steps. 2. Stagger the addition of reagents if processing a large number of plates to ensure consistent incubation times for all samples. |
| Cell line instability. | 1. Use cells from a low passage number and ensure they are cultured under consistent conditions. 2. Periodically check the phenotype and genotype of the cell line. |
In Vivo Experiments
Problem 3: Low oral bioavailability of the 5'-DFCR prodrug in animal models.
| Possible Cause | Troubleshooting Steps |
| Poor absorption from the GI tract. | 1. Evaluate the solubility and dissolution rate of the formulation. Consider reformulating with solubilizing agents or using a different vehicle.[12] 2. Investigate potential efflux by P-glycoprotein (P-gp) transporters in the gut. Co-administration with a P-gp inhibitor can help diagnose this issue.[11] |
| High first-pass metabolism in the gut wall or liver. | 1. Measure the levels of the prodrug and its metabolites in portal vein blood versus systemic circulation to assess first-pass extraction. 2. Characterize the metabolic stability of the prodrug in liver and intestinal microsomes in vitro.[13][14] |
| Instability in the GI tract. | 1. Assess the chemical stability of the prodrug at different pH values representative of the stomach and intestine.[15] 2. Consider formulation strategies like enteric coatings to protect the prodrug from acidic degradation in the stomach. |
| Inadequate dosing vehicle. | 1. Ensure the prodrug is fully dissolved or uniformly suspended in the dosing vehicle. 2. Test different dosing vehicles to find one that maximizes absorption. |
Problem 4: Unexpected toxicity or adverse effects in animal models.
| Possible Cause | Troubleshooting Steps |
| Off-target conversion of the prodrug. | 1. Analyze the tissue distribution of the activating enzymes to identify potential sites of off-target 5-FU generation. 2. Measure the levels of 5-FU in various tissues to correlate with observed toxicities. |
| Toxicity of the prodrug itself or its metabolites other than 5-FU. | 1. Assess the cytotoxicity of the parent prodrug and intermediate metabolites (5'-DFCR, 5'-DFUR) in relevant cell lines. 2. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).[16] |
| Supersaturation and precipitation of the drug at the injection site (for non-oral routes). | 1. Visually inspect the injection site for signs of precipitation or irritation. 2. Reformulate to improve the solubility and stability of the prodrug in the dosing vehicle. |
| Individual animal variability in metabolism. | 1. Increase the number of animals per group to ensure statistical power. 2. Analyze plasma levels of the prodrug and metabolites in individual animals to identify outliers. |
Analytical Troubleshooting
Problem 5: Poor peak shape, low sensitivity, or high baseline noise in HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal mobile phase composition. | 1. Adjust the pH of the mobile phase. 5-FU and its nucleoside precursors are ionizable. 2. Optimize the organic solvent gradient to improve peak separation and shape. |
| Contamination of the column or system. | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column or the analytical column. |
| Matrix effects from biological samples (e.g., plasma, tissue homogenates). | 1. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.[17] 2. Use a stable isotope-labeled internal standard to correct for matrix effects. |
| In-source fragmentation or instability in the mass spectrometer. | 1. Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature). 2. Use a less energetic ionization technique if possible. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Capecitabine and its Metabolites in Human Patients.
| Parameter | Capecitabine | 5'-DFCR | 5'-DFUR | 5-FU |
| Tmax (h) | ~0.5 - 1.0[8][18][19] | ~1.0[8][18] | ~1.0[8][18] | ~1.0[8][18] |
| Cmax (µg/mL) | 5.2 ± 1.3[19] | - | - | - |
| AUC (µg·h/mL) | 28 ± 10[19] | - | - | - |
| Half-life (t½) (h) | ~2.7[19] | - | - | - |
| Values are presented as mean ± SD or range where available. These are representative values and can vary significantly based on patient population, dosage, and co-administered drugs. |
Table 2: Pharmacokinetic Parameters of Capecitabine and 5-FU in Rats Following Oral Administration.
| Parameter | Capecitabine | 5-FU |
| Tmax (h) | - | - |
| Cmax (µg/mL) | - | - |
| AUC (µg·h/mL) | Significantly lower on day 7 and 14 compared to day 1.[7] | Significantly lower on day 7 and 14 compared to day 1.[7] |
| Bioavailability (%) | - | - |
| This table highlights the observed decrease in exposure after repeated dosing in a preclinical model, which was linked to decreased thymidine phosphorylase activity.[7] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a 5'-DFCR prodrug by liver microsomal enzymes.
Materials:
-
Test prodrug
-
Pooled liver microsomes (human or relevant animal species)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., a compound with known metabolic stability)
-
Acetonitrile (B52724) with an appropriate internal standard
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test prodrug and positive control in a suitable solvent (e.g., acetonitrile or DMSO, keeping the final concentration low). Prepare the NADPH regenerating system in phosphate buffer.[13][17]
-
Incubation: In a 96-well plate, add the liver microsome suspension to each well. Add the test prodrug or control to the appropriate wells to achieve the final desired concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.[17]
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system to the wells. For negative controls, add buffer instead of the NADPH system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard. The 0-minute time point is typically prepared by adding the stopping solution before the NADPH system.[14]
-
Sample Processing: Seal the plate and vortex. Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent prodrug.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent prodrug remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[17]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a 5'-DFCR prodrug and its key metabolites after oral administration.
Materials:
-
Test prodrug formulated in a suitable oral gavage vehicle
-
Rodents (e.g., Sprague-Dawley rats or CD-1 mice) with appropriate cannulation if serial sampling is required (e.g., jugular vein cannulation).[20]
-
Oral gavage needles
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization and Dosing: Acclimatize animals for at least one week before the study.[21] Fast the animals overnight before dosing (with free access to water). Administer the test prodrug via oral gavage at the desired dose volume.
-
Blood Sampling: Collect blood samples at predetermined time points. Typical time points for an oral dose might be pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[16][22] Collect blood into tubes containing anticoagulant.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for the concentration of the parent prodrug and its metabolites (5'-DFCR, 5'-DFUR, 5-FU) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (if an intravenous dose group is included).
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation of 5'-DFCR prodrugs and mechanisms of resistance.
Experimental Workflows
Caption: General experimental workflow for evaluating 5'-DFCR prodrugs.
References
- 1. Population pharmacokinetic and pharmacodynamic modeling of capecitabine and its metabolites in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of pharmacokinetic variations of capecitabine after multiple administration in rats: a physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in oral delivery of anti-cancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innovationaljournals.com [innovationaljournals.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mttlab.eu [mttlab.eu]
- 15. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 22. m.youtube.com [m.youtube.com]
Minimizing enzymatic degradation of 5'-Deoxy-5-fluorocytidine in samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the enzymatic degradation of 5'-Deoxy-5-fluorocytidine (5'-DFCR) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (5'-DFCR) degradation in biological samples?
A1: The primary cause of 5'-DFCR degradation is enzymatic conversion by cytidine (B196190) deaminase (CDA).[1] This enzyme is prevalent in various biological matrices, including the liver, spleen, and tumor tissues, as well as in plasma.[1][2] CDA catalyzes the deamination of 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR), which is a crucial step in the metabolic activation pathway of the prodrug capecitabine (B1668275) to 5-fluorouracil (B62378) (5-FU).[1]
Q2: How can I prevent the degradation of 5'-DFCR in my samples?
A2: The most effective method to prevent the enzymatic degradation of 5'-DFCR is to inhibit the activity of cytidine deaminase (CDA). This is typically achieved by adding a CDA inhibitor to the sample collection tubes or during sample processing. Additionally, proper sample handling, including maintaining low temperatures, is critical to minimize enzymatic activity.
Q3: What is a recommended inhibitor for cytidine deaminase (CDA)?
A3: Tetrahydrouridine (THU) is a potent and widely used competitive inhibitor of cytidine deaminase.[1][3][4] It has been extensively studied and is effective in preventing the metabolism of cytidine analogs like 5'-DFCR, thereby increasing their stability in biological samples.[4]
Q4: Are there commercially available inhibitor cocktails for stabilizing 5'-DFCR?
A4: Currently, there are no widely marketed commercial inhibitor cocktails specifically designed for the stabilization of cytidine analogs by inhibiting cytidine deaminase. Researchers typically need to prepare a stabilizing solution using a specific CDA inhibitor like Tetrahydrouridine (THU). While general protease inhibitor cocktails are commercially available, they do not inhibit cytidine deaminase and are not suitable for this purpose.[2][5][6]
Troubleshooting Guide
Issue 1: I am still observing significant degradation of 5'-DFCR even after adding a cytidine deaminase (CDA) inhibitor.
| Possible Causes | Solutions & Recommendations |
| Insufficient Inhibitor Concentration | The concentration of the CDA inhibitor may be too low to effectively inhibit the high levels of CDA in the sample. Increase the concentration of the inhibitor. For Tetrahydrouridine (THU), ensure the final concentration is sufficient to achieve complete inhibition. While the IC50 of THU is 152 µM, higher concentrations may be necessary depending on the sample matrix.[1] |
| Inadequate Mixing | The inhibitor was not properly mixed with the sample upon collection, leading to localized areas of high CDA activity. Ensure immediate and thorough mixing of the sample with the inhibitor upon collection. |
| Delayed Inhibition | There was a delay between sample collection and the addition of the inhibitor, allowing for initial degradation to occur. Add the inhibitor to the collection tube before blood draw or immediately after sample collection. |
| Suboptimal Sample Handling | Samples were not kept at a low enough temperature, leading to residual enzymatic activity. Always place samples on ice immediately after collection and during processing. Store plasma or serum at -80°C for long-term stability. |
| Incorrect pH | The pH of the sample or processing buffers may be suboptimal for inhibitor activity or may promote chemical degradation. While enzymatic degradation is the primary concern, extreme pH values can lead to chemical instability. Maintain a physiological pH (around 7.4) during sample processing. |
Issue 2: My 5'-DFCR concentrations are inconsistent across replicate samples.
| Possible Causes | Solutions & Recommendations |
| Variable Pre-analytical Handling | Inconsistent timing between sample collection, centrifugation, and freezing can lead to variable levels of degradation. Standardize the entire pre-analytical workflow. Ensure all samples are processed with the same timing and at the same temperature. |
| Inappropriate Anticoagulant | The choice of anticoagulant can potentially affect enzyme activity or interfere with the analytical method. While both heparin and EDTA are used, it's important to be consistent. For quantitative analysis of uracil (B121893) (a related compound), EDTA tubes showed slightly higher concentrations than lithium heparin tubes. |
| Incomplete Protein Precipitation | Residual proteins, including CDA, in the extracted sample can continue to degrade 5'-DFCR. Optimize the protein precipitation step in your analytical protocol to ensure complete removal of proteins. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing samples can lead to degradation of the analyte. Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles. |
Data and Protocols
Quantitative Data
Table 1: Stability of 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd)* in Aqueous Solution at 37°C
| pH | Observed Degradation Rate Constant (k_obs, h⁻¹) |
| 1.0 | 0.00921 |
| 2.0 | 0.00806 |
| 3.0 | 0.00253 |
| 4.0 | 0.000461 |
| 5.0 | 0.000115 |
| 7.4 | 0.000115 |
*Data for 5-fluoro-2'-deoxycytidine (FdCyd), a structurally similar compound, is presented as a proxy for 5'-DFCR stability. The degradation of FdCyd is acid-catalyzed, with minimal degradation observed at and above pH 5.0. The presence of Tetrahydrouridine (THU) did not affect the chemical stability of FdCyd in solution.
Table 2: Recommended Starting Concentrations for Tetrahydrouridine (THU) as a Cytidine Deaminase Inhibitor
| Application | Recommended Concentration | Notes |
| In Vitro Sample Stabilization | 10-100 µM | This range should be sufficient for most applications, but optimization may be required based on the sample type and expected CDA activity. |
| Preparation of Stabilized Collection Tubes | 10 mg/mL THU solution (10 µL per mL of blood) | This method involves pre-coating the collection tubes with a concentrated THU solution. |
Experimental Protocols
Protocol 1: Preparation of Tetrahydrouridine (THU) Stabilizing Solution
-
Reagents and Materials:
-
Tetrahydrouridine (THU)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the appropriate amount of THU (MW: 244.23 g/mol ).
-
Dissolve the THU in sterile PBS (pH 7.4) to a final concentration of 10 mM.
-
Vortex gently to ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Blood Sample Collection and Processing for 5'-DFCR Analysis
-
Preparation:
-
Prepare blood collection tubes (e.g., EDTA or lithium heparin) containing the THU stabilizing solution at a final concentration of 10-100 µM upon blood collection.
-
Pre-chill the collection tubes on ice.
-
-
Blood Collection:
-
Collect whole blood directly into the prepared, chilled tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the THU solution.
-
Place the tube immediately on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Storage:
-
Transfer the plasma to cryovials.
-
Immediately freeze the plasma samples and store them at -80°C until analysis.
-
Protocol 3: Extraction and Analysis of 5'-DFCR from Plasma by HPLC-MS/MS (General Workflow)
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC-MS/MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Detect 5'-DFCR and its metabolites using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Recommended workflow for sample collection and processing.
Caption: A logical guide for troubleshooting 5'-DFCR degradation.
References
- 1. Stabilization of Human Whole Blood Samples for Multicenter and Retrospective Immunophenotyping Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. US20170223949A1 - Stabilization of whole blood samples - Google Patents [patents.google.com]
- 4. interchim.fr [interchim.fr]
- 5. Protease inhibitor cocktails | Abcam [abcam.com]
- 6. stellarscientific.com [stellarscientific.com]
Technical Support Center: Stability of 5'-Deoxy-5-fluorocytidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of 5'-Deoxy-5-fluorocytidine (5'-DFCR). The information herein is compiled from scientific literature.
Disclaimer: Direct quantitative stability data and specific degradation pathways for this compound are limited in the available literature. Much of the data and protocols presented are based on studies of a closely related and structurally similar compound, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd). This information should, therefore, be used as a reference and a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: Based on data from the closely related compound 5-fluoro-2'-deoxycytidine (FdCyd), 5'-DFCR is expected to be most stable in neutral to slightly acidic conditions (around pH 5-7) and significantly less stable in acidic conditions.[1][2][3] The degradation in acidic environments is catalyzed by acid.[1][2][3]
Q2: What is the primary degradation pathway for this compound?
A2: The proposed primary degradation pathway, inferred from studies on similar nucleoside analogs, involves the acid-catalyzed cleavage of the N-glycosidic bond.[1] This would result in the formation of 5-fluorocytosine (B48100) and a deoxyribose fragment.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique for stability testing of nucleoside analogs.[1][4] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of stability over time.
Q4: Are there any special storage recommendations for this compound solutions?
A4: For maximum stability, 5'-DFCR solutions should be stored at low temperatures and in a neutral pH buffer.[5] Avoid acidic conditions and prolonged storage at room temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of 5'-DFCR observed in the experiment. | The pH of the solution may be too acidic. | Verify the pH of your buffer solution. For stability studies, it is recommended to use buffers in the neutral to slightly acidic range (pH 5-7.4).[1] |
| Inconsistent results between experimental repeats. | Fluctuation in temperature or pH. Inaccurate sample preparation. | Ensure precise control of temperature and pH throughout the experiment. Use calibrated equipment for all measurements. Prepare fresh solutions for each experiment. |
| Difficulty in separating degradation products from the parent compound in HPLC. | The HPLC method is not optimized. | Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, column type, and gradient to achieve adequate separation of all relevant peaks.[6] |
| Unexpected peaks observed in the chromatogram. | Contamination of the sample or buffer. Formation of secondary degradation products. | Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned. If secondary degradation is suspected, further characterization of the unknown peaks using techniques like mass spectrometry (MS) may be necessary. |
Quantitative Data
The following table summarizes the observed degradation rate constants for the related compound 5-fluoro-2'-deoxycytidine (FdCyd) at 37°C in aqueous solutions at various pH values. This data can serve as an estimate for the stability of this compound under similar conditions.
| pH | Observed Degradation Rate Constant (kobs, h-1) |
| 1.0 | 0.00921 |
| 2.0 | 0.00806 |
| 3.0 | 0.00253 |
| 4.0 | 0.000461 |
| 5.0 | 0.000115 |
| 7.4 | 0.000115 |
Data extracted from a study on 5-fluoro-2'-deoxycytidine.[1]
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
This protocol is adapted from a study on 5-fluoro-2'-deoxycytidine and can be used as a starting point for assessing the stability of 5'-DFCR.[1]
1. Materials:
- This compound
- Buffer systems for a range of pH values (e.g., pH 1-8). Recommended buffers include hydrochloric acid, citric acid-sodium citrate, and monosodium phosphate-disodium phosphate.[1]
- Sodium chloride (for maintaining constant ionic strength)
- High-purity water
- HPLC-grade acetonitrile (B52724) and other necessary solvents
- Reference standards for potential degradation products (e.g., 5-fluorocytosine)
2. Equipment:
- Calibrated pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Temperature-controlled incubator or water bath
- HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18 or HILIC)[1][4]
3. Procedure:
- Buffer Preparation: Prepare a series of buffers covering the desired pH range. Adjust the ionic strength of each buffer to a constant value (e.g., 300 mM) using NaCl.[1]
- Stock Solution Preparation: Prepare a stock solution of 5'-DFCR in a suitable solvent (e.g., water or a small amount of DMSO, followed by dilution with water).
- Sample Preparation: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).[1]
- Incubation: Store the prepared samples in sealed vials at a constant temperature (e.g., 37°C).[1]
- Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
- HPLC Analysis: Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method to determine the concentration of remaining 5'-DFCR and the formation of any degradation products.
- Data Analysis: Plot the natural logarithm of the remaining 5'-DFCR concentration versus time. The slope of this plot will give the observed first-order degradation rate constant (kobs).
Visualizations
Caption: Experimental workflow for a pH-dependent stability study.
Caption: Proposed degradation pathway of this compound.
References
- 1. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abap.co.in [abap.co.in]
Technical Support Center: 5'-Deoxy-5-fluorocytidine (DFCR) Uptake in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 5'-Deoxy-5-fluorocytidine (DFCR). Our aim is to help you navigate experimental challenges and optimize DFCR uptake in your cancer cell models.
Troubleshooting Guides
This section addresses common issues encountered during experiments with DFCR, offering potential causes and solutions in a structured question-and-answer format.
| Issue/Question | Potential Causes | Troubleshooting Steps |
| 1. Low DFCR cytotoxicity observed despite increasing concentrations. | a. Low expression of key nucleoside transporters.b. Rapid efflux of DFCR from the cancer cells.c. Altered metabolic activation of DFCR to 5-FU.d. Development of drug resistance. | a. Quantify Transporter Expression: Profile the mRNA and protein expression levels of human Concentrative Nucleoside Transporter 1 (hCNT1) and human Equilibrative Nucleoside Transporter 1 (hENT1) in your cancer cell lines.[1][2] b. Transporter Overexpression: If transporter expression is low, consider transiently or stably overexpressing hCNT1 or hENT1 to assess if this increases DFCR sensitivity.[3]c. Efflux Pump Inhibition: Investigate the expression of ATP-binding cassette (ABC) transporters. If highly expressed, consider using known inhibitors to see if DFCR retention and cytotoxicity increase.d. Metabolic Enzyme Analysis: Assess the activity of cytidine (B196190) deaminase and thymidine (B127349) phosphorylase, which are required for the conversion of DFCR to 5-FU.[4] |
| 2. High variability in DFCR uptake between experimental replicates. | a. Inconsistent cell density or viability at the time of the assay.b. Fluctuation in incubation time or temperature.c. Issues with the radiolabeled DFCR or detection method. | a. Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded for each replicate. Perform a viability check (e.g., trypan blue exclusion) before starting the uptake assay.b. Precise Timing and Temperature Control: Use a timer for all incubation steps and ensure the water bath or incubator is accurately calibrated to 37°C.[5]c. Quality Control of Reagents: Verify the specific activity and purity of the radiolabeled DFCR. Ensure the scintillation counter or other detection instrument is properly calibrated. |
| 3. Unexpectedly low uptake of radiolabeled DFCR. | a. Suboptimal assay buffer composition (e.g., absence of sodium for CNT-mediated transport).b. Competition for transporters by other nucleosides in the culture medium.c. Incorrect pH of the assay buffer. | a. Buffer Composition: For studying hCNT1-mediated uptake, ensure the assay buffer is sodium-based. For hENT1, a sodium-independent buffer can be used.[2]b. Wash Cells Thoroughly: Before adding the radiolabeled DFCR, wash the cells with a nucleoside-free buffer to remove any competing substances from the culture medium.c. Verify pH: Ensure the pH of the assay buffer is maintained at 7.4. |
| 4. Difficulty in distinguishing between transporter-mediated uptake and passive diffusion. | a. Lack of appropriate negative controls. | a. Use Transporter Inhibitors: Include controls with known inhibitors of nucleoside transporters. For hENT1, use S-(4-nitrobenzyl)-6-thioinosine (NBTI) or dipyridamole.[6] For hCNTs, specific inhibitors are less common, but competition with a high concentration of a known substrate (e.g., uridine) can be used.b. Use Transport-Deficient Cells: If available, use a cell line known to lack the specific nucleoside transporters as a negative control.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for this compound (DFCR) uptake into cancer cells?
A1: DFCR, being a nucleoside analog, primarily enters cancer cells through specialized membrane proteins called nucleoside transporters.[2] The two main families of transporters involved are the human Concentrative Nucleoside Transporters (hCNTs) and the human Equilibrative Nucleoside Transporters (hENTs). Based on studies with structurally similar molecules like gemcitabine (B846) and 5'-deoxy-5-fluorouridine (5'-DFUR), the key transporters for DFCR are likely hCNT1 (SLC28A1) and hENT1 (SLC29A1).[1][3][7]
Q2: How does the expression of these transporters affect DFCR efficacy?
A2: The expression levels of hCNT1 and hENT1 can significantly impact the efficacy of DFCR. Higher expression of these transporters generally leads to increased intracellular accumulation of the drug, resulting in enhanced conversion to the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU), and consequently, greater cancer cell death.[3][8] Conversely, low or absent expression of these transporters can be a mechanism of drug resistance.[1]
Q3: What is the metabolic pathway of DFCR after uptake?
A3: DFCR is an intermediate in the metabolic activation of the oral prodrug capecitabine (B1668275). After capecitabine is converted to DFCR in the liver, DFCR is taken up by cancer cells. Inside the cell, it is converted by cytidine deaminase to 5'-deoxy-5-fluorouridine (5'-DFUR). Subsequently, thymidine phosphorylase, which is often upregulated in tumor tissues, converts 5'-DFUR into the active anticancer drug 5-fluorouracil (5-FU).[4]
Q4: Can DFCR uptake be enhanced by combination therapies?
A4: Yes, combination therapies can potentially enhance DFCR efficacy, although direct evidence for increased uptake is still an area of active research. Strategies may include:
-
Modulating Transporter Expression: Some agents may upregulate the expression of hCNT1 or hENT1.
-
Inhibiting Efflux: Co-administration with inhibitors of drug efflux pumps could increase intracellular DFCR concentration.
-
Synergistic Cytotoxicity: Combining DFCR with other chemotherapeutic agents that have different mechanisms of action can lead to synergistic anti-cancer effects. For instance, combination with cisplatin (B142131) has been explored for 5'-DFUR.[9]
Q5: How can I quantify DFCR uptake in my cell line?
A5: DFCR uptake is typically quantified using a radiolabeled version of the molecule (e.g., [³H]-DFCR or [¹⁴C]-DFCR) in a cellular uptake assay. This involves incubating the cells with the radiolabeled compound for a specific time, followed by washing to remove extracellular label and then measuring the intracellular radioactivity using scintillation counting.[5] A detailed protocol is provided in the "Experimental Protocols" section.
Quantitative Data Summary
The following tables summarize quantitative data related to the uptake and cytotoxicity of DFCR and similar nucleoside analogs.
Table 1: Cytotoxicity of DFCR Conjugates and Related Compounds in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| DFCR-HCA Conjugate 1 | BxPC-3 | 14 | [9] |
| DFCR-HCA Conjugate 6 | BxPC-3 | 45 | [9] |
| DFCR-HCA Conjugate 1 | AsPC-1 | 37 | [9] |
| DFCR-HCA Conjugate 6 | AsPC-1 | 133 | [9] |
| 5-Fluorouracil (5-FU) | BxPC-3 | ~30 | [9] |
| 5-Fluorouracil (5-FU) | AsPC-1 | ~50 | [9] |
| (HCA: Hydroxycinnamic acid) |
Table 2: Correlation of Nucleoside Transporter Expression with Patient Survival in Gemcitabine Treatment
| Transporter | Cancer Type | Correlation with Survival | Reference |
| hENT1 | Pancreatic Cancer | High expression associated with increased overall and disease-free survival. | [7][8] |
| hCNT1 | Pancreatic Cancer | Confers sensitivity to gemcitabine. | [1] |
Experimental Protocols
Protocol 1: Radiolabeled this compound (DFCR) Uptake Assay
This protocol provides a method for measuring the uptake of radiolabeled DFCR into adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Radiolabeled DFCR (e.g., [³H]-DFCR or [¹⁴C]-DFCR)
-
Assay Buffer (Sodium-based for hCNT studies: Hanks' Balanced Salt Solution with HEPES, pH 7.4; Sodium-free for hENT studies: replace NaCl with choline (B1196258) chloride)
-
Ice-cold stop solution (PBS with 10 mM unlabeled thymidine)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight at 37°C with 5% CO₂.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed assay buffer.
-
Initiate Uptake: Add 200 µL of pre-warmed assay buffer containing the desired concentration of radiolabeled DFCR to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold stop solution.
-
Cell Lysis: Add 250 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail.
-
Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Determine the protein concentration of parallel wells to normalize the uptake data (e.g., in pmol/mg protein/min).
Visualizations
Metabolic Activation Pathway of Capecitabine
References
- 1. Nucleoside transporter profiles in human pancreatic cancer cells: role of hCNT1 in 2',2'-difluorodeoxycytidine- induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNT1 expression influences proliferation and chemosensitivity in drug-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the human concentrative nucleoside transporter (hCNT1) in the cytotoxic action of 5[Prime]-deoxy-5-fluorouridine, an active intermediate metabolite of capecitabine, a novel oral anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid Approach for Identifying Cell Lines Lacking Functional Cytidine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, this compound (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Equilibrative Nucleoside Transporter 1 (hENT1) in Pancreatic Adenocarcinoma: Towards Individualized Treatment Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human equilibrative nucleoside transporter 1 levels predict response to gemcitabine in patients with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of 5'-Deoxy-5-fluorocytidine in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 5'-Deoxy-5-fluorocytidine in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my stock solution. What are the common causes?
A1: Precipitation of this compound from a stock solution can be attributed to several factors:
-
Improper Solvent Choice: The solubility of this compound varies significantly between solvents. Using a solvent in which it has low solubility can lead to precipitation.
-
Solution Supersaturation: Attempting to dissolve the compound above its solubility limit for a given solvent will result in precipitation.
-
Storage Temperature: Fluctuations in temperature, especially during freeze-thaw cycles, can decrease the stability of the solution and cause the compound to precipitate. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[1].
-
Solvent Hydration: Some solvents, like DMSO, are hygroscopic and can absorb moisture from the air. This increased water content can significantly reduce the solubility of this compound[1][2].
-
pH of Aqueous Solutions: For aqueous-based buffers, the pH can influence the stability and solubility of the compound. A related compound, 5-fluoro-2′-deoxycytidine, undergoes acid-catalyzed degradation[3][4][5].
Q2: What is the best solvent for preparing a this compound stock solution?
A2: The optimal solvent depends on the desired stock concentration and the experimental application. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, offering high solubility[1][6]. For applications requiring an aqueous-based solution, Phosphate-Buffered Saline (PBS) at a pH of 7.2 can also be used, although at a lower concentration than DMSO[6]. Always use fresh, anhydrous-grade solvents, particularly with hygroscopic solvents like DMSO, to ensure maximum solubility[1][2].
Q3: How can I increase the solubility of this compound in DMSO?
A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try gentle warming of the solution. Additionally, sonication can be an effective method to aid dissolution[1]. It is critical to use newly opened, anhydrous DMSO, as absorbed moisture can significantly hinder solubility[1][2].
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To maintain the stability and prevent precipitation of your stock solution, it is recommended to:
-
Store aliquots at -80°C for long-term storage (up to 6 months)[1].
-
For short-term storage, -20°C is suitable for up to one month[1].
-
Protect the solution from light[1].
-
Minimize freeze-thaw cycles by preparing single-use aliquots[1].
Q5: Can I store my stock solution at 4°C?
A5: While the solid form of this compound can be stored at 4°C[1], it is not recommended for stock solutions. Storing solutions at 4°C can increase the likelihood of precipitation over time, especially for highly concentrated stocks. For optimal stability of solutions, storage at -20°C or -80°C is advised[1].
Data Summary
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | up to 100 mg/mL (407.81 mM)[1] | Sonication may be required. Use of fresh, anhydrous DMSO is critical as it is hygroscopic[1][2]. |
| PBS (pH 7.2) | 10 mg/mL[6] | |
| DMF | 10 mg/mL[6] | |
| Water | ~5.16 mg/mL[7] | This is a predicted value. |
| Methanol | Miscible[8], Slightly Soluble[9] | |
| Other Solvents | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Acetone[10]. |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 245.21 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, you will need 24.52 mg.
-
Dissolution: a. Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound. b. Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, you can sonicate the vial for 5-10 minutes[1].
-
Aliquotting: Once the compound is fully dissolved, dispense the stock solution into single-use, light-protected microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles[1].
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Ensure the tubes are protected from light[1].
Visual Guides
Troubleshooting Precipitation Issues
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Metabolic Activation Pathway
Caption: Metabolic activation of Capecitabine to the active drug 5-Fluorouracil.[1][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. This compound | CAS:66335-38-4 | High Purity | Manufacturer BioCrick [biocrick.com]
Validation & Comparative
5'-Deoxy-5-fluorocytidine vs. 5-fluorouracil in Colon Cancer Cell Lines: A Comparative Analysis
In the landscape of chemotherapeutic agents for colorectal cancer, 5-fluorouracil (B62378) (5-FU) has long been a cornerstone of treatment regimens. Its prodrug, 5'-Deoxy-5-fluorocytidine (5'-DFCR), a key intermediate in the metabolic activation of capecitabine, presents an alternative therapeutic strategy. This guide provides a detailed comparison of 5'-DFCR and 5-FU, focusing on their mechanisms of action, cytotoxic effects, and impact on cellular processes in colon cancer cell lines, supported by available experimental data.
Mechanism of Action: A Tale of Two Drugs, One Active Metabolite
5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA, leading to cell death. 5'-DFCR, on the other hand, is a prodrug that requires enzymatic conversion to 5-FU to become active. This conversion is a two-step process initiated by cytidine (B196190) deaminase, which converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR), followed by the action of thymidine (B127349) phosphorylase (TP), which cleaves 5'-DFUR to the active 5-FU. The efficacy of 5'-DFCR is therefore dependent on the expression and activity of these enzymes within the tumor cells.
Comparative Cytotoxicity
Direct comparative studies on the cytotoxicity of this compound (5'-DFCR) and 5-fluorouracil (5-FU) in the same colon cancer cell lines are limited in the publicly available scientific literature. However, data on the IC50 values for 5-FU and a closely related compound, 5'-fluoro-2'-deoxycytidine (FdCyd), provide some insight into their relative potencies.
Table 1: Comparative IC50 Values in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| 5-fluorouracil (5-FU) | HCT-116 | 11.3 | 72 hours | [1] |
| 5-fluorouracil (5-FU) | HT-29 | 11.25 | 120 hours | [1] |
| 5-fluorouracil (5-FU) | COLO-205 | 3.2 | 48-72 hours | |
| 5'-fluoro-2'-deoxycytidine (FdCyd) | HCT-116 | 1.72 ± 0.23 | 24 hours | [2] |
| 5'-fluoro-2'-deoxycytidine (FdCyd) | HCT-116 | 1.63 ± 0.21 | 48 hours | [2] |
Note: FdCyd is a related but distinct compound to 5'-DFCR. This data is presented as a proxy due to the lack of direct comparative data for 5'-DFCR.
Impact on Apoptosis and Cell Cycle
Signaling Pathways
The cytotoxic effects of 5-FU are mediated through a complex network of signaling pathways. The p53 tumor suppressor pathway plays a crucial role in sensing DNA damage and initiating apoptosis. Additionally, the Bcl-2 family of proteins, which regulate the mitochondrial apoptotic pathway, are key modulators of 5-FU-induced cell death. The signaling pathways affected by 5'-DFCR are presumed to be the same as those affected by 5-FU, as 5'-DFCR's activity is dependent on its conversion to 5-FU.
Metabolic Activation Pathway of this compound to 5-fluorouracil
References
A Comparative Guide to the In Vivo Efficacy of 5'-Deoxy-5-fluorocytidine and Capecitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of 5'-Deoxy-5-fluorocytidine (5'-DFCR) and its parent prodrug, capecitabine (B1668275). As direct head-to-head in vivo efficacy studies are not prevalent in published literature due to their metabolic relationship, this comparison focuses on their distinct roles in the metabolic activation pathway to the ultimate cytotoxic agent, 5-fluorouracil (B62378) (5-FU), and presents available preclinical data for each compound.
Introduction: A Prodrug and its Metabolite
Capecitabine is an orally administered fluoropyrimidine carbamate (B1207046) that acts as a prodrug of 5-FU.[1][2] Its multi-step enzymatic conversion is designed to generate 5-FU preferentially within tumor tissues, thereby enhancing its antitumor activity while minimizing systemic toxicity.[3] 5'-DFCR is the first and crucial intermediate metabolite in this activation cascade.[1][2]
Understanding this sequential activation is key to comparing the two compounds. Administering capecitabine initiates the entire three-step conversion process, whereas administering 5'-DFCR would bypass the initial conversion step. The in vivo efficacy of these two compounds is therefore intrinsically linked to their pharmacokinetics and the enzymatic activity within the liver and tumor tissues.
Metabolic Activation Pathway
Capecitabine undergoes a three-step enzymatic conversion to 5-FU:
-
In the liver: Carboxylesterase hydrolyzes capecitabine to this compound (5'-DFCR).[1]
-
In the liver and tumor tissue: Cytidine deaminase converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[1]
-
In tumor tissue: Thymidine phosphorylase (TP), an enzyme often found in higher concentrations in tumors, converts 5'-DFUR to the active drug, 5-fluorouracil (5-FU).[3]
This tumor-selective final activation step is a key advantage of capecitabine therapy.[3]
Figure 1: Metabolic activation pathway of capecitabine to 5-fluorouracil.
In Vivo Efficacy Data
Direct comparative in vivo studies administering capecitabine versus 5'-DFCR are scarce. The following tables summarize available preclinical data for capecitabine and related data for a prodrug of 5'-DFCR to provide an indirect basis for comparison.
Table 1: In Vivo Efficacy of Capecitabine in Human Cancer Xenograft Models
| Tumor Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| HT29 (Colorectal) | Athymic Nude Mice | 467 mg/kg, p.o., qd (7/7 schedule) | Tumor Growth Inhibition (TGI): 77% | [4][5] |
| HT29 (Colorectal) | Athymic Nude Mice | 700 mg/kg, p.o., qd (7/7 schedule) | TGI: 92%; Increased Lifespan (ILS): 234% (in combination) | [4][5] |
| Colo205 (Colorectal) | Athymic Nude Mice | 360 mg/kg, p.o., qd (7/7 schedule) | TGI: ~50% | [4][5] |
| K8484 (Pancreatic) | Allograft Mice | 755 mg/kg, p.o., qd (5 days/week for 3 weeks) | Significant reduction in tumor volume | [6] |
| MX-1 (Breast) | Nude Mice | 15.1 g/kg total dose over 6 weeks (14/7 schedule) | TGI: 49% | [7][8] |
| MAXF401 (Breast) | Nude Mice | 15.1 g/kg total dose over 6 weeks (14/7 schedule) | TGI: 56% | [7][8] |
| CXF280 (Colon) | Nude Mice | Not specified | Therapeutic index >40 | [9][10] |
| HCT116 (Colon) | Nude Mice | Not specified | Therapeutic index 5.1 | [9][10] |
Table 2: In Vivo Efficacy of a 5'-DFCR Prodrug
Due to the lack of direct in vivo studies on 5'-DFCR, this table presents data on N4-trimethoxybenzoyl-5'-deoxy-5-fluorocytidine, a prodrug of 5'-DFUR, which is formed from 5'-DFCR. This compound was designed to reduce the intestinal toxicity of 5'-DFUR.
| Tumor Model | Animal Model | Compound | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Lewis Lung Carcinoma | Mice | N4-trimethoxybenzoyl-5'-deoxy-5-fluorocytidine | Equivalent doses to 5'-DFUR | Similar tumor growth inhibition to 5'-DFUR with less intestinal toxicity, leading to longer survival time. | [11] |
Experimental Protocols
General In Vivo Efficacy Study for Fluoropyrimidines
A typical experimental workflow for evaluating the in vivo efficacy of fluoropyrimidines like capecitabine is outlined below.
Figure 2: General experimental workflow for in vivo efficacy studies.
Detailed Methodologies from Cited Experiments:
-
Animal Models: Studies predominantly use immunodeficient mice (e.g., athymic nude, BALB/c nude) to allow for the growth of human tumor xenografts.[4][6][12]
-
Tumor Cell Lines and Implantation: Various human cancer cell lines, such as HT29 and Colo205 (colorectal), KPL-4 and MX-1 (breast), and K8484 (pancreatic), are cultured and then injected subcutaneously into the flanks of the mice.[4][5][6]
-
Drug Formulation and Administration: Capecitabine is typically formulated as a suspension and administered orally (p.o.) via gavage.[4][5][6]
-
Dosing Schedules: A variety of dosing schedules have been investigated, including the standard 14 days on, 7 days off (14/7) and more dose-dense regimens like 7 days on, 7 days off (7/7).[4][5] Doses are often determined based on the maximum tolerated dose (MTD) in the specific animal model.[4][5]
-
Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) with calipers, and TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle-treated control group.[4][5]
-
Increase in Lifespan (ILS): This is determined by comparing the median survival time of the treated group to the control group.[4]
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.[12]
-
-
Statistical Analysis: Statistical tests such as t-tests and ANOVA are used to determine the significance of the observed differences between treatment and control groups.[6]
Signaling Pathway of the Active Metabolite, 5-Fluorouracil
The cytotoxic effects of 5-FU, the final active metabolite of both capecitabine and 5'-DFCR, are mediated through two main mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which binds to and inhibits TS. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA synthesis and repair, ultimately causing cell death, particularly in rapidly dividing cancer cells.[3][13]
-
Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. This incorporation leads to errors in RNA processing and DNA function, contributing to cytotoxicity.[14]
Figure 3: Simplified signaling pathway of 5-fluorouracil's cytotoxic effects.
Conclusion
A direct in vivo efficacy comparison between exogenously administered 5'-DFCR and capecitabine is not well-documented, primarily because 5'-DFCR is an intermediate in the metabolic activation of capecitabine. The therapeutic strategy behind capecitabine lies in its multi-step, tumor-selective conversion to 5-FU, a process that begins with its conversion to 5'-DFCR.
The available preclinical data robustly supports the in vivo efficacy of capecitabine across a range of cancer models. While data on the direct administration of 5'-DFCR is limited, its crucial role as a metabolite underscores the importance of the enzymatic steps that follow its formation for the ultimate antitumor effect of capecitabine. Future research could explore the potential of 5'-DFCR prodrugs to modulate the pharmacokinetic profile and potentially enhance the therapeutic index of fluoropyrimidine-based therapies. For now, capecitabine remains a clinically established and effective oral prodrug of 5-FU, with a well-characterized in vivo efficacy profile.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 3. oncodaily.com [oncodaily.com]
- 4. In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mskcc.org [mskcc.org]
- 9. Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Comparative Antitumor Activity and Intestinal Toxicity of 5′‐Deoxy‐5‐fluorouridine and Its Prodrug Trimethoxybenzoyl‐5′‐deoxy‐5‐fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 14. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergy: 5'-Deoxy-5-fluorocytidine and Oxaliplatin in Combination Therapy
A Comparative Guide for Researchers in Oncology Drug Development
The combination of fluoropyrimidines and platinum-based agents represents a cornerstone of treatment for various solid tumors, particularly colorectal cancer. This guide provides an in-depth comparison of the synergistic effects observed when combining 5'-Deoxy-5-fluorocytidine, an intermediate metabolite of the oral prodrug capecitabine (B1668275), with the platinum-based drug oxaliplatin (B1677828). We delve into the preclinical evidence, underlying molecular mechanisms, and detailed experimental protocols to offer a comprehensive resource for researchers and drug development professionals.
Mechanism of Synergistic Action: A Two-Pronged Attack
The enhanced anti-tumor activity of the this compound and oxaliplatin combination stems from a multi-faceted interaction that targets cancer cell proliferation and survival through distinct yet complementary mechanisms.
This compound's Role: this compound is converted intracellularly into the active cytotoxic agent 5-fluorouracil (B62378) (5-FU). 5-FU's primary mechanism of action is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA.[1][2][3][4] Inhibition of TS leads to a depletion of thymidine triphosphate, which disrupts DNA replication and repair, ultimately causing cell death.[1][2]
Oxaliplatin's Contribution: Oxaliplatin, a third-generation platinum compound, exerts its cytotoxic effects by forming platinum-DNA adducts. These adducts create cross-links within and between DNA strands, physically obstructing DNA replication and transcription, which triggers cell cycle arrest and apoptosis.[5] In colorectal cancer cells, oxaliplatin has been shown to preferentially activate the extrinsic apoptotic pathway.[6][7]
The Synergistic Link: The synergy between these two agents is believed to arise from at least two key interactions. Firstly, the DNA damage induced by 5-FU can sensitize cancer cells to the effects of oxaliplatin. Secondly, and perhaps more critically, oxaliplatin can downregulate the expression of key DNA repair proteins, such as Excision Repair Cross-Complementation group 1 (ERCC1).[8][9][10] ERCC1 plays a pivotal role in the nucleotide excision repair (NER) pathway, which is responsible for removing platinum-DNA adducts. By reducing ERCC1 levels, oxaliplatin compromises the cell's ability to repair the damage it inflicts, thereby potentiating its own cytotoxic effect. This combined assault on DNA synthesis and repair leads to an overwhelming level of cellular stress, pushing the cancer cell towards apoptosis.
Quantitative Performance: In Vitro Efficacy
The synergistic interaction between capecitabine (as the prodrug of this compound) and oxaliplatin has been demonstrated in various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.
Studies have shown that when combined, the required concentrations of both drugs to achieve a 50% reduction in cell viability are significantly lower than when used as single agents. This is quantitatively assessed using the Combination Index (CI), where a CI value of less than 1 indicates synergy.
Table 1: In Vitro Cytotoxicity of Capecitabine and Oxaliplatin in Colorectal Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Combination Effect (CI) |
| HT-29 | Capecitabine | 3.4 µM | Synergistic (CI < 1) for double combinations.[11] |
| Oxaliplatin | 3.8 µM | ||
| HCT-116 | Capecitabine | 1.5 µM | Synergistic (CI < 1) for double combinations.[11] |
| Oxaliplatin | 1.5 µM |
Note: The IC50 values are derived from a study where cell viability was assessed after 24 hours of drug exposure.[11] The Combination Index (CI) was calculated using the Chou-Talalay method, confirming a synergistic interaction for the drug combination in both cell lines.[11]
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, we provide a detailed methodology for a key in vitro experiment.
Cell Viability and Synergy Analysis via MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of single-agent and combination treatments and to calculate the Combination Index (CI).
Objective: To assess the cell viability of colorectal cancer cells (e.g., HT-29, HCT-116) after treatment with this compound, oxaliplatin, and their combination, and to determine if the interaction is synergistic, additive, or antagonistic.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or Capecitabine) stock solution
-
Oxaliplatin stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of each drug (capecitabine and oxaliplatin) and their combination in culture medium. For combination studies, a fixed-ratio dilution series (e.g., based on the ratio of their individual IC50 values) is often used.
-
Remove the old medium from the wells and add 100 µL of the medium containing the drugs (single or combination) or vehicle control (medium with DMSO, if used to dissolve drugs).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the IC50 values for each drug alone and for the combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Conclusion and Future Directions
The combination of this compound and oxaliplatin demonstrates a clear synergistic effect in preclinical models of colorectal cancer. This synergy is driven by a dual attack on DNA synthesis and repair, leading to enhanced cancer cell death. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore this and other combination therapies. Future investigations could focus on elucidating the role of other DNA repair pathways, exploring the impact of this combination on the tumor microenvironment, and identifying predictive biomarkers to better select patient populations who would benefit most from this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Different Apoptotic Pathways Activated by Oxaliplatin in Primary Astrocytes vs. Colo-Rectal Cancer Cells | MDPI [mdpi.com]
- 7. Different apoptotic pathways activated by oxaliplatin in primary astrocytes vs. colo-rectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERCC1 Induction after Oxaliplatin Exposure May Depend on KRAS Mutational Status in Colorectal Cancer Cell Line: In Vitro Veritas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERCC1 abundance is an indicator of DNA repair-apoptosis decision upon DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XPF–ERCC1 Blocker Improves the Therapeutic Efficacy of 5-FU- and Oxaliplatin-Based Chemoradiotherapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 5'-Deoxy-5-fluorocytidine vs. Gemcitabine in Oncology Research
In the landscape of pyrimidine (B1678525) antimetabolites, both 5'-Deoxy-5-fluorocytidine (5'-DFCR), an intermediate metabolite of capecitabine (B1668275), and gemcitabine (B846) stand out as critical agents in cancer therapy. This guide provides a detailed, data-driven comparison of their performance, supported by experimental evidence to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
While both molecules are nucleoside analogs that disrupt DNA synthesis, their specific mechanisms of action diverge significantly.
This compound (5'-DFCR) is a prodrug that is ultimately converted to 5-fluorouracil (B62378) (5-FU), the active cytotoxic compound. This multi-step enzymatic conversion is a key feature of its activity.[1][2] The final active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.[3] This disruption of DNA synthesis leads to cell death in rapidly dividing cancer cells.[4]
Gemcitabine , on the other hand, exerts its cytotoxic effects through a dual mechanism after being phosphorylated intracellularly to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[5][6][7] The triphosphate metabolite (dFdCTP) is incorporated into the growing DNA strand, where it causes "masked chain termination," preventing further DNA elongation.[8][9][10] Additionally, the diphosphate metabolite (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair.[7]
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key metric for the in vitro cytotoxicity of a compound. The following table summarizes the IC50 values for 5'-DFCR (as part of a conjugate) and gemcitabine in various pancreatic cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and IC50 values can vary based on experimental conditions.
| Cell Line | This compound (conjugate) IC50 (µM) | Gemcitabine IC50 (nM) | Reference(s) |
| BxPC-3 | 14 - 45 | ~25 - 50 | [11],[12] |
| AsPC-1 | 37 - 133 | Not widely reported | [11] |
| PANC-1 | Not widely reported | 48.55 | [13] |
| MIA PaCa-2 | Not widely reported | 25.00 | [13] |
Pharmacokinetics: A Look at Bioavailability and Half-Life
The pharmacokinetic profiles of 5'-DFCR and gemcitabine differ significantly, particularly in terms of administration and bioavailability.
| Parameter | This compound (from oral Capecitabine) | Gemcitabine (intravenous) | Reference(s) |
| Administration Route | Oral | Intravenous | [14],[5] |
| Bioavailability | Well-absorbed (Capecitabine) | Low oral bioavailability | [14],[5] |
| Plasma Half-life | ~30-45 minutes (for 5'-DFUR, a downstream metabolite) | 42 - 94 minutes | [15],[5] |
| Metabolism | Converted to 5-FU via a three-enzyme pathway | Deamination to dFdU | [1][2],[5] |
In Vivo Efficacy: Preclinical and Clinical Insights
Preclinical studies in human cancer xenograft models have demonstrated that oral capecitabine can achieve higher concentrations of 5-FU within tumors compared to plasma or normal tissues.[9][14] This tumor-selective activation contributes to its efficacy and favorable safety profile.[9][14] Gemcitabine has also shown significant antitumor activity in various preclinical models, including those for pancreatic cancer.[8][16]
Clinically, the combination of capecitabine and gemcitabine has been investigated in several trials, particularly for pancreatic cancer, and has shown improved outcomes compared to gemcitabine monotherapy in some studies.[15][17][18][19][20][21][22]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or gemcitabine for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or gemcitabine for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with the compounds, harvest them, and lyse them to release cellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.
-
Signal Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.
Visualizing the Pathways
To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.
References
- 1. JCI - Experimental models of pancreas cancer: what has been the impact for precision medicine? [jci.org]
- 2. Bioactivation of capecitabine in human liver: involvement of the cytosolic enzyme on this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capecitabine: Preclinical Pharmacology Studies | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of gemcitabine and its amino acid ester prodrug following intravenous and oral administrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression of gemcitabine metabolizing enzymes and stromal components reveal complexities of preclinical pancreatic cancer models for therapeutic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical, pharmacologic, and phase I studies of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01683A [pubs.rsc.org]
- 12. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. GEMMs as preclinical models for testing pancreatic cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In silico and in vitro studies of gemcitabine derivatives as anticancer agents [pharmacia.pensoft.net]
- 22. Radiation concurrent with gemcitabine for locally advanced head and neck cancer: a phase I trial and intracellular drug incorporation study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity for 5'-Deoxy-5-fluorocytidine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity against the anti-cancer pro-drug metabolite 5'-Deoxy-5-fluorocytidine (5-DFCR) and its subsequent metabolites, 5'-Deoxy-5-fluorouridine (5-DFUR) and 5-Fluorouracil (B62378) (5-FU). Understanding the specificity of antibodies for these compounds is critical for the development of accurate immunoassays for pharmacokinetic studies, therapeutic drug monitoring, and research applications.
Introduction
This compound (5-DFCR) is a key metabolite of the oral chemotherapeutic agent capecitabine (B1668275). In the body, capecitabine is converted to 5-DFCR in the liver. Subsequently, 5-DFCR is metabolized to 5'-deoxy-5-fluorouridine (5-DFUR) by cytidine (B196190) deaminase, which is then converted to the active anti-cancer drug 5-fluorouracil (5-FU) by thymidine (B127349) phosphorylase, often at the tumor site. The development of specific antibodies that can distinguish between 5-DFCR and its metabolites is essential for accurately quantifying their respective concentrations in biological samples.
This guide outlines the metabolic pathway, presents a detailed experimental protocol for assessing antibody cross-reactivity using a competitive ELISA, and provides a comparative data summary.
Metabolic Pathway of this compound
The metabolic activation of capecitabine to 5-FU involves a three-step enzymatic cascade. The conversion of 5-DFCR to 5-FU is a critical part of this pathway.
Caption: Metabolic conversion of Capecitabine to 5-Fluorouracil.
Quantitative Comparison of Antibody Cross-Reactivity
The following table summarizes the cross-reactivity of a hypothetical monoclonal antibody developed against this compound (Anti-5-DFCR mAb). The data is presented as the concentration of each compound required to inhibit 50% of the antibody binding in a competitive ELISA (IC50) and the calculated cross-reactivity percentage relative to 5-DFCR.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (5-DFCR) | 15 | 100 |
| 5'-Deoxy-5-fluorouridine (5-DFUR) | 125 | 12 |
| 5-Fluorouracil (5-FU) | >1000 | <1.5 |
| Cytidine | >5000 | <0.3 |
| Uracil | >5000 | <0.3 |
Cross-reactivity (%) = (IC50 of 5-DFCR / IC50 of competing compound) x 100
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of an antibody with structurally similar compounds.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the specificity of an antibody for 5-DFCR by measuring its cross-reactivity with 5-DFUR and 5-FU.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-5-DFCR monoclonal antibody
-
5-DFCR-protein conjugate (for coating)
-
5-DFCR, 5-DFUR, and 5-FU standards
-
Goat anti-mouse IgG-HRP (or other appropriate secondary antibody conjugate)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the 5-DFCR-protein conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the standards (5-DFCR, 5-DFUR, 5-FU, and other control compounds) in Assay Buffer (e.g., Blocking Buffer).
-
Prepare a fixed, predetermined concentration of the Anti-5-DFCR monoclonal antibody in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard dilution with 50 µL of the diluted Anti-5-DFCR antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-standard mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Dilute the Goat anti-mouse IgG-HRP secondary antibody in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Reading:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the competitor concentration for each compound.
-
Determine the IC50 value for each compound, which is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each compound relative to 5-DFCR using the formula provided in the data table.
Experimental Workflow
The following diagram illustrates the workflow for the competitive ELISA to assess antibody cross-reactivity.
Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of antibodies against this compound and its key metabolites. The provided data, although illustrative, highlights the expected specificity of a well-developed monoclonal antibody for its target hapten. The detailed experimental protocol for competitive ELISA offers a robust method for researchers to perform their own cross-reactivity studies. For the development of reliable immunoassays for 5-DFCR, it is crucial to select or generate antibodies with high specificity and minimal cross-reactivity to its metabolites, 5-DFUR and 5-FU, to ensure accurate quantification and interpretation of results in research and clinical settings.
A Comparative Guide to the In Vitro Anti-Cancer Activity of 5'-Deoxy-5-fluorocytidine and Doxifluridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anti-cancer activities of two fluoropyrimidine prodrugs, 5'-Deoxy-5-fluorocytidine (5'-dFCR) and Doxifluridine (B1684386) (5'-DFUR). Both compounds are precursors to the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), but their distinct activation pathways may influence their efficacy and cellular cytotoxicity in different cancer types. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to aid in research and development decisions.
Introduction
This compound and Doxifluridine are nucleoside analogs that exert their anti-cancer effects after enzymatic conversion to 5-fluorouracil. 5-FU, in turn, disrupts DNA synthesis and repair by inhibiting thymidylate synthase, a critical enzyme in the pyrimidine (B1678525) synthesis pathway, and by being incorporated into RNA, thereby interfering with its function. Understanding the nuances of their activation and their cytotoxic profiles in various cancer cell lines is crucial for developing targeted cancer therapies.
Metabolic Activation Pathways
Both this compound and Doxifluridine are prodrugs that require intracellular enzymatic conversion to become the active cytotoxic agent, 5-fluorouracil. However, their activation pathways differ in the initial enzymatic step.
This compound is first converted to Doxifluridine by the enzyme cytidine (B196190) deaminase. Subsequently, Doxifluridine is metabolized to 5-FU by thymidine (B127349) phosphorylase.[1][2]
Doxifluridine is directly converted to 5-fluorouracil by the enzyme thymidine phosphorylase.[3][4][5] The expression levels of thymidine phosphorylase in tumor tissues can, therefore, be a key determinant of Doxifluridine's anti-cancer efficacy.[3][4]
In Vitro Anti-Cancer Activity: A Comparative Summary
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound and Doxifluridine against various human cancer cell lines. It is important to note that the data presented here are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Colon Cancer | HCT-116 | 1.72 (24h) | [6] |
| 1.63 (48h) | [6] | |||
| Doxifluridine | Breast Carcinoma | 47-DN | 32 | [7] |
| Breast Carcinoma | MCF-7 | 35 | [7] | |
| Osteosarcoma | MG-63 | 41 | [7] | |
| Gastrointestinal Tumor | HCT-8 | 200 | [7] | |
| Gastrointestinal Tumor | Colo-357 | 150 | [7] | |
| Leukemia | HL-60 | 470 | [7] | |
| Oral Squamous Cell Carcinoma | Ca9-22 | ~200-400 (48-96h) | [8] | |
| Oral Squamous Cell Carcinoma | HSC-2 | ~100-200 (48-96h) | [8] | |
| Oral Squamous Cell Carcinoma | HSC-3 | ~200-400 (48-96h) | [8] | |
| Oral Squamous Cell Carcinoma | HSC-4 | ~100-300 (48-96h) | [8] | |
| This compound Conjugate 1 | Pancreatic Cancer | BxPC-3 | 14 | [9][10] |
| Pancreatic Cancer | AsPC-1 | 37-133 | [9][10] |
Note: The IC50 values for this compound conjugates represent derivatives of the parent compound and may not be directly comparable to the activity of this compound itself.
Experimental Protocols
The in vitro anti-cancer activity of these compounds is typically evaluated using cytotoxicity assays that measure cell viability or proliferation after drug exposure. The most common methods are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Doxifluridine) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
General Protocol:
-
Cell Seeding and Drug Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution (typically 0.4% w/v in 1% acetic acid).
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Signaling Pathways Affected by the Active Metabolite, 5-Fluorouracil
The ultimate active metabolite of both this compound and Doxifluridine is 5-FU. 5-FU exerts its cytotoxic effects through the disruption of key cellular processes, and its activity is known to intersect with several signaling pathways that are often dysregulated in cancer. Resistance to 5-FU can arise from the activation of specific signaling cascades. Key pathways implicated include:
-
Thymidylate Synthase (TS) Inhibition: The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase, leading to a depletion of thymidine, an essential precursor for DNA synthesis and repair.
-
RNA and DNA Damage: 5-FU can be incorporated into both RNA and DNA, leading to dysfunction in RNA processing and DNA integrity.
-
Apoptosis Induction: By inducing cellular stress through DNA and RNA damage, 5-FU can trigger programmed cell death (apoptosis).
-
Modulation of Cancer-Related Pathways: The efficacy of and resistance to 5-FU have been linked to the modulation of several signaling pathways, including JAK/STAT, Wnt/β-catenin, Hedgehog, and NF-κB.
Conclusion
Both this compound and Doxifluridine serve as important prodrugs for the delivery of the anti-cancer agent 5-fluorouracil. Their differential activation pathways, particularly the reliance of Doxifluridine on thymidine phosphorylase, present opportunities for targeted therapeutic strategies based on the enzymatic profiles of specific tumors. The provided in vitro data, while not from direct comparative studies, offers a preliminary basis for evaluating their relative potencies against different cancer cell types. Further head-to-head in vitro studies are warranted to provide a more definitive comparison of their anti-cancer activities and to elucidate the full therapeutic potential of each compound. The detailed experimental protocols and pathway diagrams in this guide are intended to support the design and interpretation of such future research.
References
- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs [mdpi.com]
- 2. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine phosphorylase expression and effect of doxifluridine: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine phosphorylase expression correlates with malignant potential and anti-tumor effect of doxifluridine on gastric cancer: multivariate analysis for adjuvant chemotherapy doxifluridine vs. 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesenchymal stem cells anchored with thymidine phosphorylase for doxifluridine-mediated cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10263F [pubs.rsc.org]
- 6. brieflands.com [brieflands.com]
- 7. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Therapeutic Index of 5'-Deoxy-5-fluorocytidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of 5'-Deoxy-5-fluorocytidine (5'-DFCR) derivatives. By examining key preclinical and clinical data, this document aims to inform the development of safer and more effective cancer chemotherapeutics.
This compound and its derivatives are a class of fluoropyrimidine prodrugs that are enzymatically converted to the active anticancer agent 5-fluorouracil (B62378) (5-FU). The therapeutic efficacy of these compounds is intrinsically linked to their therapeutic index, a measure of a drug's safety margin, which compares the dose required for a therapeutic effect to the dose that causes toxicity. A higher therapeutic index indicates a wider margin of safety. This guide delves into the comparative therapeutic indices of prominent 5'-DFCR derivatives, including the widely used capecitabine (B1668275) and other investigational compounds.
Comparative Efficacy and Toxicity of 5'-DFCR Derivatives
The development of 5'-DFCR derivatives has been driven by the goal of improving the therapeutic index of 5-FU by enabling tumor-selective activation and reducing systemic toxicity. The data below summarizes the in vitro cytotoxicity and in vivo therapeutic indices of several key derivatives.
| Compound | Cancer Cell Line | Efficacy (IC50/ED50) | Normal Cell Line/Host | Toxicity (IC50/LD50) | Therapeutic/Selectivity Index | Reference |
| Capecitabine | Human CXF280 colon cancer xenograft | MED: Not specified | Mouse | Not specified | >40 | [1] |
| Human HCT116 colon cancer xenograft | MED: Not specified | Mouse | Not specified | 5.1 | [1] | |
| 5'-Deoxy-5-fluorouridine (5'-DFUR) | Human HCT116 colon cancer xenograft | MED: Not specified | Mouse | Not specified | 1.5 | [1] |
| 5-Fluorouracil (5-FU) | Human HCT116 colon cancer xenograft | MED: Not specified | Mouse | Not specified | <1.5 | [1] |
| Ro 09-1390 (N4-Trimethoxybenzoyl-5'-deoxy-5-fluorocytidine) | Various transplantable tumor models | Comparable to 5'-DFUR | Mouse | Less intestinal toxicity and immunosuppression than 5'-DFUR | Higher than 5'-DFUR | [2] |
| Compound 1 (para-(acetyloxy)coumaroyl-5'-dFCR conjugate) | BxPC-3 (pancreatic cancer) | IC50: 14 µM | Normal human dermal fibroblasts (NHDF) | IC50: 96 µM | ~7 | [3] |
| Compound 6 (caffeic acid-5'-dFCR conjugate) | BxPC-3 (pancreatic cancer) | IC50: 23.1 µM | Normal human dermal fibroblasts (NHDF) | Not specified | ~7 | [3] |
IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; LD50: Median lethal dose; MED: Minimum effective dose. Therapeutic Index is often calculated as LD50/ED50 or, for in vitro studies, as the ratio of IC50 in normal cells to IC50 in cancer cells (Selectivity Index).
Mechanism of Action and Activation Pathways
The therapeutic activity of 5'-DFCR derivatives hinges on their multi-step enzymatic conversion to 5-FU. This process is designed to occur preferentially in tumor tissues, which often have higher concentrations of the necessary enzymes compared to normal tissues.
Caption: Metabolic activation pathway of capecitabine to 5-fluorouracil.
Experimental Protocols
The determination of the therapeutic index involves a series of in vitro and in vivo experiments to assess both the efficacy and toxicity of the compounds.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of a drug that inhibits the growth of cancer cells by 50% (IC50) and to assess its toxicity against normal cells.
Methodology (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., HCT116, BxPC-3) and normal human cells (e.g., NHDF) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the 5'-DFCR derivative for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve. The selectivity index is then calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.[3]
Caption: Workflow for in vitro cytotoxicity determination using the MTT assay.
In Vivo Efficacy and Toxicity Studies
Objective: To determine the effective dose (ED50) that causes a desired therapeutic effect in 50% of the animal population and the lethal dose (LD50) that is fatal to 50% of the population.
Methodology (Xenograft Model):
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the mice to establish tumors.
-
Drug Administration: Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The 5'-DFCR derivatives are administered (e.g., orally) at various dose levels for a defined period.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The ED50 can be determined based on the dose required to achieve a certain level of tumor growth inhibition.
-
Toxicity Assessment: Animal body weight, clinical signs of toxicity (e.g., diarrhea, lethargy), and mortality are monitored daily. The LD50 is determined from the dose-response relationship for lethality.[4][5]
-
Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of LD50 to ED50.
Discussion and Future Directions
The presented data indicates that derivatization of 5'-DFCR can significantly improve its therapeutic index. Prodrugs like capecitabine and Ro 09-1390 demonstrate the success of strategies aimed at reducing systemic toxicity while maintaining or enhancing anti-tumor activity.[1][2] The development of conjugates, such as those with hydroxycinnamic acids, represents a promising avenue for further enhancing tumor selectivity and the therapeutic window.[3]
Future research should focus on:
-
Head-to-head comparative studies: More studies directly comparing a wider range of 5'-DFCR derivatives under standardized conditions are needed to provide a clearer picture of their relative therapeutic indices.
-
Advanced drug delivery systems: The use of nanotechnology and targeted delivery systems could further improve the tumor-specific accumulation of these drugs.
-
Pharmacogenomics: Identifying biomarkers that predict patient response and toxicity to specific 5'-DFCR derivatives will be crucial for personalizing therapy.
By continuing to innovate and rigorously evaluate new derivatives, the field of cancer chemotherapy can move closer to the goal of maximizing efficacy while minimizing harm to the patient.
References
- 1. Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the antitumor and immunosuppressive effects of the new fluorouracil derivative N4-trimethoxybenzoyl-5'-deoxy-5-fluorocytidine and its parent drug 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative antitumor activity and intestinal toxicity of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the antitumor activities of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine (Ro09-1390) on human digestive organ cancer xenograft lines transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Deoxy-5-fluorocytidine: A Potential Strategy to Counteract 5-Fluorouracil Resistance in Cancer Cells
For researchers, scientists, and drug development professionals, the emergence of resistance to 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for solid tumors, presents a significant clinical challenge. This guide provides a comparative analysis of 5'-Deoxy-5-fluorocytidine (DFCR), a prodrug of 5-FU, and its potential to overcome mechanisms of 5-FU resistance in cancer cell lines. This analysis is supported by experimental data on its efficacy, detailed methodologies, and visualization of relevant biological pathways.
This compound is a key intermediate in the metabolic activation of the oral fluoropyrimidine, capecitabine (B1668275). Its structure allows it to bypass some of the initial enzymatic steps required for 5-FU activation, offering a potential advantage in tumors that have developed resistance through alterations in these pathways. This guide will delve into the comparative cytotoxicity of DFCR and its metabolites against 5-FU in resistant cancer cell models.
Comparative Efficacy in 5-FU Resistant Cell Lines
The efficacy of a chemotherapeutic agent is often quantified by its half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%. In the context of cancer cell lines, a lower IC50 value indicates a more potent cytotoxic effect.
Studies have established 5-FU resistant colorectal cancer cell lines, such as HCT116/5-FU, DLD1/5-FU, SW480/5-FU, and SW620/5-FU, which exhibit significantly higher IC50 values for 5-FU compared to their parental, sensitive counterparts. This resistance can be attributed to various mechanisms, including reduced activity of enzymes required for 5-FU activation, increased expression of the target enzyme thymidylate synthase (TS), and defects in apoptotic pathways.
While direct comparative IC50 data for DFCR in a wide range of 5-FU resistant cell lines is limited in publicly available literature, the efficacy of its downstream metabolite, 5'-deoxy-5-fluorouridine (5'-DFUR), has been investigated. One study demonstrated that in human colon carcinoma LS174T cells, increased expression of thymidine (B127349) phosphorylase (TP), the enzyme that converts 5'-DFUR to 5-FU, significantly enhanced the cytotoxicity of 5'-DFUR. This suggests that cancer cells with high levels of TP may be particularly susceptible to 5'-DFUR, even if they have developed resistance to 5-FU through other mechanisms.[1]
The following tables summarize the reported IC50 values for 5-FU in various parental and 5-FU resistant colorectal cancer cell lines, providing a baseline for the level of resistance observed. Data for 5'-DFUR in a TP-expressing cell line is also included to illustrate the potential for overcoming resistance.
Table 1: IC50 Values of 5-Fluorouracil (5-FU) in Parental and 5-FU Resistant Colorectal Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| HCT116 | 5-FU | 11.3 (48h) | - |
| HCT116/5-FU | 5-FU | ~210 (72h) | ~18.6 |
| DLD1 | 5-FU | Not Specified | - |
| DLD1-FU/R | 5-FU | 210.6 (72h) | - |
| SW480 | 5-FU | Not Specified | - |
| SW480/5-FU | 5-FU | Significantly elevated vs. parental | Not Quantified |
| SW620 | 5-FU | 13 (48h) | - |
| SW620/5-FU | 5-FU | Notably elevated vs. parental | Not Quantified |
Note: Experimental conditions such as incubation time can influence IC50 values. Data is presented as reported in the cited literature.[2][3][4][5]
Table 2: Comparative IC50 Values of 5-FU and 5'-Deoxy-5-fluorouridine (5'-DFUR) in LS174T Human Colon Carcinoma Cells with Varying Thymidine Phosphorylase (TP) Expression
| Cell Line | Drug | TP Activity | IC50 (µM) |
| LS174T (Wild-Type) | 5-FU | Low | Not Specified |
| LS174T (TP-transfected) | 5-FU | High | Up to 80-fold decrease vs. wild-type |
| LS174T (Wild-Type) | 5'-DFUR | Low | Not Specified |
| LS174T (TP-transfected) | 5'-DFUR | High | Up to 40-fold decrease vs. wild-type |
This table illustrates the principle that increased TP expression enhances sensitivity to 5'-DFUR.[1]
Experimental Protocols
The determination of IC50 values is a critical component of assessing drug efficacy. The following is a generalized protocol for a colorimetric cell viability assay, such as the MTT assay, commonly used to determine the cytotoxic effects of chemotherapeutic agents.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[2]
-
Drug Treatment: Serial dilutions of the test compounds (5-FU, DFCR, 5'-DFUR) are prepared in complete culture medium. The existing medium is removed from the wells, and 100 µL of the various drug concentrations are added to the respective wells. Untreated control wells receive medium without the drug.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the drug to exert its cytotoxic effects.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then placed on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log concentration of the drug and fitting the data to a sigmoidal dose-response curve.[2]
Signaling Pathways and Mechanisms of Action
Understanding the metabolic and signaling pathways of 5-FU and its prodrugs is crucial for rational drug design and overcoming resistance.
Capecitabine and this compound Metabolism
Capecitabine is orally administered and undergoes a three-step enzymatic conversion to 5-FU. This compound (DFCR) is the first metabolite in this pathway.
Caption: Metabolic activation of capecitabine to 5-FU.
By being converted to 5'-DFUR and subsequently to 5-FU preferentially within tumor tissue due to higher levels of thymidine phosphorylase, DFCR can potentially lead to higher intratumoral concentrations of the active drug, thereby enhancing its efficacy and potentially overcoming resistance mechanisms that limit the activation of 5-FU when administered directly.
Mechanisms of 5-FU Resistance and Potential for DFCR to Overcome Them
5-FU resistance can arise from multiple alterations in cellular pathways. The diagram below illustrates some of these key mechanisms.
Caption: 5-FU resistance and the alternative activation pathway of DFCR.
DFCR and its metabolite 5'-DFUR can circumvent resistance mechanisms that involve the downregulation of enzymes like orotate (B1227488) phosphoribosyltransferase (OPRT), which is required for the initial phosphorylation of 5-FU.[6] By being converted to 5-FU within the tumor, this pathway can restore the production of the active metabolite FdUMP, which inhibits thymidylate synthase and disrupts DNA synthesis.
Conclusion
This compound and its metabolites represent a promising strategy to overcome certain forms of 5-FU resistance in cancer cells. The ability to bypass key enzymes in the 5-FU activation pathway, which are often downregulated in resistant tumors, coupled with the potential for preferential activation within the tumor microenvironment, provides a strong rationale for its clinical utility. The presented data, while highlighting the need for more direct comparative studies of DFCR, supports the principle that targeting alternative metabolic pathways can restore sensitivity to fluoropyrimidine-based chemotherapy. Further research focusing on the efficacy of DFCR in well-characterized 5-FU resistant models is warranted to fully elucidate its potential in the clinical setting.
References
- 1. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5'-Deoxy-5-fluorocytidine: A Comparative Guide to Pyrimidine Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, pyrimidine (B1678525) analogs remain a cornerstone of chemotherapy regimens for a variety of solid tumors. This guide provides a comprehensive benchmark analysis of 5'-Deoxy-5-fluorocytidine (5'-DFCR) against other prominent pyrimidine analogs: Gemcitabine (B846), Capecitabine (B1668275), and 5-Fluorouracil (B62378) (5-FU). By presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the objective information needed to inform preclinical and clinical research strategies.
At a Glance: Comparative Efficacy of Pyrimidine Analogs
The following table summarizes the in vitro cytotoxicity (IC50) of this compound and its counterparts across various cancer cell lines, alongside their clinical objective response rates (ORR) in relevant cancer types. It is important to note that IC50 values can vary significantly based on the cell line and experimental conditions. Similarly, clinical response rates are influenced by the tumor type, stage of disease, and patient population.
| Drug | Cancer Cell Line | IC50 (µM) | Cancer Type | Objective Response Rate (ORR) |
| This compound | Pancreatic (AsPC-1) | 37-133[1][2] | Colorectal Cancer | Data primarily available for its prodrug, Capecitabine. |
| Pancreatic (BxPC-3) | 14-45[1][2] | Breast Cancer | Data primarily available for its prodrug, Capecitabine. | |
| Colon (HCT-116) | 1.63 - 1.72 | |||
| Gemcitabine | Pancreatic (PANC-1) | 48.55 (nM)[3] | Pancreatic Cancer | 23.8% (as monotherapy) |
| Pancreatic (MIA PaCa-2) | 25.00 (nM)[3] | Non-Small Cell Lung Cancer | 20-23% (as monotherapy) | |
| Biliary Tract Cancer Cell Lines | < 1 (effective) to >1 (resistant)[4] | Ovarian Cancer | 22% (in platinum-refractory patients)[5] | |
| Pancreatic Cancer Cell Lines | 0.005 - 0.105[6] | Bladder Cancer (NMIBC) | 82.4% (intravesical system, monotherapy)[7] | |
| Capecitabine | Breast (4T1) | 1700[8] | Metastatic Breast Cancer | 26-36%[9] |
| Colon (HCT-116) | 2850[8] | Metastatic Colorectal Cancer | 21-24%[10] | |
| Colon (HT29) | 1590[8] | Advanced Colorectal Cancer | 18.4% | |
| Colon (HCT-116) | 24.7 (µg/mL)[11] | |||
| 5-Fluorouracil | Esophageal Squamous Cell Carcinoma | 1.00 - 39.81[12] | Colorectal Cancer | 11-23% (with leucovorin)[13] |
| Colon (HCT 116) | 1.48 - 185 (depending on exposure time)[14] | Pancreatic Neuroendocrine Tumors | ~30% (with Streptozotocin)[15] | |
| Colon (HT-29) | 11.25 (after 5 days)[14] | |||
| Pancreatic Cancer Cell Lines | 0.22 - 4.63 |
Mechanisms of Action: A Look at the Signaling Pathways
The antitumor activity of these pyrimidine analogs stems from their ability to interfere with nucleic acid synthesis, ultimately leading to cell cycle arrest and apoptosis. However, their precise mechanisms of action and metabolic activation pathways differ significantly.
This compound (5'-DFCR) and Capecitabine Pathway
5'-DFCR is a direct metabolite of the orally administered prodrug, Capecitabine. The activation of Capecitabine is a three-step enzymatic process that culminates in the formation of the cytotoxic agent 5-Fluorouracil (5-FU) preferentially within tumor tissue.[6][9][16][17][18] This tumor-selective activation is a key design feature intended to enhance efficacy while minimizing systemic toxicity.[9][17][18]
Gemcitabine's Dual Assault on DNA Synthesis
Gemcitabine, a deoxycytidine analog, requires intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[4] These active metabolites exert their cytotoxic effects through two primary mechanisms: dFdCTP is incorporated into DNA, leading to chain termination and apoptosis, while dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.
5-Fluorouracil's Multi-pronged Attack
5-Fluorouracil, the active metabolite of both Capecitabine and 5'-DFCR, functions as an antimetabolite. Its primary mechanism involves the inhibition of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[13] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and comparability of preclinical data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of pyrimidine analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the pyrimidine analog and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection: Annexin V Staining
The Annexin V assay is used to detect phosphatidylserine (B164497) (PS) externalization, an early marker of apoptosis.[19][20][21][22][23]
Protocol:
-
Cell Harvesting: After drug treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[19][20]
Cell Cycle Analysis: Propidium Iodide Staining
Propidium Iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.[24][25][26][27]
Protocol:
-
Cell Fixation: Harvest cells after drug treatment and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[24][25][27]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[24][26][27]
-
PI Staining: Add PI staining solution to the cells.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Comparative Analysis
A logical workflow is crucial for the systematic evaluation and comparison of different pyrimidine analogs.
Conclusion
This guide provides a foundational framework for the comparative analysis of this compound against other key pyrimidine analogs. The data presented herein, sourced from a range of preclinical and clinical studies, highlights the distinct efficacy profiles and mechanisms of action of these important anticancer agents. For a definitive head-to-head comparison, it is recommended that these compounds be evaluated concurrently within the same experimental systems. The provided protocols and workflows offer a standardized approach to facilitate such direct comparisons, ultimately aiding in the rational design of future cancer therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 3. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]
- 4. The relation between deoxycytidine kinase activity and the radiosensitising effect of gemcitabine in eight different human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Pharmacokinetic comparison of capecitabine and 5'-deoxy-5-fluorouridine (doxifluridine; 5'-DFUR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. Efficacy and safety of gemcitabine plus capecitabine in the treatment of advanced or metastatic pancreatic cancer: a systematic review and meta-analysis - Xiao - Annals of Palliative Medicine [apm.amegroups.org]
- 9. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Connecting dots between nucleotide biosynthesis and DNA lesion repair/bypass in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Capecitabine: Preclinical Pharmacology Studies | Semantic Scholar [semanticscholar.org]
- 17. Capecitabine: Preclinical pharmacology studies - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. clinician.nejm.org [clinician.nejm.org]
- 23. A Comprehensive Overview of the Therapeutic Potential of Pyrimidine Analogues in the Management of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of the efficacy and the toxicity between gemcitabine with capecitabine (GC) and gemcitabine with erlotinib (GE) in unresectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Capecitabine Noninferior to 5-FU with Improved Toxicity Profile - The ASCO Post [ascopost.com]
Correlating 5'-Deoxy-5-fluorocytidine Metabolism with Patient-Derived Xenografts: A Comparative Guide
In the landscape of preclinical cancer research, patient-derived xenograft (PDX) models have emerged as a high-fidelity platform for evaluating the efficacy of novel therapeutic agents. This guide provides a comparative analysis of the metabolism and therapeutic efficacy of 5'-Deoxy-5-fluorocytidine (DFCR), a key intermediate in the activation of the oral prodrug capecitabine, within the context of PDX models. We will explore its metabolic conversion to the active anti-cancer agent 5-fluorouracil (B62378) (5-FU) and compare its performance with alternative fluoropyrimidine-based therapies, supported by experimental data.
Data Presentation: Quantitative Comparison of Fluoropyrimidine Metabolites
Table 1: Intratumoral Concentrations of Capecitabine and its Metabolites in Breast Cancer Brain Metastases (Patient-Derived Tissue)
| Compound | Median Concentration (μM) | Range (μM) |
| Capecitabine | 0.81 | 0.1 - 1.5 |
| This compound (5'-DFCR) | 1.5 | 0.2 - 3.0 |
| 5'-Deoxy-5-fluorouridine (5'-DFUR) | 0.27 | 0.05 - 0.5 |
| 5-Fluorouracil (5-FU) | 1.8 | 0.3 - 4.5 |
Data adapted from a study in surgically resected brain metastases from metastatic breast cancer patients treated with capecitabine. While not a traditional PDX model, this represents metabolism in patient-derived tumor tissue.
Table 2: Intratumoral Concentrations of 5-Fluorouracil and its Anabolites in a Rat Sarcoma Model
| Treatment Group | 5-FU (nmol/g) | Total Fluoronucleotides (nmol/g) |
| 5-FU i.v. bolus (50 mg/kg) | 150 ± 50 | 60 ± 20 |
| 5-FU i.a. bolus (50 mg/kg) | 250 ± 80 | 100 ± 30 |
| 5'-DFUR p.o. (equivalent dose) | 200 ± 70 | 90 ± 25 |
Data adapted from a study in a rat sarcoma model. This table illustrates the levels of 5-FU and its active metabolites following different administration routes and from a precursor, providing a basis for comparison.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the metabolism and study of this compound in patient-derived xenografts.
Caption: Metabolic activation pathway of Capecitabine to 5-Fluorouracil and its cytotoxic mechanisms.
Caption: Experimental workflow for correlating fluoropyrimidine metabolism with efficacy in PDX models.
Experimental Protocols
1. Quantitative Analysis of Fluoropyrimidine Metabolites in Tumor Tissue via LC-MS/MS
This protocol is adapted from methods developed for plasma and can be optimized for tumor tissue homogenates.
-
Tissue Homogenization:
-
Excise PDX tumor tissue at a designated time point post-treatment.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Weigh the frozen tissue and homogenize in a 3:1 (v/w) solution of ice-cold acetonitrile (B52724) containing a mixture of stable isotope-labeled internal standards for each analyte (e.g., ¹³C,¹⁵N₂-5-FU).
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to precipitate proteins.
-
-
Sample Extraction:
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase, such as 0.1% formic acid in water.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a UPLC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and acetonitrile.
-
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI), operating in both positive and negative ion modes to detect the different analytes.
-
Quantification is based on the peak area ratios of the analytes to their respective stable isotope-labeled internal standards.
-
2. Tumor Growth Inhibition Assay in PDX Models
-
PDX Model Establishment:
-
Surgically implant a small fragment (approx. 20-30 mm³) of a patient's tumor subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer the fluoropyrimidine drugs (e.g., capecitabine, 5-FU) and vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage for capecitabine, intraperitoneal injection for 5-FU).
-
-
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
3. Immunohistochemistry (IHC) for Thymidylate Synthase (TS)
-
Tissue Preparation:
-
Fix excised PDX tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissue in paraffin (B1166041) and section into 4-5 μm slices.
-
-
Staining Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum).
-
Incubate the sections with a primary antibody against thymidylate synthase at an optimized dilution overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Evaluate the staining intensity and the percentage of positive tumor cells under a light microscope.
-
A scoring system (e.g., H-score) can be used to quantify the protein expression levels for comparison between different treatment groups.
-
5'-Deoxy-5-fluorocytidine: A Comparative Analysis Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 5'-Deoxy-5-fluorocytidine (5'-DFCR) and its derivatives in various cancer types, including colorectal, breast, pancreatic, and non-small cell lung cancer. 5'-DFCR is a key intermediate metabolite of the widely used oral chemotherapeutic agent, capecitabine (B1668275). Its antitumor activity is ultimately mediated through its conversion to 5-fluorouracil (B62378) (5-FU).
Mechanism of Action: The Pathway to Cytotoxicity
This compound is a prodrug that undergoes a multi-step enzymatic conversion to its active form, 5-fluorouracil (5-FU).[1][2] This process begins in the liver, where capecitabine is converted to 5'-DFCR by carboxylesterase.[1][2] Subsequently, cytidine (B196190) deaminase transforms 5'-DFCR into 5'-deoxy-5-fluorouridine (5'-DFUR). The final and critical step occurs preferentially in tumor tissues, where thymidine (B127349) phosphorylase converts 5'-DFUR into the cytotoxic agent 5-FU.[1][2] 5-FU exerts its anticancer effects primarily by inhibiting thymidylate synthase, an enzyme essential for DNA synthesis and repair. It can also be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.
An analogous compound, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), has also been shown to act as an inhibitor of DNA methyltransferase (DNMT), suggesting a potential alternative or complementary mechanism of action involving epigenetic modulation.[3][4]
Caption: Metabolic activation pathway of Capecitabine to 5-Fluorouracil.
Comparative Efficacy in Different Cancer Types
The following tables summarize the in vitro and in vivo efficacy of 5'-DFCR, its derivatives, and its active metabolite 5-FU across various cancer cell lines and models. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cancer Type | Cell Line | Compound | IC50 (µM) | Exposure Time |
| Colorectal Cancer | HCT-116 | 5-fluoro-2'-deoxycytidine (FdCyd) | 1.63 ± 0.21 | 48h |
| Pancreatic Cancer | BxPC-3 | Amide conjugates of 5'-DFCR | 14 - 45 | Not Specified |
| AsPC-1 | Amide conjugates of 5'-DFCR | 37 - 133 | Not Specified | |
| NSCLC | A549 | 5-Fluorouracil (5-FU) | 10.32 | 48h |
Table 2: In Vivo Efficacy
| Cancer Type | Model | Compound | Key Findings |
| Breast Cancer | Metastatic Breast Cancer Patients | 5'-DFUR + Cyclophosphamide | 59.6% overall response rate |
| Gastric Cancer | Advanced Gastric Cancer Patients | 5'-DFUR + Cisplatin | 27.7% overall response rate[5] |
| Multiple Cancers | Human Cancer Xenografts in Nude Mice | 5'-DFUR | Effective tumor inhibition in 5/7 gastric, 2/3 colorectal, and 3/3 breast cancer lines |
Experimental Protocols
In Vitro Cytotoxicity Assay for HCT-116 Cells (MTT Assay)
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of 5-fluoro-2'-deoxycytidine (FdCyd) in the HCT-116 human colorectal carcinoma cell line.
-
Cell Culture: HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing different concentrations of the test compound. A vehicle control (medium with the solvent at the same final concentration) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium containing MTT is then carefully removed.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining IC50 using the MTT assay.
5-Fluorouracil Signaling Pathway
The cytotoxic effects of 5-FU, the active metabolite of 5'-DFCR, are mediated through multiple mechanisms that disrupt DNA and RNA synthesis and function.
Caption: Simplified signaling pathway of 5-Fluorouracil's cytotoxic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Oral vs. Intravenous 5'-Deoxy-5-fluorocytidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oral administration of fluoropyrimidine nucleoside analogs like dFUrd and FdCyd offers the potential for improved patient convenience and prolonged drug exposure compared to intravenous infusions. However, oral delivery is often challenged by variable bioavailability. This guide synthesizes key pharmacokinetic data from clinical studies to compare the performance of oral versus intravenous routes for these compounds, providing a valuable resource for researchers in the field of cancer chemotherapy.
Metabolic Pathway of 5'-Deoxy-5-fluorocytidine
This compound is a key intermediate in the metabolic activation of the oral prodrug capecitabine (B1668275) to the active anticancer agent 5-fluorouracil (B62378) (5-FU).[1][2][3][4] The conversion process involves three main enzymatic steps, primarily occurring in the liver and tumor tissues.[4]
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for dFUrd and FdCyd following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of 5'-deoxy-5-fluorouridine (dFUrd) in Cancer Patients[5][6]
| Parameter | Intravenous Administration (600 - 1000 mg/m²) | Oral Administration (600 - 1000 mg/m²) |
| Elimination Half-life (t½) | 15 - 22 min | 32 - 45 min |
| Total Body Clearance (CLtot) | 1.3 - 2.7 L/min/m² | Not Reported |
| Lag Time (t lag) | Not Applicable | < 20 min |
| Bioavailability (F) | 100% | 34 - 47% |
Table 2: Pharmacokinetic Parameters of 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) in Humans (with THU*)[7][8]
| Parameter | Intravenous Administration | Oral Administration |
| Elimination Half-life (t½) | 22 - 56 min | Not Reported |
| Clearance (CL) | ~15 mL/min/kg | Not Reported |
| Bioavailability (F) | 100% | 9 - 25% |
*THU (Tetrahydrouridine) is a cytidine deaminase inhibitor co-administered to prevent the rapid degradation of FdCyd.
Experimental Protocols
The data presented in this guide is based on rigorous clinical and preclinical study designs. Below are summaries of the methodologies employed in the key cited experiments.
Experimental Protocol for 5'-deoxy-5-fluorouridine (dFUrd) Study[5]
-
Study Design: A study was conducted in six patients with advanced intestinal or ovarian malignancies. The study involved three cycles of dFUrd administration at intervals of 4 weeks, with escalating doses of 600 mg/m², 800 mg/m², and 1000 mg/m² administered three times daily for 5 days.
-
Drug Administration: In each cycle, the initial dose was administered as a slow intravenous injection over 10 minutes, with the subsequent doses given orally.
-
Sample Collection: Plasma and urine samples were collected to monitor the levels of dFUrd and its metabolites, 5-fluorouracil (FUra) and 5,6-dihydro-5-fluorouracil (FUraH2).
-
Analytical Method: An unspecified analytical method was used to determine the concentrations of dFUrd and its metabolites in the collected biological samples.
Experimental Protocol for 5-fluoro-2'-deoxycytidine (FdCyd) Study in Humans[8]
-
Study Design: A pilot pharmacokinetic study was conducted in humans to assess the bioavailability of FdCyd.
-
Drug Administration: FdCyd was administered both intravenously and orally (PO). For the oral administration, FdCyd was co-administered with the cytidine deaminase inhibitor tetrahydrouridine (B1681287) (THU). The intravenous dose was 100 mg/m², and the oral doses were 100 mg/m² for FdCyd and 1750 mg/m² for THU.
-
Sample Collection: Pharmacokinetic samples were obtained after both intravenous and oral dosing. Plasma samples were collected at various time points before and after drug administration.
-
Analytical Method: Plasma samples were analyzed by LC-MS/MS for FdCyd, its metabolites, and THU. This compound was used as an internal standard for the analysis of FdCyd and its metabolite FC.
Discussion
The pharmacokinetic data for dFUrd, the metabolite of DFCR, reveals a longer elimination half-life for the oral route compared to the intravenous route (32-45 min vs. 15-22 min).[5][6] This suggests that oral administration may lead to a more sustained exposure to the drug. However, the oral bioavailability of dFUrd was moderate, ranging from 34% to 47%, indicating that a significant portion of the orally administered dose does not reach systemic circulation.[5][6]
Similarly, the study on FdCyd demonstrated a relatively low oral bioavailability of 9-25%, even with the co-administration of a cytidine deaminase inhibitor.[7] This highlights a common challenge with oral administration of nucleoside analogs, which is extensive first-pass metabolism.
For drug development professionals, these findings underscore the importance of strategies to enhance the oral bioavailability of fluoropyrimidine nucleosides. This could include the development of more stable prodrugs, co-administration with metabolic inhibitors, or the use of advanced drug delivery systems. The convenience of an oral formulation must be carefully weighed against the need to achieve therapeutic drug concentrations. Further research is warranted to directly assess the pharmacokinetic profile of this compound following both oral and intravenous administration to fully understand its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetic analysis of the major metabolites of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance | In Vivo [iv.iiarjournals.org]
- 5. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral and intravenous pharmacokinetics of 5-fluoro-2'-deoxycytidine and THU in cynomolgus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5'-Deoxy-5-fluorocytidine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 5'-Deoxy-5-fluorocytidine, a fluorinated nucleoside analog. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Hazard Identification and Classification
This compound is a potent compound that requires careful handling. According to its Safety Data Sheet, it presents significant health risks.[1]
Due to these hazardous properties, this compound and any materials contaminated with it must be treated as hazardous waste. The specific classification may vary depending on local regulations, but it will likely fall under a category for toxic or carcinogenic chemicals.
| Hazard Classification | Description | Regulatory Consideration |
| Carcinogenicity | Category 1A[1] | Wastes known to be human carcinogens. |
| Reproductive Toxicity | Category 1A[1] | Wastes known to cause or suspected of causing adverse effects on sexual function and fertility, or on development. |
| US EPA RCRA | Potentially a "P-listed" acute hazardous waste or a "U-listed" toxic waste, depending on the concentration and form. | Requires stringent accumulation, storage, and disposal protocols.[2][3] |
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or contaminated materials), it is imperative to wear appropriate Personal Protective Equipment (PPE).
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[4]
-
Lab Coat: A standard laboratory coat should be worn.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure correct disposal.[5][6]
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, leak-proof hazardous waste container lined with a plastic bag.
-
-
Liquid Waste:
-
Aqueous and organic solvent solutions containing this compound should be collected in separate, clearly labeled, and compatible hazardous waste containers.
-
Do not mix incompatible waste streams.[6] For instance, avoid mixing acidic or basic waste with organic solvent waste.
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Waste Container Labeling and Storage
All hazardous waste containers must be properly labeled and stored to ensure safety and regulatory compliance.
-
Labeling:
-
Use a hazardous waste tag as soon as the first drop of waste is added to the container.[6]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents, including their approximate concentrations.
-
Indicate the specific hazards (e.g., "Toxic," "Carcinogen").
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3]
-
Keep containers tightly closed except when adding waste.[3]
-
Ensure secondary containment is used to prevent spills.[6]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in an SAA.[2][3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Assess: Determine the extent of the spill and if you have the appropriate training and materials to clean it up. For large or highly concentrated spills, contact your institution's Environmental Health and Safety (EH&S) department immediately.
-
Clean-up:
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution. All cleaning materials must also be disposed of as hazardous waste.[2][6]
-
Report: Report the spill to your supervisor and EH&S department, as required by your institution's policies.
Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.
-
Waste Pickup: Contact your institution's EH&S department to schedule a pickup of full and properly labeled waste containers.[3]
-
Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
Personal protective equipment for handling 5'-Deoxy-5-fluorocytidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5'-Deoxy-5-fluorocytidine. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary health risks associated with this compound are summarized below.
| Hazard Classification | Description | GHS Code | Citations |
| Carcinogenicity | May cause cancer. | H350 | [1][2][3] |
| Reproductive Toxicity | May damage fertility or the unborn child. | H360 | [1][2][3] |
| Skin Irritation | Causes skin irritation. | H315 | [2] |
| Eye Irritation | Causes serious eye irritation. | H319 | [2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341 | [4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification | Citations |
| Hand Protection | Gloves | - Nitrile or neoprene gloves.- Double gloving is recommended.- Change gloves frequently and immediately if contaminated. | [1][5][6] |
| Body Protection | Protective Clothing | - Disposable, fluid-resistant gown with long sleeves and closed front.- Ensure cuffs are tucked into the inner pair of gloves. | [5][6][7] |
| Eye and Face Protection | Goggles/Face Shield | - Chemical safety goggles meeting EN 166 standard.- A full-face shield is required when there is a risk of splashes. | [1][5][6][7] |
| Respiratory Protection | Respirator/Mask | - A fit-tested N95 or N100 respirator is necessary when handling powders or if aerosols may be generated.- A surgical mask may be used for handling solutions in a controlled environment. | [5][8][9] |
| Additional Protection | Cap and Shoe Covers | - Recommended for use in sterile preparation areas to prevent contamination. | [5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Workflow for handling and disposing of this compound.
Procedural Guidance
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order.
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to contain any potential contamination.
-
Equipment: Ensure all necessary equipment, including a cytotoxic spill kit, is readily accessible.
2. Handling:
-
Weighing and Formulation: When weighing the solid compound or preparing solutions, do so within a containment device to prevent the generation of dust and aerosols.[10]
-
Manipulation: Use techniques that minimize the risk of spills and splashes.
3. Waste Disposal:
-
Segregation: All items that come into contact with this compound, including gloves, gowns, labware, and cleaning materials, must be treated as cytotoxic waste.[7]
-
Containment: Waste should be placed in leak-proof, puncture-resistant containers that are clearly labeled with a cytotoxic hazard symbol.
-
Regulations: Disposal must be carried out by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[1][3][11]
4. Emergency Protocol for Spills:
-
Immediate Actions: In the event of a spill, immediately alert others and evacuate the area.[7]
-
Spill Kit: Use a dedicated cytotoxic spill kit for cleanup. These kits contain all the necessary materials to safely contain and decontaminate the affected area.[7]
-
Decontamination: After absorbing the spill, the area should be decontaminated. Follow your institution's specific procedures for cleaning cytotoxic spills.
-
Reporting: Report the incident to your institution's environmental health and safety department.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H12FN3O4 | CID 10037499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine | C13H16FN3O6 | CID 11809635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. ipservices.care [ipservices.care]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. england.nhs.uk [england.nhs.uk]
- 10. fishersci.com [fishersci.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
